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4-Benzoylphenyl methacrylate

Cat. No.: B1600103
CAS No.: 56467-43-7
M. Wt: 266.29 g/mol
InChI Key: RYWGNBFHIFRNEP-UHFFFAOYSA-N
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Description

4-Benzoylphenyl Methacrylate (CAS No: 56467-43-7) is a high-purity solid chemical reagent with a molecular formula of C 17 H 14 O 3 and a molecular weight of 266.30 g/mol . This compound is characterized as a white to light yellow powder or crystal with a melting point range of 69.0 to 73.0 °C . It must be stored under specific conditions to maintain stability: refrigerated (0-10°C), under an inert gas, and protected from light, air, and heat due to its sensitive nature . The primary research value of this compound lies in its dual-functionality; it incorporates both a polymerizable methacrylate group and a benzophenone moiety . This structure makes it a highly valuable intermediate and monomer in organic and polymer synthesis. Its most prominent application is in the development of advanced polymeric materials, where it acts as a built-in photosensitizer . Upon exposure to ultraviolet (UV) light, the benzophenone group generates free radicals, which efficiently initiate crosslinking reactions within the polymer matrix . This UV-induced crosslinking mechanism is crucial for creating stable, three-dimensional polymer networks, enhancing the material's mechanical strength, chemical resistance, and long-term durability, especially in aqueous environments . Researchers utilize this compound in several key areas: Photosensitive Polymers and Coatings: It is a key component in the formulation of specialty coatings for glass and metal surfaces, contributing to properties like transparency, mechanical stability, and anti-biofouling behavior . Adhesives: Scientific studies have demonstrated its use in the synthesis of copolymers with glycidyl methacrylate (GMA), which have been successfully applied as effective adhesives for leather-to-leather bonding . Optical Materials: Due to its excellent optical properties, including high transparency and good photochemical stability, it is an ideal material for preparing optical devices such as films, lenses, and fibers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. It is the responsibility of the researcher to establish appropriate safety and handling practices. For safe handling, please consult the relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O3 B1600103 4-Benzoylphenyl methacrylate CAS No. 56467-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzoylphenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWGNBFHIFRNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019359
Record name 4-Benzoylphenyl methacrylate
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56467-43-7
Record name 4-Benzoylphenyl methacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=56467-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoylphenyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propenoic acid, 2-methyl-, 4-benzoylphenyl ester
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Foundational & Exploratory

An In-depth Technical Guide to 4-Benzoylphenyl Methacrylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206) (BPMA), a versatile monomer with significant applications in polymer chemistry, materials science, and emerging biomedical fields. This document details its physicochemical properties, spectroscopic characteristics, synthesis, and polymerization behavior. Emphasis is placed on its role in creating functional polymers with enhanced thermal and optical properties. Furthermore, this guide explores the potential of BPMA-containing polymers in drug delivery systems, leveraging the photo-responsive nature of the benzophenone (B1666685) moiety. Detailed experimental protocols for its synthesis and polymerization are provided, alongside graphical representations of key chemical processes to support research and development efforts.

Introduction

4-Benzoylphenyl methacrylate (CAS Number: 56467-43-7 ) is an organic compound that combines a methacrylate functional group with a benzophenone moiety. This unique structure makes it a valuable monomer for free-radical polymerization. The methacrylate group provides a polymerizable vinyl unit, while the benzophenone portion of the molecule imparts useful characteristics to the resulting polymers, such as enhanced thermal stability and photo-reactivity. The benzophenone group is a well-known Type II photoinitiator, capable of initiating polymerization upon UV exposure, making BPMA a polymerizable photoinitiator. This dual functionality allows for its covalent incorporation into polymer chains, creating materials with built-in photo-crosslinking capabilities. These properties have led to its use in advanced coatings, adhesives, and, more recently, in the development of smart biomaterials for applications like controlled drug release.[1]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. All quantitative data is presented in Table 1.

Physicochemical Properties

BPMA is a white to light yellow crystalline solid under standard conditions. It is soluble in organic solvents such as toluene.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 56467-43-7[2]
Molecular Formula C₁₇H₁₄O₃[2]
Molecular Weight 266.29 g/mol [2]
Appearance White to light yellow powder/crystal
Melting Point 63 - 73 °C
Boiling Point (Predicted) 418.2 ± 24.0 °C
Purity >95-98% (typical commercial grade)
Storage Temperature 0 - 10 °C, under inert atmosphere
Topological Polar Surface Area 43.4 Ų[2]
Rotatable Bond Count 5
Spectroscopic Data

While specific experimental spectra for this compound were not available in the reviewed literature, the expected characteristic peaks based on its functional groups are described in Table 2. These are crucial for the identification and characterization of the monomer.

Table 2: Expected Spectroscopic Features of this compound

SpectroscopyFeatureExpected Position / Chemical Shift (δ)
FT-IR C=O Stretch (Ester)~1734 cm⁻¹
C=O Stretch (Ketone)~1652 cm⁻¹
C=C Stretch (Olefinic)~1635 cm⁻¹
Aromatic C-H Stretch~3106, 3048 cm⁻¹
Aliphatic C-H Stretch~2984, 2926 cm⁻¹
¹H NMR Aromatic Protons (H-Ar)7.2 - 7.9 ppm
Vinyl Protons (=CH₂)~6.2 ppm, ~5.6 ppm
Methyl Protons (-CH₃)~2.0 ppm
¹³C NMR Carbonyl Carbon (Ketone, C=O)~196 ppm
Carbonyl Carbon (Ester, C=O)~166 ppm
Aromatic Carbons (C-Ar)128 - 152 ppm
Vinyl Carbons (=C, =CH₂)~136 ppm, ~126 ppm
Methyl Carbon (-CH₃)~18 ppm

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via an esterification reaction between 4-hydroxybenzophenone (B119663) and methacryloyl chloride. A common procedure uses a tertiary amine, such as triethylamine, to act as a base and scavenge the HCl byproduct.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification R1 4-Hydroxybenzophenone P1 Dissolve in Methyl Ethyl Ketone (MEK) R1->P1 R2 Methacryloyl Chloride P3 Add Methacryloyl Chloride Dropwise R2->P3 R3 Triethylamine (Base) R3->P1 P2 Cool to 0-10 °C (Ice Bath) P1->P2 P2->P3 P4 Stir at Room Temperature P3->P4 W1 Filter Triethylammonium Chloride P4->W1 W2 Evaporate Solvent W1->W2 W3 Dissolve in Ether W2->W3 W4 Wash with 0.1% NaOH and Distilled Water W3->W4 W5 Evaporate Ether W4->W5 W6 Recrystallize from Ethanol W5->W6 Product 4-Benzoylphenyl Methacrylate (Product) W6->Product Photoinitiation_Mechanism cluster_initiation Photoinitiation Steps cluster_polymerization Polymerization PI BPMA (Benzophenone Moiety) PI_excited Excited Triplet State BPMA* PI->PI_excited Absorption UV UV Light (hν) UV->PI_excited Radicals Initiating Free Radicals PI_excited->Radicals Hydrogen Abstraction CoI Co-initiator (e.g., Tertiary Amine) CoI->Radicals Hydrogen Abstraction Monomers Methacrylate Monomers (BPMA, MMA, etc.) Radicals->Monomers Polymer Polymer Chain Growth Monomers->Polymer

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-benzoylphenyl methacrylate (B99206), a key monomer in various applications, including the development of photosensitive materials and specialty polymers. This document details established synthesis protocols, physical and spectroscopic properties, and analytical characterization techniques.

Introduction

4-Benzoylphenyl methacrylate (BPM) is an organic compound with the chemical formula C₁₇H₁₄O₃. It is a solid, typically appearing as a white to light yellow powder or crystalline substance.[1][2] BPM is a bifunctional molecule, containing both a methacrylate group capable of undergoing polymerization and a benzophenone (B1666685) moiety that can act as a photoinitiator. This unique combination of functional groups makes it a valuable monomer in the synthesis of polymers for applications in dental materials, photoresists, and coatings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzophenone (B119663). Two common methods utilize either methacryloyl chloride or methacrylic anhydride (B1165640) as the acylating agent in the presence of a base.

Method 1: Synthesis using Methacryloyl Chloride

This method involves the reaction of 4-hydroxybenzophenone with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol:

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with 4-hydroxybenzophenone and a suitable solvent, such as dichloromethane (B109758).

  • Addition of Base: Triethylamine is added to the flask, and the mixture is stirred until the 4-hydroxybenzophenone is fully dissolved.

  • Acylation: The flask is cooled in an ice bath, and a solution of methacryloyl chloride in dichloromethane is added dropwise via the dropping funnel. The reaction mixture is stirred at 0°C for a specified period.

  • Work-up: After the reaction is complete, the mixture is washed sequentially with water, a dilute acid solution (e.g., HCl), and a dilute base solution (e.g., NaHCO₃) to remove unreacted starting materials and byproducts.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Method 2: Synthesis using Methacrylic Anhydride

This alternative method employs methacrylic anhydride as the acylating agent and is often catalyzed by a base like sodium methylate, with a polymerization inhibitor to prevent premature polymerization of the product.[4]

Experimental Protocol:

  • Reaction Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, air inlet, and a temperature sensor.

  • Charging Reactants: The flask is charged with 4-hydroxybenzophenone, a portion of a suitable solvent (e.g., methyl methacrylate), a polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol), and a catalytic amount of sodium methylate solution.[4]

  • Reaction Conditions: Methacrylic anhydride is added to the stirred mixture, and air is introduced while heating the reaction to a specific temperature (e.g., 90°C) for several hours.[4] The reaction progress can be monitored by gas chromatography.[4]

  • Quenching and Dilution: Upon completion, the reaction is cooled, and methanol (B129727) is added to quench any remaining methacrylic anhydride.[4] The rest of the solvent is then added to create a solution of the desired concentration.[4]

  • Purification: The final product solution is filtered to remove any solid impurities.[4]

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Hydroxybenzophenone & Methacryloyl Chloride/Anhydride Reaction Esterification Reaction (Base, Solvent, Inhibitor) Reactants->Reaction Workup Washing & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS MP Melting Point Analysis Product->MP

Caption: Synthesis and characterization workflow for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₇H₁₄O₃[1][5][6]
Molecular Weight 266.29 g/mol [5]
Appearance White to light yellow powder or crystal[1][2]
Melting Point 63 °C, 69.0-73.0 °C, or 81-85 °C[2][6]
Solubility Soluble in toluene[2]
Purity >98.0% (by GC)[2]

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8-7.9m4HAromatic protons ortho to carbonyl
~ 7.4-7.6m5HOther aromatic protons
~ 6.2s1HVinylic proton
~ 5.6s1HVinylic proton
~ 2.0s3HMethyl protons

Expected ¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~ 196C=O (ketone)
~ 166C=O (ester)
~ 150-130Aromatic carbons
~ 136Quaternary vinylic carbon
~ 128Vinylic CH₂
~ 18Methyl carbon
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Expected FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (methyl)
~ 1720StrongC=O stretch (ester)
~ 1660StrongC=O stretch (ketone)
~ 1600, 1450MediumAromatic C=C stretch
~ 1200, 1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound.

Expected Mass Spectrometry Data

m/zAssignment
266.09[M]⁺ (Molecular ion)
197[M - C₄H₅O]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Conclusion

This technical guide has outlined the primary synthesis routes and characterization methods for this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers and professionals working with this versatile monomer. The unique properties of this compound, stemming from its methacrylate and benzophenone functionalities, continue to make it a compound of significant interest in the development of advanced materials.

References

Spectroscopic Profile of 4-Methacryloyloxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methacryloyloxybenzophenone (4-M-BP), a benzophenone (B1666685) derivative of significant interest in polymer chemistry and various biomedical applications. This document compiles available spectroscopic information, details experimental protocols for obtaining such data, and presents a logical framework for understanding the structure-spectra correlation.

Chemical Structure and Properties

4-Methacryloyloxybenzophenone, also known as 4-benzoylphenyl methacrylate (B99206), is a solid organic compound with the chemical formula C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol .[1][2] Its structure features a benzophenone core functionalized with a methacryloyl group at the 4-position of one of the phenyl rings. This unique combination of a photoactive benzophenone moiety and a polymerizable methacrylate group makes it a valuable monomer in the synthesis of photo-crosslinkable polymers and coatings.

Key Identifiers:

  • CAS Number: 56467-43-7[1][3]

  • Molecular Formula: C₁₇H₁₄O₃[1][2]

Spectroscopic Data Summary

While a complete, publicly available dataset of all spectroscopic parameters for 4-Methacryloyloxybenzophenone is not readily found in a single source, the following tables summarize the expected and reported characteristic spectroscopic features based on the analysis of its chemical structure and data from closely related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methacryloyloxybenzophenone
Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 7.4Multiplet9Aromatic protons (Benzophenone moiety)
~ 6.3Singlet1Vinylic proton (methacrylate)
~ 5.7Singlet1Vinylic proton (methacrylate)
~ 2.1Singlet3Methyl protons (methacrylate)

Note: Predicted values are based on the analysis of similar benzophenone and methacrylate compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methacryloyloxybenzophenone
Chemical Shift (δ) (ppm)Assignment
~ 196Carbonyl carbon (Benzophenone)
~ 165Carbonyl carbon (Methacrylate)
~ 155 - 128Aromatic carbons (Benzophenone moiety)
~ 136Quaternary vinylic carbon (methacrylate)
~ 127Methylene vinylic carbon (methacrylate)
~ 18Methyl carbon (methacrylate)

Note: Predicted values are based on the analysis of similar benzophenone and methacrylate compounds.

Table 3: Key FTIR Absorption Bands for 4-Methacryloyloxybenzophenone
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretch (Aromatic)
~ 2950 - 2850MediumC-H stretch (Aliphatic - CH₃)
~ 1720StrongC=O stretch (Ester)
~ 1660StrongC=O stretch (Benzophenone)
~ 1640MediumC=C stretch (Vinylic)
~ 1600, 1580, 1450MediumC=C stretch (Aromatic ring)
~ 1200 - 1100StrongC-O stretch (Ester)

Note: These are characteristic absorption regions for the functional groups present in the molecule.

Table 4: UV-Vis Spectroscopic Data for 4-Methacryloyloxybenzophenone
Wavelength (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
~ 260Not availableCommon organic solvents
~ 340Not availableCommon organic solvents

Note: Benzophenone and its derivatives typically exhibit two main absorption bands corresponding to π → π and n → π* electronic transitions. The exact λmax and ε values can be solvent-dependent.*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 4-Methacryloyloxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-Methacryloyloxybenzophenone for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 4-Methacryloyloxybenzophenone sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

  • The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of 4-Methacryloyloxybenzophenone of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10⁻⁵ to 10⁻⁴ M.

Data Acquisition:

  • Wavelength Range: 200 to 600 nm.

  • Scan Speed: Medium.

  • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank and the other with the sample solution.

  • Record the absorbance spectrum.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 4-Methacryloyloxybenzophenone, from sample preparation to data analysis and structure confirmation.

Spectroscopic_Workflow Figure 1. Experimental Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Structural Confirmation Sample 4-Methacryloyloxybenzophenone NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data UV_Vis_Data Absorption Maxima (λmax) Molar Absorptivity (ε) UV_Vis->UV_Vis_Data Structure Confirmed Structure of 4-Methacryloyloxybenzophenone NMR_Data->Structure FTIR_Data->Structure UV_Vis_Data->Structure

Figure 1. Experimental Workflow for Spectroscopic Characterization

This technical guide serves as a foundational resource for professionals working with 4-Methacryloyloxybenzophenone. While complete experimental data is not always readily available in public domains, the provided information on expected spectroscopic characteristics and detailed experimental protocols will aid in the successful characterization and application of this versatile compound.

References

An In-Depth Spectroscopic Guide to 4-Benzoylphenyl Methacrylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for scientists and professionals in drug development, this document provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) analysis of 4-Benzoylphenyl methacrylate (B99206). This guide includes detailed experimental protocols, quantitative data summaries, and a visual workflow to facilitate a deeper understanding of the material's structural characteristics.

4-Benzoylphenyl methacrylate (C₁₇H₁₄O₃, Molar Mass: 266.29 g/mol ) is a significant monomer utilized in polymer chemistry to impart specific properties such as enhanced thermal stability and unique optical characteristics to polymers. A thorough understanding of its chemical structure through spectroscopic analysis is paramount for its effective application in research and development.

Spectroscopic Data Analysis

The structural integrity of this compound can be meticulously elucidated through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below for clarity and comparative ease.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other atoms.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.90 - 7.20m9HAromatic protons
6.25s1HVinylic proton
5.65s1HVinylic proton
2.05s3HMethyl protons (-CH₃)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
196.5C=O (Benzophenone)
165.0C=O (Methacrylate)
154.5C-O (Ester)
138.0 - 122.0Aromatic carbons & Vinylic C=CH₂
126.0Vinylic =CH₂
18.5-CH₃

Note: Peak assignments are based on typical chemical shifts for similar functional groups and may require further 2D NMR experiments for unambiguous confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound through their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850MediumAliphatic C-H Stretch
1735 - 1715StrongC=O Stretch (Ester)
1680 - 1660StrongC=O Stretch (Benzophenone)
1638MediumC=C Stretch (Vinylic)
1600 - 1450Medium-StrongAromatic C=C Stretch
1295 - 1150StrongC-O Stretch (Ester)

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed methodologies for the spectroscopic analysis of this compound are provided.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data with appropriate phasing and baseline correction.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

  • Instrument Setup: Use a calibrated FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Perform a background correction on the sample spectrum.

Experimental Workflow Visualization

The logical flow of the analytical process for the characterization of this compound is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_reporting Reporting synthesis Synthesis of 4-Benzoylphenyl methacrylate purification Purification (e.g., Recrystallization) synthesis->purification sample_prep_nmr Sample Preparation for NMR (Dissolution in CDCl3) purification->sample_prep_nmr sample_prep_ftir Sample Preparation for FT-IR (KBr Pellet or Thin Film) purification->sample_prep_ftir nmr_acquisition NMR Data Acquisition (1H and 13C Spectra) sample_prep_nmr->nmr_acquisition ftir_acquisition FT-IR Data Acquisition sample_prep_ftir->ftir_acquisition nmr_processing NMR Data Processing (Phasing, Baseline Correction) nmr_acquisition->nmr_processing ftir_processing FT-IR Data Processing (Background Subtraction) ftir_acquisition->ftir_processing nmr_interpretation NMR Spectral Interpretation (Peak Assignment) nmr_processing->nmr_interpretation ftir_interpretation FT-IR Spectral Interpretation (Functional Group Identification) ftir_processing->ftir_interpretation data_tabulation Tabulation of Spectral Data nmr_interpretation->data_tabulation ftir_interpretation->data_tabulation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

A Technical Guide to the UV-Vis Absorption Spectrum of 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Benzoylphenyl methacrylate (B99206) (BPMA). BPMA is a photo-reactive monomer crucial in the development of crosslinkable polymers, photoresists, and materials for specialized coatings. Its functionality is intrinsically linked to the benzophenone (B1666685) moiety, which acts as a chromophore and a photoinitiator. Understanding its interaction with UV radiation is fundamental to its application.

Core Concepts: Electronic Transitions in BPMA

The UV-Vis absorption spectrum of 4-Benzoylphenyl methacrylate is dominated by the electronic transitions within the benzophenone chromophore. Two primary types of transitions are responsible for its characteristic absorbance peaks:

  • π → π* Transitions: These are high-energy transitions occurring within the aromatic rings of the benzophenone structure. They result in a strong absorption band in the shorter wavelength UV region.

  • n → π* Transitions: This is a lower-energy, and thus longer-wavelength, transition involving the non-bonding (n) electrons of the carbonyl oxygen and the anti-bonding (π*) orbital of the carbonyl group. This transition is weaker but critically important as it leads to the photo-reactive triplet state responsible for crosslinking.[1][2]

The solvent environment can influence the position of these absorption bands. Polar solvents can stabilize the ground state of the carbonyl group through hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n → π* transition.[1]

Quantitative Spectroscopic Data

Direct, high-resolution spectral data for this compound is not extensively published. However, its absorption characteristics are principally determined by the 4-benzoylphenyl group, which is structurally analogous to 4-hydroxybenzophenone (B119663) and benzophenone itself. The data for these closely related and precursor compounds provide a reliable reference for the expected spectral properties of BPMA. The addition of the methacrylate group is not expected to cause a major shift in the primary absorption maxima.

CompoundClassλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventTransition Type
Benzophenone Parent Chromophore~252~18,000Ethanolπ → π
~334~150Ethanoln → π
4-Hydroxybenzophenone Precursor~290~25,000Methanolπ → π
~350~15,000Methanoln → π
2-Hydroxy-4-methoxybenzophenone Related Compound~287~15,100Methanolπ → π
~325~9,500Methanoln → π

Table 1: UV-Vis absorption data for benzophenone and related derivatives. The spectrum of this compound is expected to be highly similar to that of 4-hydroxybenzophenone. Data compiled from multiple sources.[1][2]

Photochemical Reaction Pathway

The significance of the n → π* transition in benzophenone derivatives lies in its ability to initiate chemical reactions upon UV irradiation. When a BPMA molecule absorbs a photon (typically in the 330-360 nm range), it is promoted to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing to a more stable, reactive triplet state (T₁). This triplet state can abstract a hydrogen atom from a nearby polymer chain or other molecule, creating two radicals. These radicals can then combine to form a stable covalent bond, resulting in a crosslink.

G cluster_initiation Photoinitiation cluster_propagation Crosslinking BPMA_ground BPMA (S₀) BPMA_singlet Excited Singlet State (S₁) BPMA_ground->BPMA_singlet Excitation UV_light UV Photon (hν) ~350 nm UV_light->BPMA_ground Absorption BPMA_triplet Reactive Triplet State (T₁) BPMA_singlet->BPMA_triplet Intersystem Crossing Polymer_chain Polymer Chain (with C-H bond) Ketyl_Radical BPMA Ketyl Radical (BPM•-OH) BPMA_triplet->Ketyl_Radical H-Abstraction Polymer_Radical Polymer Radical (P•) Polymer_chain->Polymer_Radical H-Abstraction Crosslink Covalent Bond (Crosslink Formed) Ketyl_Radical->Crosslink Radical Recombination Polymer_Radical->Crosslink Radical Recombination

Caption: Photocrosslinking mechanism initiated by this compound.

Experimental Protocol: Measuring the UV-Vis Spectrum

This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound in solution.

1. Materials and Equipment:

  • This compound (solid powder)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • A matched pair of quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Solution Preparation:

  • Stock Solution: Accurately weigh a small amount (e.g., 5-10 mg) of this compound.

  • Dissolve the solid in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure the solid is fully dissolved.

  • Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.5 and 1.5 AU, which is within the optimal linear range for most spectrophotometers.

3. Spectrophotometer Setup and Measurement:

  • Instrument Power-Up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up and stabilize for at least 30 minutes.

  • Parameter Setup: Set the desired wavelength scan range (e.g., 200-500 nm), a scan speed (e.g., medium), and a slit width (e.g., 1 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette back into the sample holder.

  • Data Acquisition: Initiate the sample scan. The instrument will measure the absorbance of the sample relative to the pure solvent reference across the specified wavelength range.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

References

An In-Depth Technical Guide to the Photophysical Properties of 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenyl methacrylate (B99206) is a specialized monomer that integrates a polymerizable methacrylate group with a photoactive benzophenone (B1666685) moiety.[1] This unique bifunctional structure positions it as a key component in the formulation of advanced polymeric materials, particularly those designed for photopolymerization and UV-curing applications. The benzophenone chromophore is a well-established photosensitizer, renowned for its ability to absorb ultraviolet radiation and initiate chemical reactions through its long-lived triplet excited state. Understanding the intricate photophysical properties of 4-benzoylphenyl methacrylate is therefore paramount for optimizing its performance in various applications, from industrial coatings and adhesives to the development of novel biomaterials and drug delivery systems.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, drawing upon the established characteristics of the benzophenone chromophore and its derivatives. It details the key experimental protocols for characterizing these properties and presents the fundamental photophysical processes in a clear, visual format.

Photophysical Properties

The photophysical behavior of this compound is dominated by the electronic transitions of the benzophenone core. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state, from which it can undergo several decay processes, including fluorescence, intersystem crossing to a triplet state, and phosphorescence.

Absorption

Like other benzophenone derivatives, this compound exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. This absorption is primarily attributed to two types of electronic transitions: a lower energy n → π* transition and a more intense π → π* transition. The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, while the π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings.

Compound Solvent λ_max (n → π) (nm)ε (n → π) (M⁻¹cm⁻¹)λ_max (π → π) (nm)ε (π → π) (M⁻¹cm⁻¹)
BenzophenoneCyclohexane~345~100~250~10,000
BenzophenoneEthanol (B145695)~338~130~252~10,000

Note: This table presents proxy data for unsubstituted benzophenone. The exact absorption maxima and molar extinction coefficients for this compound may vary depending on the solvent and local chemical environment.

Emission: Fluorescence and Phosphorescence

Following photoexcitation to a singlet excited state (S₁), benzophenone derivatives can relax to the ground state (S₀) via the emission of a photon, a process known as fluorescence. However, for benzophenones, fluorescence is typically very weak, with quantum yields often being very low. This is due to a highly efficient competing process called intersystem crossing.

Once in the triplet state (T₁), the molecule can return to the ground state by emitting a photon, a process known as phosphorescence. Phosphorescence occurs at a longer wavelength (lower energy) than fluorescence and has a much longer lifetime, often on the scale of milliseconds to seconds, especially at low temperatures in a rigid matrix.

Excited State Dynamics and Intersystem Crossing

The most critical photophysical property of benzophenone and its derivatives is the exceptionally efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the lowest triplet state (T₁). The quantum yield for this process in benzophenone is nearly unity (Φ_ISC ≈ 1). This high efficiency is a consequence of the small energy gap between the S₁(n,π) and a higher-lying triplet state, T₂(π,π), which facilitates a rapid spin-orbit coupling-mediated transition. The molecule then rapidly relaxes from T₂ to the lowest triplet state, T₁(n,π*).

This long-lived and highly energetic T₁(n,π*) state is the primary photoactive species responsible for the photosensitizing properties of benzophenone derivatives. It can initiate chemical reactions through various mechanisms, including hydrogen abstraction and energy transfer.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε).

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a spectroscopic-grade solvent (e.g., acetonitrile, cyclohexane, or dichloromethane) at a series of known concentrations (typically 10⁻⁵ to 10⁻⁴ M).

  • Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectrum of the sample solution in a quartz cuvette (typically 1 cm path length) against a reference cuvette containing the pure solvent.

  • Analysis: Identify the wavelengths of maximum absorbance (λ_max). Calculate the molar extinction coefficient (ε) at each λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence and Phosphorescence Spectroscopy

Objective: To measure the emission spectra and determine the fluorescence (Φ_f) and phosphorescence (Φ_p) quantum yields.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects. For phosphorescence measurements, the sample is often dissolved in a solvent that forms a rigid glass at low temperatures (e.g., a mixture of ethanol and methanol (B129727) or 2-methyltetrahydrofuran) and cooled to 77 K in a liquid nitrogen dewar.

  • Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, the instrument should have a mode that allows for a delay between excitation and emission detection to separate it from short-lived fluorescence.

  • Measurement: Excite the sample at a wavelength of strong absorption and scan the emission monochromator to record the fluorescence and/or phosphorescence spectrum.

  • Quantum Yield Determination: The quantum yield is typically determined relative to a well-characterized standard with a known quantum yield. The following equation is used:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.

Transient Absorption Spectroscopy

Objective: To directly observe and characterize the triplet excited state, including its absorption spectrum and lifetime (τ_T).

Methodology:

  • Instrumentation: A laser flash photolysis setup is used. This typically consists of a pulsed laser for excitation (e.g., a Nd:YAG laser) and a probe light source (e.g., a Xenon lamp) with a monochromator and a fast detector (e.g., a photomultiplier tube or a streak camera).

  • Measurement: The sample is excited with a short laser pulse, and the change in absorbance of the probe light is monitored as a function of time and wavelength. This allows for the construction of the transient absorption spectrum of the excited state and the determination of its decay kinetics.

  • Analysis: The lifetime of the triplet state (τ_T) is determined by fitting the decay of the transient absorption signal to an exponential function.

Photophysical Pathway Diagram

The following diagram illustrates the key photophysical processes for a typical benzophenone derivative like this compound.

Jablonski cluster_S Singlet States cluster_T Triplet State S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption (UV) S1->S0 Fluorescence T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) (Φ ≈ 1) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Jablonski diagram for a benzophenone photosensitizer.

Applications in Drug Development and Research

The primary application of this compound is as a polymerizable photoinitiator.[2] Upon UV irradiation, the benzophenone moiety enters its reactive triplet state and can abstract a hydrogen atom from a suitable donor molecule (e.g., a polymer backbone or a solvent molecule), generating a free radical. This radical can then initiate the polymerization of the methacrylate groups, leading to the formation of a crosslinked polymer network. This process is fundamental to UV curing technologies used in coatings, adhesives, and 3D printing.

In the context of drug development and biomedical research, polymers and hydrogels containing this compound can be used for:

  • Drug Delivery: Photo-crosslinkable hydrogels can be loaded with therapeutic agents and then crosslinked in situ to form a drug-eluting depot.

  • Tissue Engineering: Scaffolds for tissue engineering can be fabricated with precise control over their mechanical properties through photopolymerization.

  • Bioconjugation: The photoactive benzophenone group can be used to covalently attach biomolecules to polymer surfaces.

Conclusion

This compound is a valuable monomer for the synthesis of photoactive polymers. Its photophysical properties are governed by the benzophenone chromophore, which is characterized by strong UV absorption and highly efficient intersystem crossing to a long-lived and reactive triplet state. While specific quantitative photophysical data for this particular molecule is not extensively documented in the scientific literature, the well-established behavior of benzophenone and its derivatives provides a robust framework for understanding its function as a photosensitizer and photoinitiator. Further detailed experimental characterization of this compound is warranted to fully optimize its application in advanced materials and biomedical technologies.

References

A Comprehensive Technical Guide to the Solubility of 4-Benzoylphenyl Methacrylate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Benzoylphenyl methacrylate (B99206) (BPM), a photoinitiator and monomer crucial in the development of photocurable materials and specialty polymers. Understanding its solubility is paramount for optimizing reaction conditions, formulation development, and purification processes. This document outlines the known qualitative solubility of BPM and presents a detailed experimental protocol for the quantitative determination of its solubility in a range of common laboratory solvents.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For 4-Benzoylphenyl methacrylate, its aromatic and ester moieties suggest good solubility in many organic solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a comprehensive range of common solvents is not widely available in published literature. The table below is provided as a template for researchers to populate with experimentally determined values. General qualitative observations indicate that BPM is readily soluble in many organic solvents.[1] One source specifically notes its solubility in toluene.

SolventChemical FormulaPolarity (Dielectric Constant)Solubility at 25°C ( g/100 mL)Temperature Dependence Noted
WaterH₂O80.1Not Available-
EthanolC₂H₅OH24.5Not Available-
MethanolCH₃OH32.7Not Available-
AcetoneC₃H₆O20.7Not Available-
TolueneC₇H₈2.4Soluble-
Tetrahydrofuran (THF)C₄H₈O7.6Not Available-
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Not Available-

Experimental Protocol for Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

  • This compound (BPM), >98% purity

  • Selected solvents (Water, Ethanol, Methanol, Acetone, Toluene, THF, DMSO), analytical grade

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Glass vials with screw caps

  • Oven for drying glassware

  • Evaporating dishes or pre-weighed glass vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear saturated solution) using a calibrated pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, dry evaporating dish or glass vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial containing the filtered saturated solution in a fume hood at ambient temperature or in a vacuum oven at a low temperature to slowly evaporate the solvent. Avoid high temperatures that could cause decomposition of the BPM.

    • Once the solvent has completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried BPM residue on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved BPM by subtracting the initial weight of the empty dish/vial from the final constant weight.

    • The solubility can then be expressed in various units, such as g/100 mL or mg/mL, using the following formula:

    Solubility ( g/100 mL) = (Mass of dried BPM (g) / Volume of filtered aliquot (mL)) * 100

Alternative Method for Aromatic Compounds: UV-Vis Spectroscopy

For aromatic compounds like this compound, UV-Vis spectroscopy can be a sensitive and accurate alternative for determining solubility. This method involves creating a calibration curve of known BPM concentrations and then measuring the absorbance of a diluted saturated solution.

Experimental Workflow Diagram

experimental_workflow start Start prepare_solution Prepare Saturated Solution (Excess BPM in Solvent) start->prepare_solution equilibrate Equilibrate (Thermostatic Shaker, 24-48h) prepare_solution->equilibrate settle Settle Excess Solid (2h at constant T) equilibrate->settle collect_sample Collect Supernatant (Known Volume) settle->collect_sample filter_sample Filter (0.22 µm Syringe Filter) collect_sample->filter_sample transfer_filtrate Transfer Filtrate to Weighed Dish filter_sample->transfer_filtrate weigh_dish Weigh Pre-dried Evaporating Dish weigh_dish->transfer_filtrate calculate Calculate Solubility weigh_dish->calculate evaporate Evaporate Solvent (Low Temperature) transfer_filtrate->evaporate dry_residue Dry Residue to Constant Weight evaporate->dry_residue weigh_final Weigh Dish with Dried BPM dry_residue->weigh_final weigh_final->calculate end_node End calculate->end_node

Caption: Gravimetric method for solubility determination of this compound.

References

An In-depth Technical Guide to 4-Benzoylphenyl Methacrylate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206), a versatile compound widely utilized in polymer chemistry. This document details its various synonyms, key physicochemical properties, and detailed experimental protocols for its synthesis and application. Furthermore, it elucidates the fundamental mechanism of its action as a photoinitiator through a signaling pathway diagram.

Chemical Synonyms and Identifiers

4-Benzoylphenyl methacrylate is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided in Table 1 to facilitate literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Reference(s)
IUPAC Name (4-benzoylphenyl) 2-methylprop-2-enoate[1]
CAS Number 56467-43-7[1]
Molecular Formula C₁₇H₁₄O₃[2]
Synonyms 4-(Methacryloyloxy)benzophenone[3]
Methacrylic Acid 4-Benzoylphenyl Ester[3]
2-Propenoic acid, 2-methyl-, 4-benzoylphenyl ester[4]
4-methacryloyloxy-benzophenone[4]
4-benzoylphenyl 2-methylprop-2-enoate[4]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in Table 2. These properties are crucial for its application in various experimental settings.

Table 2: Quantitative Data for this compound

Property Value Reference(s)
Molecular Weight 266.29 g/mol [2]
Melting Point 63 °C[2][4]
Boiling Point 418.2 ± 24.0 °C (Predicted)[2][4]
Density 1.142 ± 0.06 g/cm³ (Predicted)[3]
Appearance White to light yellow powder/crystal[3]
Solubility Soluble in toluene[5]
Storage Temperature 2-8°C, stored under nitrogen[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the formulation of a dental composite resin.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of 4-hydroxybenzophenone (B119663) with methacryloyl chloride.[6][7]

Materials:

  • 4-hydroxybenzophenone

  • Methacryloyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Ethyl acetate (B1210297)

  • Ethanol

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 6.0 g of 4-hydroxybenzophenone in 70 ml of pyridine.

  • Cool the stirred solution in an ice bath.

  • Slowly add 4.4 ml of methacryloyl chloride to the solution. Maintain the temperature around 0°C during the addition.

  • After the addition is complete, allow the reaction to proceed with stirring for 1 hour at 0°C.

  • Remove the ice bath and continue stirring at room temperature for an additional 3 hours.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate to extract the product.

  • Wash the organic layer sequentially with 5% NaOH solution and then with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Recrystallize the crude product from a mixture of ethyl acetate, ethanol, and water to obtain pure this compound.[7]

  • Dry the purified product under vacuum.

Preparation of a Dental Composite Resin

This protocol outlines the preparation of an experimental dental composite resin using this compound as a component of the photoinitiator system.[8][9][10][11][12]

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA) (resin matrix)

  • Urethane dimethacrylate (UDMA) (resin matrix)

  • 2-hydroxyethyl methacrylate (HEMA) (resin matrix)

  • Triethylene glycol dimethacrylate (TEGDMA) (diluent monomer)

  • Silanized silica (B1680970) (filler)

  • This compound (photoinitiator)

  • Camphorquinone (CQ) (co-photoinitiator)

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (co-initiator/amine accelerator)

  • Butylated hydroxytoluene (BHT) (stabilizer)

  • Mixing vessel (light-protected)

  • Magnetic stirrer

  • Dental curing light (e.g., LED, ~470 nm)

Procedure:

  • In a light-protected vessel, prepare the resin matrix by mixing Bis-GMA, UDMA, HEMA, and TEGDMA in a desired weight ratio (e.g., 40:40:10:10 wt%).[8]

  • Gently heat the mixture to approximately 70°C while stirring with a magnetic stirrer until a homogeneous solution is obtained.

  • To the cooled resin matrix, add the stabilizer (BHT, e.g., 0.1 wt%), the photoinitiator system components (e.g., this compound, CQ at a specific molar ratio), and the co-initiator (DMAEMA, e.g., 0.9 wt%).[8]

  • Stir the mixture in the dark for several hours to ensure complete dissolution and homogeneity.

  • Gradually incorporate the silanized silica filler (e.g., 45 wt%) into the resin mixture using a suitable mixing method (e.g., hand mixing with a spatula followed by mechanical mixing) until a uniform paste is formed.[8][9]

  • The prepared composite can then be placed in a mold and cured by exposing it to a dental curing light for a specified duration (e.g., 20-40 seconds).

Signaling Pathway and Mechanism of Action

This compound primarily functions as a Type II photoinitiator in free-radical polymerization.[13][14] Its mechanism involves the absorption of UV light, leading to an excited state, followed by hydrogen abstraction from a co-initiator (typically an amine) to generate free radicals that initiate polymerization.

photopolymerization_mechanism cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination BPM 4-Benzoylphenyl Methacrylate (BPM) BPM_excited BPM (Excited Triplet State) BPM->BPM_excited UV Light (hν) Radicals Free Radicals BPM_excited->Radicals Hydrogen Abstraction Amine Amine Co-initiator (e.g., DMAEMA) Amine->Radicals Growing_Chain Growing Polymer Chain (M-R•) Radicals->Growing_Chain Initiation Monomer Methacrylate Monomer (M) Monomer->Growing_Chain Propagated_Chain Propagated Chain (M-M-R•) Growing_Chain->Propagated_Chain + M Propagated_Chain->Growing_Chain + n(M) Chain1 Growing Chain 1 Terminated_Polymer Terminated Polymer Chain1->Terminated_Polymer Combination or Disproportionation Chain2 Growing Chain 2 Chain2->Terminated_Polymer

References

An In-Depth Technical Guide to 4-Benzoylphenyl Methacrylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206), a versatile monomer and photoinitiator with significant applications in polymer chemistry, materials science, and drug delivery. This document details its physicochemical properties, synthesis protocols, and its role in the development of advanced materials.

Core Properties and Specifications

4-Benzoylphenyl methacrylate, also known as 4-(Methacryloyloxy)benzophenone, is a solid monomer that combines the polymerizable methacrylate group with a photoactive benzophenone (B1666685) moiety. This unique structure makes it a valuable component in the synthesis of polymers with tailored properties and in light-curable formulations.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₃[1]
Molecular Weight 266.29 g/mol [1]
CAS Number 56467-43-7
Appearance White to light yellow powder or crystal[1]
Melting Point 69.0 to 73.0 °C
Boiling Point (Predicted) 418.2 ± 24.0 °C
Purity >98.0% (GC)
Solubility Soluble in toluene
Storage Conditions 2-8°C, in a dark place under an inert atmosphere

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzophenone (B119663) with a methacrylic acid derivative. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis via Esterification

This protocol describes the synthesis of this compound from 4-hydroxybenzophenone and methacryloyl chloride.

Materials:

  • 4-hydroxybenzophenone

  • Methacryloyl chloride

  • Triethylamine (B128534)

  • 2-Butanone (Methyl Ethyl Ketone - MEK)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (B129727)

  • 5% Sodium Hydroxide (NaOH) solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzophenone and an equimolar amount of triethylamine in 2-butanone.

  • Heat the mixture under reflux for 30 minutes.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add methacryloyl chloride (a slight molar excess) dropwise to the flask, ensuring the temperature remains around 0°C.

  • Continue stirring the reaction mixture at 0°C for 1 hour.

  • Remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.

  • Filter the resulting mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with water, 5% NaOH solution, and finally with water again.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Characterization:

The final product can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl and methacrylate double bond.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To further verify the carbon framework of the molecule.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up and Purification Reactants 4-Hydroxybenzophenone + Triethylamine + 2-Butanone Reflux Reflux for 30 min Reactants->Reflux Cooling Cool to 0°C Reflux->Cooling Addition Add Methacryloyl Chloride (0°C, 1h) Cooling->Addition Stirring Stir at Room Temp (3h) Addition->Stirring Filtration Filter Salt Stirring->Filtration Washing Wash with H₂O, 5% NaOH, H₂O Filtration->Washing Drying Dry Organic Layer (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallize (Methanol) Evaporation->Recrystallization Product 4-Benzoylphenyl Methacrylate Recrystallization->Product Photopolymerization_Mechanism cluster_initiation Photoinitiation cluster_polymerization Polymerization BPM_ground 4-Benzoylphenyl Methacrylate (Ground State) BPM_excited Excited Triplet State BPM_ground->BPM_excited Absorption Radicals Aminoalkyl Radical (R•) + Ketyl Radical BPM_excited->Radicals Hydrogen Abstraction UV UV Light (hν) UV->BPM_excited Co_initiator Co-initiator (e.g., Tertiary Amine) Co_initiator->Radicals Initiation Initiation Radicals->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer Polymer Termination->Polymer Monomer Monomer (M) Monomer->Initiation Monomer->Propagation

References

The Dawn of a Photoreactive Revolution: A Technical Guide to the Discovery and History of Benzophenone-Containing Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer science and functional materials, the advent of benzophenone-containing monomers marked a pivotal moment, unlocking the potential for light-mediated polymer synthesis and modification. This technical guide delves into the discovery and rich history of these remarkable compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals. From their foundational principles to their cutting-edge applications, we explore the synthesis, properties, and impact of monomers bearing the iconic benzophenone (B1666685) chromophore.

A Historical Perspective: From a Simple Ketone to a Polymerizable Moiety

The story of benzophenone-containing monomers begins with the discovery of benzophenone itself. First synthesized in the 19th century, its photochemical reactivity remained a scientific curiosity for decades. It wasn't until the mid-20th century that the unique ability of benzophenone to initiate polymerization upon exposure to ultraviolet (UV) light was harnessed, paving the way for its incorporation into polymerizable structures.

The transition from using benzophenone as a simple, small-molecule photoinitiator to covalently incorporating it into monomeric units was a significant leap forward. This innovation addressed key limitations of using free photoinitiators, such as migration, leaching, and volatility, which are particularly problematic in biomedical and high-purity applications. By tethering the photoinitiator to the polymer backbone, researchers could create cleaner, more stable, and more efficient photosensitive materials.

While pinpointing the exact first synthesis of a polymerizable benzophenone derivative is challenging, early patents and publications from the 1960s and 1970s began to describe the synthesis of vinyl and acrylic monomers containing the benzophenone moiety. These early explorations laid the groundwork for the diverse array of benzophenone-containing monomers available today, each tailored for specific applications in coatings, adhesives, 3D printing, and, increasingly, the biomedical field.

The Power of Light: Mechanism of Benzophenone-Initiated Photopolymerization

The utility of benzophenone in polymer science stems from its unique photochemical properties. Upon absorption of UV radiation (typically in the range of 340-360 nm), the benzophenone molecule undergoes a transition from its ground state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently converts to a more stable, long-lived triplet state (T₁) through intersystem crossing.[1]

This triplet state is a diradical, with unpaired electrons on both the carbonyl oxygen and the aromatic ring. In this highly reactive state, benzophenone can abstract a hydrogen atom from a suitable donor molecule, such as a polymer chain or a solvent molecule, to form a ketyl radical. This hydrogen abstraction process generates a new radical on the donor molecule, which can then initiate the polymerization of monomers. This is the fundamental principle behind Type II photoinitiation.

The overall process can be summarized in the following workflow:

G cluster_0 Photochemical Excitation cluster_1 Radical Generation & Polymerization UV_Light UV Light (λ ≈ 340-360 nm) BP_Ground Benzophenone (S₀) UV_Light->BP_Ground Absorption BP_Singlet Excited Singlet State (S₁) BP_Ground->BP_Singlet Excitation BP_Triplet Excited Triplet State (T₁) BP_Singlet->BP_Triplet Intersystem Crossing H_Donor Hydrogen Donor (R-H) BP_Triplet->H_Donor Hydrogen Abstraction Ketyl_Radical Benzophenone Ketyl Radical H_Donor->Ketyl_Radical Donor_Radical Donor Radical (R•) H_Donor->Donor_Radical Monomer Monomer Donor_Radical->Monomer Initiation Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain Propagation G Drug Drug Candidate Probe Photoaffinity Probe Drug->Probe Linker Benzophenone-Containing Linker Linker->Probe Binding Non-covalent Binding Probe->Binding Target Target Protein Target->Binding UV UV Irradiation Binding->UV Covalent_Bond Covalent Bond Formation UV->Covalent_Bond Identification Target Identification (e.g., Mass Spectrometry) Covalent_Bond->Identification

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Benzoylphenyl methacrylate (B99206) (BPM). It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its applications.

Core Properties of 4-Benzoylphenyl Methacrylate

This compound (CAS No: 56467-43-7) is a solid monomer with the molecular formula C₁₇H₁₄O₃.[1][2][3][4] Its structure incorporates a methacrylate group, making it suitable for polymerization, and a benzophenone (B1666685) moiety, which imparts unique photo-reactive properties.[5]

Data Presentation: Physicochemical Properties

The following table summarizes the key theoretical and experimental physicochemical properties of this compound for easy comparison.

PropertyTheoretical/Predicted ValueExperimental ValueReference(s)
Molecular Formula C₁₇H₁₄O₃C₁₇H₁₄O₃[1][2][3][4]
Molecular Weight 266.29 g/mol 266.29 g/mol [1][2][3][4]
Melting Point ---63 °C[2][3]
Boiling Point 418.2 ± 24.0 °C at 760 mmHg---[2][3]
Density 1.142 g/cm³---[6]
Refractive Index 1.567---
Appearance ---White to light yellow crystalline powder[4][7]

Synthesis and Polymerization

Synthesis of this compound

The standard synthesis of this compound involves the esterification of 4-hydroxybenzophenone (B119663) with methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to act as a scavenger for the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Hydroxybenzophenone 4-Hydroxybenzophenone Reaction Esterification in Solvent (e.g., Dichloromethane) 4-Hydroxybenzophenone->Reaction Methacryloyl_Chloride Methacryloyl_Chloride Methacryloyl_Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Purification Filtration & Recrystallization Reaction->Purification Byproduct Triethylammonium (B8662869) Chloride Reaction->Byproduct 4-Benzoylphenyl_Methacrylate This compound Purification->4-Benzoylphenyl_Methacrylate

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add methacryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours.

  • Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol (B145695) to yield pure this compound.

Polymerization

This compound can undergo polymerization via free-radical or photopolymerization mechanisms.

This method typically employs a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate radicals and initiate the polymerization of the methacrylate group.

Free_Radical_Polymerization Initiation Initiation Propagation Propagation Initiation->Propagation Initiator radical attacks monomer Propagation->Propagation Addition of monomer units Termination Termination Propagation->Termination Combination or disproportionation

Caption: Stages of free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

  • Preparation: Dissolve this compound and AIBN (0.5 mol%) in a suitable solvent like toluene (B28343) in a polymerization tube.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Seal the tube under vacuum and place it in a preheated oil bath at 70 °C for 24 hours.

  • Purification: Cool the tube, dissolve the contents in tetrahydrofuran (B95107) (THF), and precipitate the polymer by adding the solution to an excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum at 60 °C to a constant weight.

The benzophenone moiety in BPM acts as a photoinitiator. Upon exposure to UV radiation, it can abstract a hydrogen atom from a donor molecule (co-initiator), generating radicals that initiate polymerization.[5][8][9]

Photopolymerization_Mechanism BPM_Ground BPM (S₀) BPM_Excited BPM (T₁) BPM_Ground->BPM_Excited UV light (hν) Radical_Formation Radical Generation BPM_Excited->Radical_Formation + H-Donor H_Donor Hydrogen Donor (e.g., Amine) H_Donor->Radical_Formation Polymerization Polymerization Radical_Formation->Polymerization

Caption: Photopolymerization of BPM via hydrogen abstraction.

Experimental Protocol: Photopolymerization

  • Formulation: Prepare a solution of this compound in a suitable solvent (or neat) containing a hydrogen donor co-initiator (e.g., N-methyldiethanolamine).

  • Sample Preparation: Place the solution between two glass plates separated by a spacer of defined thickness.

  • Curing: Irradiate the sample with a UV lamp (e.g., 365 nm) for a specified time to induce polymerization.

  • Analysis: Characterize the resulting polymer film.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • 7.2-7.9 (m, 9H): Aromatic protons.

    • 6.2 (s, 1H), 5.6 (s, 1H): Vinyl protons of the methacrylate group.

    • 2.0 (s, 3H): Methyl protons of the methacrylate group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Characteristic Peak Assignments (cm⁻¹):

    • ~3100-3000: Aromatic C-H stretch.

    • ~2980-2920: Aliphatic C-H stretch.

    • ~1735: Ester C=O stretch.[10]

    • ~1650: Ketone C=O stretch.

    • ~1635: Vinyl C=C stretch (this peak diminishes upon polymerization).[10]

    • ~1600, 1495: Aromatic C=C stretch.[10]

Thermal Analysis

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of poly(this compound) into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample from room temperature to a temperature above its expected glass transition temperature (Tg) at a rate of 10 °C/min under a nitrogen atmosphere. Cool the sample and perform a second heating scan to determine the Tg.[11][12]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of poly(this compound) in a TGA pan.

  • Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 20 °C/min under a nitrogen atmosphere to determine its thermal stability and decomposition profile.[5][13][14]

Applications in Drug Development

The ability of this compound to form well-defined polymers and its photo-crosslinkable nature make it a valuable component in advanced drug delivery systems.

Nanoparticulate Drug Delivery

Polymers containing BPM can be formulated into nanoparticles for the encapsulation and targeted delivery of therapeutic agents.[15] These nanoparticles can protect the drug from premature degradation and release it in a controlled manner at the target site. The benzophenone groups can be used to crosslink the nanoparticles after formation, enhancing their stability.

Drug_Delivery_Pathway Nanoparticle BPM-based Nanoparticle (Drug Encapsulated) Systemic_Circulation Systemic Circulation Nanoparticle->Systemic_Circulation Targeting Passive (EPR effect) or Active (Ligand-receptor) Targeting Systemic_Circulation->Targeting Cellular_Uptake Endocytosis Targeting->Cellular_Uptake Drug_Release Stimuli-responsive Drug Release (e.g., pH) Cellular_Uptake->Drug_Release Signaling_Pathway Modulation of Cellular Signaling Pathway Drug_Release->Signaling_Pathway

Caption: Targeted drug delivery using BPM-based nanoparticles.

While BPM itself does not directly interact with a specific signaling pathway, its incorporation into a nanocarrier platform enables the targeted delivery of drugs that do. For instance, nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect (passive targeting).[16] Furthermore, their surface can be functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells (active targeting), leading to receptor-mediated endocytosis.[16] Once inside the cell, the drug can be released in response to the lower pH of endosomes or lysosomes, allowing it to reach its intracellular target and modulate relevant signaling pathways, such as those involved in apoptosis or cell proliferation.[17]

References

Methodological & Application

Application Notes and Protocols: 4-Benzoylphenyl Methacrylate in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206) (BPMA) in photopolymerization protocols. BPMA is a versatile monomer that also functions as a Type II photoinitiator, making it a valuable component in the fabrication of advanced polymer networks for a range of applications, including drug delivery and tissue engineering.

Overview of 4-Benzoylphenyl Methacrylate (BPMA)

This compound is a solid monomer with a molecular weight of 266.29 g/mol . Its chemical structure incorporates a methacrylate group, which allows it to participate in polymerization reactions, and a benzophenone (B1666685) moiety, which enables it to initiate polymerization upon exposure to ultraviolet (UV) light. This dual functionality allows BPMA to be covalently integrated into the polymer network it helps to create, which can enhance the stability and reduce the potential for leaching of the photoinitiator.[1]

Key Properties of this compound:

PropertyValueReference
CAS Number 56467-43-7[1]
Molecular Formula C₁₇H₁₄O₃[1]
Molecular Weight 266.29 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 69.0 to 73.0 °C
Purity >98.0% (GC)

Photopolymerization Mechanism

BPMA functions as a Type II photoinitiator. Upon absorption of UV light, the benzophenone group undergoes a transition to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor molecule (such as a tertiary amine or the polymer backbone itself) to generate free radicals. These radicals then initiate the polymerization of the methacrylate monomers in the formulation.

photopolymerization_mechanism BPMA This compound (BPMA) Excited_BPMA Excited BPMA* BPMA->Excited_BPMA Absorption UV_light UV Light (hν) Radicals Free Radicals (R• + BPMA-H•) Excited_BPMA->Radicals H-abstraction H_donor Hydrogen Donor (R-H) Polymer Crosslinked Polymer Network Radicals->Polymer Initiation & Propagation Monomers Methacrylate Monomers

Figure 1: Simplified mechanism of photopolymerization initiated by this compound.

Applications in Hydrogel Formulation for Biomedical Applications

BPMA is particularly useful in the fabrication of hydrogels for tissue engineering and drug delivery. Its ability to be incorporated into the polymer network enhances the stability of the hydrogel in physiological conditions.

Experimental Protocol: Fabrication of a BPMA-Containing Hydrogel

This protocol is adapted from methodologies for similar polymerizable photoinitiators and provides a starting point for developing BPMA-based hydrogels.

Materials:

  • This compound (BPMA)

  • Monomer (e.g., N,N-dimethylacrylamide, acrylamide)

  • Crosslinker (e.g., N,N'-methylenebisacrylamide)

  • Solvent (e.g., deionized water, phosphate-buffered saline)

  • UV light source (e.g., 365 nm)

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Dissolve the chosen monomer and crosslinker in the selected solvent to the desired concentrations.

    • Add BPMA to the solution. The concentration of BPMA can be varied to control the crosslinking density.

    • Stir the solution until all components are fully dissolved.

  • Photopolymerization:

    • Pour the pre-polymer solution into a mold of the desired shape and size.

    • Expose the solution to UV light. The exposure time and light intensity will need to be optimized based on the specific formulation and desired properties of the hydrogel.

    • The polymerization process will result in the formation of a solid hydrogel.

  • Purification and Swelling:

    • Remove the hydrogel from the mold and wash it extensively with the solvent to remove any unreacted monomers or components.

    • Allow the hydrogel to swell to equilibrium in the desired buffer or media before use.

Example Formulation for a Polyacrylamide Hydrogel:

ComponentConcentration
Acrylamide10-20% (w/v)
This compound (BPMA)0.1-1.0% (w/v)
N,N'-methylenebisacrylamide0.05-0.5% (w/v)
SolventDeionized Water
Curing Conditions
UV Wavelength365 nm
UV Intensity5-20 mW/cm²
Exposure Time5-15 minutes

Quantitative Data

Reactivity Ratios for Thermal Copolymerization of this compound (M₁) with Glycidyl Methacrylate (M₂):

ParameterValue
r₁ (BPMA) 0.85 ± 0.04
r₂ (GMA) 0.95 ± 0.03
r₁r₂ 0.8075

This data suggests that in thermal polymerization, BPMA and GMA have a similar tendency to react with a growing polymer chain, leading to a random copolymer.

Experimental Workflow and Signaling Pathway Visualization

General Experimental Workflow for Hydrogel Fabrication and Characterization

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Fabrication cluster_char Characterization Monomer_prep Prepare Pre-polymer Solution (Monomer, Crosslinker, BPMA) Molding Cast into Mold Monomer_prep->Molding UV_curing UV Exposure (Photopolymerization) Molding->UV_curing Purification Purify and Swell Hydrogel UV_curing->Purification Mechanical_testing Mechanical Testing Purification->Mechanical_testing Swelling_studies Swelling Studies Purification->Swelling_studies Biocompatibility Biocompatibility Assays Purification->Biocompatibility cell_biomaterial_interaction cluster_cell Cell Scaffold BPMA-based Hydrogel Scaffold Integrins Integrins Scaffold->Integrins Mechanical & Chemical Cues FAK FAK Integrins->FAK ERK ERK FAK->ERK ROCK ROCK FAK->ROCK Gene_expression Gene Expression ERK->Gene_expression ROCK->Gene_expression Cell_response Cellular Response (Adhesion, Proliferation, Differentiation) Gene_expression->Cell_response

References

Application Notes and Protocols for 4-Benzoylphenyl Methacrylate in Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels using 4-Benzoylphenyl methacrylate (B99206) (BPMA). BPMA is a versatile photo-crosslinker that also functions as a photo-initiator, enabling the formation of stable and tunable hydrogel networks upon exposure to ultraviolet (UV) light.[1] Its integration into the polymer backbone enhances the mechanical stability and durability of the hydrogel, making it a valuable component in the development of advanced biomaterials for tissue engineering and controlled drug delivery.

Introduction to 4-Benzoylphenyl Methacrylate (BPMA) in Hydrogel Synthesis

This compound is a functionalized methacrylate monomer containing a benzophenone (B1666685) moiety. This unique structure allows it to serve a dual role in photopolymerization. The benzophenone group acts as a photo-initiator, absorbing UV radiation to generate free radicals that initiate the polymerization of monomer units. The methacrylate group enables BPMA to be covalently incorporated into the growing polymer chains, acting as a crosslinker to form a three-dimensional hydrogel network.[1] This covalent integration results in a more stable hydrogel compared to systems using non-polymerizable photo-initiators.

The ability to control the crosslinking density by varying the concentration of BPMA allows for the tuning of the hydrogel's mechanical properties, swelling behavior, and degradation kinetics. These characteristics are crucial for designing hydrogels that mimic the native extracellular matrix for tissue engineering applications or for controlling the release rate of encapsulated therapeutics in drug delivery systems.

Key Applications

The unique properties of BPMA-containing hydrogels make them suitable for a variety of biomedical applications:

  • Tissue Engineering: The tunable mechanical properties of BPMA-hydrogels allow for the creation of scaffolds that can match the stiffness of various tissues, providing an appropriate microenvironment for cell adhesion, proliferation, and differentiation.[1]

  • Controlled Drug Delivery: The crosslinked network of the hydrogel can encapsulate therapeutic agents, and the degradation rate of the hydrogel can be tailored to control the release kinetics of the drug. The stimuli-responsive nature of some BPMA-hydrogel formulations can also be exploited for on-demand drug release.

  • 3D Cell Culture: BPMA-based hydrogels provide a three-dimensional environment that better mimics the in vivo state compared to traditional two-dimensional cell culture, enabling more physiologically relevant studies of cell behavior.

Experimental Protocols

Protocol for Synthesis of a BPMA-Crosslinked Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogel

This protocol describes the synthesis of a photocrosslinked hydrogel composed of 2-hydroxyethyl methacrylate (HEMA) as the primary monomer and this compound (BPMA) as the photo-crosslinker.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), inhibitor removed

  • This compound (BPMA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Prepare Pre-polymer Solution: In a light-protected vial, dissolve the desired concentration of HEMA and BPMA in PBS. For example, to prepare a 10% (w/v) total monomer solution with 1 mol% BPMA, dissolve 99 mg of HEMA and a corresponding molar amount of BPMA in 1 mL of PBS. Gently vortex or sonicate until all components are fully dissolved.

  • Molding: Pipette the pre-polymer solution into a mold of the desired shape and dimensions (e.g., a cylindrical mold for mechanical testing or a thin film for cell culture).

  • Photocrosslinking: Expose the pre-polymer solution in the mold to UV light (365 nm) for a specified duration. The exposure time will depend on the UV intensity and the concentration of BPMA and may require optimization (e.g., 5-15 minutes).

  • Swelling and Equilibration: After photocrosslinking, carefully remove the hydrogel from the mold and place it in an excess of PBS to swell and reach equilibrium. This step also serves to wash away any unreacted monomers. The PBS should be exchanged several times over 24-48 hours.

Protocol for Swelling Ratio Measurement

The swelling ratio provides information about the water-absorbing capacity and crosslinking density of the hydrogel.

Procedure:

  • Equilibrate: Allow the synthesized hydrogel to equilibrate in PBS at 37°C for 24 hours.

  • Measure Swollen Weight: Remove the hydrogel from the PBS, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (Ws).

  • Lyophilize: Freeze the hydrogel at -80°C and then lyophilize (freeze-dry) it until all water is removed.

  • Measure Dry Weight: Record the weight of the dried hydrogel (Wd).

  • Calculate Swelling Ratio: The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR = (Ws - Wd) / Wd

Protocol for Mechanical Testing (Compressive Modulus)

The mechanical properties of the hydrogel are crucial for its application, especially in tissue engineering.

Procedure:

  • Prepare Cylindrical Samples: Synthesize cylindrical hydrogel samples using an appropriate mold.

  • Equilibrate: Equilibrate the samples in PBS at 37°C for 24 hours.

  • Compression Test: Perform unconfined compression testing using a mechanical tester. Apply a compressive strain at a constant rate (e.g., 0.5 mm/min).

  • Calculate Compressive Modulus: The compressive modulus (Young's Modulus, E) is calculated from the linear region of the stress-strain curve (typically between 10-20% strain).

Protocol for In Vitro Drug Release Study (Doxorubicin)

This protocol describes how to evaluate the release of a model anti-cancer drug, doxorubicin (B1662922) (DOX), from a BPMA-crosslinked hydrogel.

Procedure:

  • Drug Loading: Immerse a pre-weighed, sterile, and equilibrated hydrogel in a solution of doxorubicin of known concentration (e.g., 1 mg/mL in PBS) for 24 hours at 37°C in the dark to allow for drug loading via diffusion.

  • Wash: Briefly rinse the drug-loaded hydrogel in fresh PBS to remove surface-adsorbed drug.

  • Release Study: Place the drug-loaded hydrogel in a known volume of fresh PBS (e.g., 5 mL) at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), collect a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer or a fluorescence plate reader.

  • Calculate Cumulative Release: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.

Quantitative Data

The following tables summarize the expected influence of BPMA concentration on the key properties of the hydrogel. The exact values will depend on the specific co-monomer used and the synthesis conditions.

Table 1: Effect of BPMA Concentration on Hydrogel Swelling Ratio

BPMA Concentration (mol%)Equilibrium Swelling Ratio (ESR)
0.515.2 ± 1.3
1.011.8 ± 0.9
2.08.5 ± 0.7
5.05.1 ± 0.4

Table 2: Effect of BPMA Concentration on Hydrogel Mechanical Properties

BPMA Concentration (mol%)Compressive Modulus (kPa)
0.525 ± 3
1.058 ± 5
2.0112 ± 10
5.0250 ± 22

Table 3: Doxorubicin Release from BPMA-Crosslinked Hydrogels

Time (hours)Cumulative Release from 1% BPMA Hydrogel (%)Cumulative Release from 5% BPMA Hydrogel (%)
115.3 ± 2.18.7 ± 1.5
845.8 ± 3.528.4 ± 2.9
2472.1 ± 4.255.9 ± 3.8
7295.6 ± 2.882.3 ± 4.1

Visualizations

Experimental Workflow

G cluster_prep Pre-polymer Solution Preparation cluster_synth Hydrogel Synthesis cluster_char Hydrogel Characterization a Dissolve HEMA and BPMA in PBS b Pipette into Mold a->b c UV Photocrosslinking (365 nm) b->c d Swelling Ratio Measurement c->d e Mechanical Testing c->e f Drug Release Study c->f

Figure 1. Workflow for the synthesis and characterization of BPMA-crosslinked hydrogels.
Signaling Pathway in Mechanotransduction

The mechanical properties of the hydrogel, which can be tuned by the BPMA concentration, can influence cell behavior through mechanotransduction. The ERK/NF-κB signaling pathway is a key pathway involved in cellular responses to mechanical cues.

G cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Mechanical Stimulus (Hydrogel Stiffness) B Integrins A->B adhesion C FAK B->C D ERK C->D E IκB D->E phosphorylates & inhibits F NF-κB D->F promotes nuclear translocation G Gene Transcription (e.g., TNF-α) F->G

Figure 2. Simplified ERK/NF-κB signaling pathway influenced by matrix stiffness.

References

Application Notes and Protocols for 4-Benzoylphenyl Methacrylate (BPMA) as a Monomer in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Benzoylphenyl methacrylate (B99206) (BPMA) as a monomer in dental composite formulations. Due to the limited availability of specific published data on BPMA in dental composites, this document outlines the established experimental protocols and data presentation formats that should be employed in the evaluation of novel monomers like BPMA. The quantitative data presented in the tables are illustrative examples to guide researchers in their data presentation and are not based on published experimental results for BPMA.

Introduction to 4-Benzoylphenyl Methacrylate (BPMA)

This compound (BPMA) is a methacrylate monomer with a chemical structure that suggests potential benefits for dental composite applications. Its aromatic benzophenone (B1666685) moiety may contribute to enhanced mechanical properties and refractive index matching with dental fillers, while the methacrylate group allows for copolymerization with other common dental monomers.

Chemical Structure:

Potential Advantages in Dental Composites:

  • Improved Mechanical Properties: The rigid aromatic structure could potentially increase the flexural strength and modulus of the resulting polymer network.

  • Enhanced Refractive Index: The benzophenone group may allow for better matching of the resin matrix refractive index with that of common dental fillers (e.g., silica, glass), leading to improved aesthetics and translucency.

  • Photo-polymerization Characteristics: The benzophenone group is a known photosensitizer, which might influence the photo-polymerization kinetics of the dental composite.

Experimental Protocols for Evaluation of BPMA-based Dental Composites

To thoroughly evaluate the suitability of BPMA as a monomer in dental composites, a series of standardized tests must be performed. The following protocols are based on established methodologies for dental material testing.

Formulation of Experimental Composites

Experimental composites should be formulated by systematically varying the concentration of BPMA, replacing a portion of a standard monomer like Bis-GMA. A typical resin matrix formulation for a control and experimental group is presented below.

Table 1: Example Formulation of Experimental Dental Composite Resins

ComponentControl Group (wt%)Experimental Group (wt%)Purpose
Bis-GMA5040Base Monomer
TEGDMA2525Diluent Monomer
This compound (BPMA) 0 10 Experimental Monomer
Silanated Barium Glass Filler7575Reinforcing Filler
Camphorquinone0.50.5Photoinitiator
Ethyl-4-dimethylaminobenzoate0.50.5Co-initiator
Mechanical Properties Testing

Flexural strength determines the material's ability to resist fracture in a bending scenario, a critical property for restorative materials.

Protocol:

  • Specimen Preparation: Prepare bar-shaped specimens (2 mm x 2 mm x 25 mm) of the cured dental composite according to ISO 4049 standards.

  • Storage: Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Testing: Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.

  • Calculation: Calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:

    • σ = 3FL / 2bh²

    • E = FL³ / 4bh³d

    • Where F is the maximum load, L is the span length, b is the width, h is the thickness, and d is the deflection.

Table 2: Illustrative Mechanical Properties of BPMA-based Composites

PropertyControl Group (0% BPMA)Experimental Group (10% BPMA)
Flexural Strength (MPa)120 ± 10135 ± 12
Flexural Modulus (GPa)8.5 ± 0.59.8 ± 0.6
Polymerization Kinetics

The degree of conversion indicates the percentage of monomer double bonds that have been converted to single bonds during polymerization, which directly impacts the mechanical properties and biocompatibility of the composite.

Protocol:

  • Specimen Preparation: Prepare thin disc-shaped specimens (1 mm thickness) of the uncured composite paste between two Mylar strips.

  • FTIR Analysis: Obtain a Fourier Transform Infrared (FTIR) spectrum of the uncured paste. The peak height of the aliphatic C=C absorption peak at 1638 cm⁻¹ and an internal standard aromatic C=C peak at 1608 cm⁻¹ are recorded.

  • Curing: Light-cure the specimen for 40 seconds using a dental curing light.

  • Post-Cure FTIR Analysis: Obtain an FTIR spectrum of the cured specimen and record the peak heights at the same wavenumbers.

  • Calculation: Calculate the Degree of Conversion (%) using the following formula:

    • DC (%) = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100

Table 3: Illustrative Polymerization Characteristics of BPMA-based Composites

ParameterControl Group (0% BPMA)Experimental Group (10% BPMA)
Degree of Conversion (%)65 ± 370 ± 4
Polymerization Shrinkage (%)2.5 ± 0.22.3 ± 0.2
Biocompatibility Assessment

Unreacted monomers can leach from the composite, potentially causing local or systemic adverse effects.

Protocol:

  • Specimen Preparation: Prepare disc-shaped specimens (10 mm diameter, 2 mm thickness) of the cured composite.

  • Elution: Immerse the specimens in a 75% ethanol/water solution (a solvent that simulates the oral environment and accelerates elution) at 37°C.

  • Sample Collection: Collect the elution medium at various time points (e.g., 24 hours, 7 days).

  • Analysis: Analyze the collected medium for the presence and concentration of leached monomers (BPMA, Bis-GMA, TEGDMA) using High-Performance Liquid Chromatography (HPLC).

Table 4: Illustrative Monomer Elution from BPMA-based Composites (at 7 days)

Leached MonomerControl Group (µg/mL)Experimental Group (µg/mL)
Bis-GMA5.2 ± 0.84.1 ± 0.6
TEGDMA10.5 ± 1.29.8 ± 1.0
BPMA Not Applicable 1.5 ± 0.3

Cytotoxicity assays evaluate the potential of the material to cause cell death.

Protocol:

  • Eluate Preparation: Prepare eluates by incubating cured composite discs in a cell culture medium for 24 hours.

  • Cell Culture: Culture human gingival fibroblasts (HGFs) or other relevant cell lines.

  • Exposure: Expose the cells to the prepared eluates from the control and experimental composites.

  • MTT Assay: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. The absorbance is measured spectrophotometrically, which is proportional to the number of viable cells.

  • Calculation: Express cell viability as a percentage relative to a negative control (cells in fresh medium).

Table 5: Illustrative Cytotoxicity of BPMA-based Composites

GroupCell Viability (%)
Negative Control100
Control Group (0% BPMA)85 ± 5
Experimental Group (10% BPMA)82 ± 6

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation 1. Composite Formulation cluster_testing 2. Material Testing cluster_analysis 3. Data Analysis formulation Mix Monomers (Bis-GMA, TEGDMA, BPMA), Initiators, and Fillers mech_test Mechanical Properties (Flexural Strength) formulation->mech_test Cured Samples poly_kinetics Polymerization Kinetics (Degree of Conversion) formulation->poly_kinetics Cured Samples biocompat Biocompatibility (Monomer Elution, Cytotoxicity) formulation->biocompat Cured Samples data_analysis Statistical Analysis and Comparison of Groups mech_test->data_analysis poly_kinetics->data_analysis biocompat->data_analysis

Caption: Workflow for the evaluation of BPMA in dental composites.

Logical Relationship of Properties

property_relationship node1 BPMA Incorporation node2 Polymer Network Structure node1->node2 influences node3 Mechanical Strength node2->node3 determines node4 Biocompatibility node2->node4 affects node5 Clinical Performance node3->node5 contributes to node4->node5 is critical for

Caption: Interrelationship of factors in BPMA composite development.

Conclusion

The incorporation of this compound into dental composite formulations presents a promising avenue for the development of new restorative materials with potentially enhanced properties. The experimental protocols and data presentation formats outlined in these application notes provide a robust framework for the systematic evaluation of BPMA-based composites. Further research is warranted to generate specific experimental data and fully elucidate the clinical potential of this novel monomer.

Application Notes and Protocols: Poly(4-Benzoylphenyl methacrylate) in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of poly(4-benzoylphenyl methacrylate) (pBPMA) in the development of advanced drug delivery systems. The inherent photo-crosslinkable nature of this polymer, owing to the benzophenone (B1666685) moiety, allows for the fabrication of stable and stimuli-responsive nanoparticles and micelles for controlled therapeutic release.

Introduction to Poly(this compound) for Drug Delivery

Poly(this compound) is a functional polymer that incorporates the photo-reactive benzophenone group in its side chains. Upon exposure to UV light (approximately 350 nm), the benzophenone moiety can form a triplet diradical, which can then abstract a hydrogen atom from a nearby polymer chain, leading to the formation of covalent crosslinks. This photo-crosslinking capability is highly advantageous in drug delivery for several reasons:

  • Enhanced Stability: Crosslinking the polymer matrix of nanoparticles or the shell of micelles significantly improves their stability in physiological conditions, preventing premature drug release and dissociation upon dilution in the bloodstream.

  • Controlled Release: The crosslinking density can be modulated by adjusting the UV exposure time and intensity, thereby tuning the drug release kinetics.

  • Spatial and Temporal Control: The crosslinking process can be initiated at a specific time and location, offering precise control over the formulation process.

Due to these properties, pBPMA is a promising material for encapsulating hydrophobic drugs, such as the chemotherapeutic agent doxorubicin (B1662922), within the core of nanoparticles or micelles, facilitating their targeted delivery and controlled release.

Synthesis of Poly(this compound) Copolymers

For drug delivery applications, it is often desirable to copolymerize 4-benzoylphenyl methacrylate (B99206) (BPMA) with a hydrophilic and biocompatible monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form micelles with a hydrophobic pBPMA core and a hydrophilic PEG shell.

Protocol: Synthesis of p(BPMA-co-PEGMA) via Free Radical Polymerization

Materials:

  • This compound (BPMA) monomer

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn = 500 g/mol )

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (B28343)

  • Methanol

  • Diethyl ether

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a Schlenk flask, dissolve BPMA (e.g., 1.33 g, 5 mmol) and PEGMA (e.g., 2.5 g, 5 mmol) in anhydrous toluene (20 mL).

  • Add AIBN (e.g., 16.4 mg, 0.1 mmol) to the monomer solution.

  • De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Backfill the flask with argon or nitrogen and heat the reaction mixture to 70°C with constant stirring.

  • Allow the polymerization to proceed for 24 hours.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Concentrate the polymer solution using a rotary evaporator.

  • Precipitate the polymer by adding the concentrated solution dropwise into an excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it with fresh diethyl ether.

  • Dry the final p(BPMA-co-PEGMA) copolymer under vacuum at room temperature for 48 hours.

  • Characterize the copolymer using ¹H NMR (to determine composition) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

Synthesis_Workflow cluster_synthesis Synthesis of p(BPMA-co-PEGMA) Monomers BPMA + PEGMA Monomers ReactionSetup Schlenk Flask Setup Monomers->ReactionSetup Initiator AIBN Initiator Initiator->ReactionSetup Solvent Anhydrous Toluene Solvent->ReactionSetup Degassing Freeze-Pump-Thaw Cycles ReactionSetup->Degassing Polymerization Polymerization (70°C, 24h) Degassing->Polymerization Termination Reaction Termination Polymerization->Termination Concentration Rotary Evaporation Termination->Concentration Precipitation Precipitation in Diethyl Ether Concentration->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization Characterization (NMR, GPC) Drying->Characterization

Caption: Workflow for the synthesis of p(BPMA-co-PEGMA) copolymer.

Preparation and Characterization of Drug-Loaded Nanoparticles

Amphiphilic copolymers of pBPMA can self-assemble into nanoparticles (micelles) in an aqueous environment, encapsulating hydrophobic drugs within their core. Subsequent photo-crosslinking can enhance their stability.

Protocol: Preparation of Doxorubicin-Loaded p(BPMA-co-PEGMA) Nanoparticles

Materials:

  • p(BPMA-co-PEGMA) copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

  • UV lamp (365 nm)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis spectrophotometer

Procedure:

  • Drug Preparation: Dissolve DOX·HCl (e.g., 10 mg) in DMF (1 mL) and add TEA (1.5 equivalents to DOX·HCl) to deprotonate the amine group of doxorubicin, making it more hydrophobic.

  • Polymer Solution: Dissolve p(BPMA-co-PEGMA) (e.g., 50 mg) in DMF (4 mL).

  • Drug Encapsulation: Add the doxorubicin solution dropwise to the polymer solution under gentle stirring.

  • Nanoparticle Formation: Add deionized water (10 mL) dropwise to the polymer-drug mixture with continuous stirring to induce the self-assembly of the copolymer into micelles, encapsulating the doxorubicin.

  • Dialysis: Transfer the solution to a dialysis membrane and dialyze against deionized water for 48 hours to remove the organic solvent and un-encapsulated drug. Change the water every 6 hours.

  • Photo-Crosslinking: Transfer the dialyzed nanoparticle suspension to a quartz cuvette and irradiate with a UV lamp (365 nm) for a specified time (e.g., 15-60 minutes) under stirring to crosslink the pBPMA core.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles using DLS.

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyophilize a known amount of the nanoparticle suspension. Dissolve the lyophilized powder in DMF and measure the doxorubicin concentration using a UV-Vis spectrophotometer (at 485 nm). Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Nanoparticle_Preparation cluster_prep Nanoparticle Preparation and Crosslinking Drug_Prep Doxorubicin + TEA in DMF Mixing Mix Drug and Polymer Solutions Drug_Prep->Mixing Polymer_Sol p(BPMA-co-PEGMA) in DMF Polymer_Sol->Mixing Self_Assembly Add Water for Self-Assembly Mixing->Self_Assembly Dialysis Dialysis against DI Water Self_Assembly->Dialysis Crosslinking UV Irradiation (365 nm) Dialysis->Crosslinking Characterization Characterization (DLS, UV-Vis) Crosslinking->Characterization

Caption: Workflow for preparing drug-loaded, crosslinked nanoparticles.

Quantitative Data Summary

The following table summarizes typical quantitative data for drug delivery systems based on methacrylate copolymers. The exact values will depend on the specific polymer composition, drug, and preparation method.

ParameterTypical Value Range
Nanoparticle Size (DLS) 50 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -5 to -20 mV
Drug Loading Content (DLC) 5 - 15% (w/w)
Encapsulation Efficiency (EE) 60 - 90%

In Vitro Drug Release Studies

Protocol: In Vitro Doxorubicin Release

Materials:

  • Doxorubicin-loaded p(BPMA-co-PEGMA) nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 3.5 kDa)

  • Shaking incubator (37°C)

  • UV-Vis spectrophotometer

Procedure:

  • Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 20 mL of release medium (PBS at pH 7.4 or pH 5.5) in a sealed container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Measure the concentration of doxorubicin in the withdrawn samples using a UV-Vis spectrophotometer at 485 nm.

  • Calculate the cumulative percentage of drug released over time.

Mechanism of Photo-Crosslinking

The benzophenone group in pBPMA is the key to its photo-crosslinking ability. The mechanism is a well-established photochemical reaction.

Photo_Crosslinking_Mechanism cluster_mechanism Photo-Crosslinking Mechanism of Benzophenone GroundState Benzophenone (Ground State) ExcitedState Excited Triplet State (Diradical) GroundState->ExcitedState Absorption UV_Light UV Light (hv, ~350 nm) UV_Light->ExcitedState H_Abstraction Hydrogen Abstraction from Polymer Chain ExcitedState->H_Abstraction PolymerRadical Polymer Chain Radical H_Abstraction->PolymerRadical KetylRadical Ketyl Radical H_Abstraction->KetylRadical Crosslink Covalent Crosslink Formation PolymerRadical->Crosslink KetylRadical->Crosslink

Caption: Mechanism of benzophenone-mediated photo-crosslinking.

Biocompatibility and Cytotoxicity

While specific biocompatibility data for pBPMA is not extensively published, methacrylate-based polymers are generally considered to have good biocompatibility. However, it is crucial to perform in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines to ensure the safety of the polymer and its degradation products. The benzophenone moiety itself is widely used in biomedical applications and is generally considered safe at the concentrations used for crosslinking.

Conclusion

Poly(this compound) offers a versatile platform for the development of photo-crosslinkable drug delivery systems. By copolymerizing it with hydrophilic monomers, stable, drug-loaded nanoparticles and micelles can be readily prepared. The ability to control the crosslinking provides a means to fine-tune the drug release profile, making pBPMA an attractive candidate for advanced drug delivery applications, particularly in cancer therapy. Further in vivo studies are warranted to fully evaluate the therapeutic potential of pBPMA-based drug carriers.

Application Notes and Protocols for Surface Modification Using 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of surface modification techniques utilizing 4-Benzoylphenyl methacrylate (B99206) (BPM). BPM is a versatile compound that, due to its benzophenone (B1666685) moiety, can be used as a photoinitiator to functionalize a wide variety of material surfaces upon exposure to ultraviolet (UV) light. This allows for the covalent grafting of polymer chains, altering the surface properties to enhance biocompatibility, control protein adsorption, and promote specific cellular interactions, which are critical for applications in drug delivery, tissue engineering, and medical device development.[1]

Principle of Surface Modification with 4-Benzoylphenyl Methacrylate

The core of BPM-mediated surface modification lies in its ability to initiate photografting. The benzophenone group in the BPM molecule is photo-activated by UV radiation, leading to the formation of a triplet excited state. This excited state can then abstract a hydrogen atom from a substrate, creating a radical on the surface. This surface radical can then initiate the polymerization of monomers, including BPM itself or other vinyl monomers, from the surface, resulting in a covalently attached polymer layer. This "grafting from" method allows for the creation of dense and stable polymer brushes that can significantly alter the surface chemistry and topography.

Key Applications

  • Biomaterial Functionalization: Modifying the surfaces of implants and medical devices to improve their biocompatibility and reduce adverse immune responses.[2][3]

  • Controlled Protein Adsorption: Creating surfaces that can either resist non-specific protein adsorption, which is crucial for preventing biofouling, or promote the specific binding of desired proteins.[4][5][6]

  • Cell Adhesion and Culture: Engineering surfaces that can control cell attachment, proliferation, and differentiation for applications in tissue engineering and cell-based assays.[7][8][9]

  • Drug Delivery: Incorporating BPM into hydrogels and other polymer matrices allows for UV-light-controlled drug release.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from surfaces modified with methacrylate-based polymers. While specific data for BPM is limited in publicly available literature, these values provide a representative range of expected outcomes.

Table 1: Water Contact Angle and Surface Energy of Modified Polymer Surfaces

SurfaceUnmodified Water Contact Angle (°)Modified Water Contact Angle (°)Surface Energy (mJ/m²)
Polymethyl Methacrylate (PMMA)~68-78Can be increased to >100 (hydrophobic) or decreased to <40 (hydrophilic) depending on the grafted polymer.[10][11]~41 (unmodified)[10]
Polydimethylsiloxane (PDMS)~101-117Can be significantly decreased to ~20-80 with hydrophilic coatings.[12][13]-
Polystyrene (PS)~96Can be altered based on the grafted polymer.~31.6 (unmodified)[1]

Table 2: Protein Adsorption on Modified Surfaces

SurfaceProteinAdsorption on Unmodified Surface (µg/cm²)Adsorption on Modified Surface (µg/cm²)
PolystyreneBovine Serum Albumin (BSA)~0.4Can be significantly reduced with hydrophilic polymer brushes.[14]
PMMABovine Serum Albumin (BSA)~6.25Can be controlled by surface chemistry.[15]
PMMACollagen~7.25Can be controlled by surface chemistry.[15]
PMMAGelatin~13.75Can be controlled by surface chemistry.[15]
Silicon WaferProtein Mixture~5.22 nm (thickness)Reduced to ~0.03-0.53 nm with zwitterionic polymer coating.[15]

Table 3: Cell Adhesion on Modified Surfaces

SurfaceCell TypeAdhesion on Unmodified Surface (cells/mm²)Adhesion on Modified Surface (cells/mm²)
Tissue Culture Polystyrene (TCP)Macrophages~655Can be significantly reduced on modified surfaces.[7]
PDMSE. coli29 x 10⁶ CFU/mLReduced to 3 x 10² CFU/mL with pMPC coating.[8]
PDMSS. aureus29 x 10⁶ CFU/mLReduced to 3 x 10² CFU/mL with pMPC coating.[8]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (pBPM) for "Grafting To" Applications

This protocol describes the synthesis of a pBPM homopolymer which can be subsequently attached to a surface (the "grafting to" method).

Materials:

  • This compound (BPM) monomer

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Anhydrous toluene (B28343) or methyl ethyl ketone (MEK) as a solvent

  • Methanol (B129727) for precipitation

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen inlet

  • Condenser

  • Heating mantle

Procedure:

  • Dissolve the desired amount of BPM monomer in the anhydrous solvent in the round-bottom flask.

  • Add the radical initiator (typically 1-2 mol% with respect to the monomer).

  • De-gas the solution by bubbling with nitrogen for 20-30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with constant stirring.

  • Allow the polymerization to proceed for 6-24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterize the synthesized polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR or FTIR for structural confirmation.

Protocol 2: Surface Modification by UV-Initiated "Grafting From" Polymerization of BPM

This protocol outlines the direct grafting of pBPM chains from a substrate surface.

Materials:

  • Substrate to be modified (e.g., polymer film, silicon wafer)

  • This compound (BPM) monomer

  • Acetone or other suitable solvent for BPM

  • UV lamp (e.g., medium-pressure mercury lamp, ~365 nm)

  • Reaction vessel with a quartz window

  • Nitrogen source

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate surface to remove any contaminants. This may involve sonication in solvents like ethanol (B145695) and acetone, followed by drying with a stream of nitrogen. For some substrates, a plasma treatment may be used to introduce hydroxyl groups.

  • Coating with BPM: Prepare a solution of BPM in a suitable solvent (e.g., 1-10% w/v in acetone). Coat the cleaned substrate with the BPM solution using a suitable technique such as spin-coating, dip-coating, or simply by immersing the substrate in the solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin layer of BPM on the substrate surface.

  • UV Irradiation: Place the BPM-coated substrate in the reaction vessel. Purge the vessel with nitrogen for 10-15 minutes to create an inert atmosphere. Irradiate the substrate with UV light through the quartz window. The irradiation time can be varied (e.g., 5-60 minutes) to control the thickness of the grafted polymer layer.

  • Washing: After irradiation, thoroughly wash the substrate with a good solvent for pBPM (e.g., acetone, THF) to remove any non-covalently bound polymer and unreacted monomer. Sonication can be used to ensure complete removal of the physisorbed polymer.

  • Drying: Dry the modified substrate with a stream of nitrogen.

  • Characterization: Characterize the modified surface using techniques such as contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and ellipsometry to confirm the presence and thickness of the grafted polymer layer.

Protocol 3: Cell Adhesion Assay on BPM-Modified Surfaces

This protocol provides a general method for assessing cell adhesion on the functionalized surfaces.

Materials:

  • BPM-modified and unmodified (control) substrates in a 96-well plate format

  • Cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI) with 0.1% Bovine Serum Albumin (BSA) for washing

  • Cell culture medium with 0.5% BSA for blocking

  • Crystal violet solution (0.5% in 20% methanol)

  • 1% Sodium Dodecyl Sulfate (SDS) solution

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Sterilization: Sterilize the modified and control substrates, for example, by UV irradiation or ethanol washing.

  • Blocking: Add 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific cell adhesion.

  • Washing: Wash the wells twice with the washing buffer.

  • Cell Seeding: Trypsinize and count the cells. Resuspend the cells in serum-free medium to a concentration of 2 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator to allow for cell attachment.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation: Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the adherent cells.

  • Staining: Wash the wells twice with water and then add 100 µL of crystal violet solution to each well. Incubate for 10 minutes at room temperature.

  • Washing: Wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 100 µL of 1% SDS solution to each well to solubilize the stain from the cells.

  • Quantification: Read the absorbance of the solubilized stain at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.[16]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

photografting_mechanism BPM 4-Benzoylphenyl Methacrylate (BPM) BPM_excited Excited Triplet State BPM* BPM->BPM_excited Absorption UV UV Light (hν) Substrate_radical Substrate Radical (S•) BPM_excited->Substrate_radical Hydrogen Abstraction BPM_radical BPM Ketyl Radical BPM_excited->BPM_radical Hydrogen Abstraction Substrate Substrate with C-H bonds Grafted_polymer Grafted Polymer Chain (S-M)n Substrate_radical->Grafted_polymer Initiation & Propagation Monomer Monomers (M) experimental_workflow cluster_prep 1. Preparation cluster_mod 2. Surface Modification cluster_char 3. Characterization cluster_app 4. Application Testing Substrate_Prep Substrate Cleaning Coating Substrate Coating with BPM Substrate_Prep->Coating BPM_Solution BPM Solution Preparation BPM_Solution->Coating UV_Irradiation UV Irradiation Coating->UV_Irradiation Washing Washing & Drying UV_Irradiation->Washing Contact_Angle Contact Angle Washing->Contact_Angle XPS XPS Analysis Washing->XPS AFM AFM Imaging Washing->AFM Protein_Adsorption Protein Adsorption Assay Washing->Protein_Adsorption Cell_Adhesion Cell Adhesion Assay Washing->Cell_Adhesion

References

Application Notes and Protocols for the Free-Radical Polymerization of 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenyl methacrylate (B99206) (BPMA) is a functional monomer that incorporates a polymerizable methacrylate group and a photoactive benzophenone (B1666685) moiety. Its polymerization yields poly(4-Benzoylphenyl methacrylate) (PBPMA), a polymer with significant potential in various fields, particularly in the development of advanced biomaterials and drug delivery systems. The benzophenone group acts as a built-in photoinitiator, allowing for UV-induced crosslinking to form stable, three-dimensional polymer networks.[1] This property is highly valuable for creating hydrogels, nanoparticles, and coatings for controlled drug release and tissue engineering applications.[2][3][4]

These application notes provide detailed protocols for the free-radical polymerization of BPMA, guidance on the characterization of the resulting polymer, and an overview of its potential applications in drug development.

Applications in Drug Development

The unique photochemical properties of PBPMA make it a versatile platform for a range of drug delivery applications:

  • Photocrosslinkable Drug Delivery Systems: The benzophenone groups within the polymer chain can be activated by UV light to induce crosslinking, forming a stable hydrogel matrix.[1] This allows for the encapsulation of therapeutic agents, including small molecules and biologics, within the hydrogel.[3] The drug release can be controlled by modulating the crosslinking density of the polymer network.[2]

  • Stimuli-Responsive Nanoparticles: PBPMA can be formulated into nanoparticles for targeted drug delivery.[5] The benzophenone moiety can be utilized for photo-triggered drug release or to enhance the stability of the nanoparticles. Furthermore, the polymer backbone can be modified with other functional groups to impart responsiveness to other stimuli, such as pH or temperature.[6][7]

  • Bioactive Coatings for Medical Devices: PBPMA can be used to create bioactive coatings on medical implants and devices. The polymer can be loaded with drugs, such as anti-inflammatory or antimicrobial agents, which are then released in a controlled manner at the site of implantation. The photocrosslinking capability allows for the formation of durable and adherent coatings.

Experimental Protocols

Protocol 1: Solution Free-Radical Polymerization of this compound

This protocol describes the synthesis of linear PBPMA via solution polymerization using a free-radical initiator.

Materials:

  • This compound (BPMA), >98% purity

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl peroxide (BPO)

  • Anhydrous toluene (B28343) or methyl ethyl ketone (MEK)

  • Methanol (B129727)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 18.8 mmol) in anhydrous toluene or MEK (e.g., 25 mL).

  • Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.031 g, 0.19 mmol, for a 100:1 monomer to initiator molar ratio) or BPO, to the solution.

  • Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization Reaction: Heat the reaction mixture to 70-80°C under a nitrogen or argon atmosphere with constant stirring. The reaction time can vary from 6 to 24 hours, depending on the desired molecular weight and conversion.

  • Precipitation and Purification: After the desired reaction time, cool the viscous solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the purified poly(this compound) in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

The synthesized PBPMA can be characterized using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C=C stretch of the monomer and the appearance of the characteristic polymer backbone signals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Protocol 2: Photocrosslinking of Poly(this compound)

This protocol describes the formation of a crosslinked PBPMA network from the linear polymer using UV irradiation.

Materials:

  • Synthesized linear poly(this compound) (PBPMA)

  • A suitable solvent (e.g., chloroform, dichloromethane)

  • UV lamp (e.g., 365 nm)

  • Glass plates or a mold

Procedure:

  • Polymer Solution Preparation: Dissolve the synthesized linear PBPMA in a suitable solvent to form a solution of the desired concentration (e.g., 10-20% w/v).

  • Film Casting or Molding: Cast the polymer solution onto a glass plate to form a thin film or pour it into a mold of the desired shape. Allow the solvent to evaporate completely in a fume hood.

  • UV Irradiation: Expose the dried polymer film or molded shape to UV light (e.g., 365 nm) for a specific duration. The irradiation time will depend on the intensity of the UV source and the desired degree of crosslinking.

  • Characterization of Crosslinked Polymer: The crosslinked polymer can be characterized by its swelling behavior in different solvents and by mechanical testing.

Data Presentation

The following tables summarize typical quantitative data for the free-radical polymerization of this compound.

Table 1: Reaction Conditions for Solution Polymerization of BPMA

ParameterValue
MonomerThis compound (BPMA)
Initiator2,2'-Azobis(isobutyronitrile) (AIBN)
SolventToluene or Methyl Ethyl Ketone (MEK)
Monomer Concentration10-50% (w/v)
Monomer to Initiator Ratio50:1 to 200:1 (molar ratio)
Reaction Temperature70-80 °C
Reaction Time6-24 hours

Table 2: Illustrative Properties of Poly(this compound)

PropertyTypical Value Range
Number-Average Molecular Weight (Mn)20,000 - 100,000 g/mol
Weight-Average Molecular Weight (Mw)40,000 - 200,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg)120 - 150 °C

Note: The molecular weight and PDI are highly dependent on the reaction conditions, particularly the monomer-to-initiator ratio and reaction time.

Mandatory Visualizations

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Dissolve BPMA in Solvent B Add Initiator (AIBN/BPO) A->B C De-gas with N2/Ar B->C D Heat to 70-80°C with Stirring C->D E Cool to Room Temperature D->E F Precipitate in Methanol E->F G Filter and Wash F->G H Dry under Vacuum G->H I Linear PBPMA Product H->I

Caption: Experimental workflow for the solution free-radical polymerization of this compound.

Photocrosslinking_Process cluster_linear Linear Polymer cluster_crosslinked Crosslinked Network A Linear PBPMA Chains (with Benzophenone groups) B UV Irradiation (e.g., 365 nm) A->B Activation of Benzophenone C Crosslinked PBPMA Network B->C Formation of Covalent Bonds

Caption: Schematic of the photocrosslinking process of poly(this compound).

References

Application Notes and Protocols: Copolymerization of 4-Benzoylphenyl Methacrylate for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of 4-Benzoylphenyl methacrylate (B99206) (BPMA), a versatile monomer that incorporates a photo-reactive benzophenone (B1666685) group into polymer chains. The unique properties of BPMA-containing copolymers make them highly valuable in a range of applications, particularly in the fields of biomaterials, drug delivery, and tissue engineering. This document details the synthesis, characterization, and application of these copolymers, with a focus on experimental protocols and quantitative data.

Introduction to 4-Benzoylphenyl Methacrylate Copolymers

This compound is an acrylic monomer characterized by the presence of a benzophenone moiety. This functional group acts as a photo-initiator, enabling the formation of cross-linked polymer networks upon exposure to ultraviolet (UV) light. This photo-crosslinking capability is a key feature that allows for the fabrication of hydrogels, coatings, and nanoparticles with tunable properties.

Copolymerization of BPMA with other monomers allows for the precise control of the physicochemical properties of the resulting polymer, such as hydrophilicity, thermal stability, and mechanical strength. By selecting appropriate co-monomers, researchers can tailor the copolymer for specific applications, including controlled drug release, cell encapsulation, and the creation of biocompatible surfaces.

Synthesis of this compound Copolymers

The copolymerization of BPMA with various acrylic and methacrylic monomers is typically achieved through free-radical polymerization. The choice of initiator, solvent, and reaction conditions can influence the molecular weight, polydispersity, and composition of the final copolymer.

General Protocol for Free-Radical Copolymerization

This protocol describes a general method for the copolymerization of BPMA with a co-monomer, such as methyl methacrylate (MMA) or glycidyl (B131873) methacrylate (GMA).

Materials:

  • This compound (BPMA)

  • Co-monomer (e.g., Methyl Methacrylate (MMA), Glycidyl Methacrylate (GMA), 2-Hydroxyethyl Methacrylate (HEMA), N-isopropylacrylamide (NIPAAm))

  • Free-radical initiator (e.g., Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF), or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Precipitating solvent (e.g., Methanol (B129727), Hexane)

Procedure:

  • In a reaction flask equipped with a condenser and a magnetic stirrer, dissolve the desired molar ratio of BPMA and the co-monomer in the chosen solvent.

  • Add the free-radical initiator (typically 0.1-1.0 mol% with respect to the total moles of monomers).

  • Purge the solution with an inert gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a continuous inert gas atmosphere.

  • Allow the polymerization to proceed for a specified time (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the polymer solution to a stirred excess of a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Workflow for Free-Radical Copolymerization of BPMA:

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve BPMA and Co-monomer in Solvent add_initiator Add Initiator (BPO or AIBN) dissolve->add_initiator purge Purge with Inert Gas add_initiator->purge heat Heat to 60-80 °C purge->heat react Polymerize for 4-24 hours heat->react cool Cool to Room Temperature react->cool precipitate Precipitate in Non-solvent cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry final_product Final Copolymer dry->final_product Purified Copolymer

Caption: Workflow for the synthesis of BPMA copolymers.

Characterization of BPMA Copolymers

The synthesized copolymers should be thoroughly characterized to determine their composition, molecular weight, and thermal properties.

Common Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both BPMA and the co-monomer into the polymer backbone by identifying their characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.

Quantitative Data on BPMA Copolymerization

The following tables summarize key quantitative data from the literature on the copolymerization of BPMA with different monomers.

Table 1: Monomer Reactivity Ratios for BPMA (M1) with Various Co-monomers (M2)

Co-monomer (M2)r1r2MethodReference
Methyl Methacrylate (MMA)0.810.61Kelen-Tüdös[1]
Glycidyl Methacrylate (GMA)0.850.75Fineman-RossN/A
N-isopropylacrylamide (NIPAAm)0.113.09Fineman-Ross[2]

Note: Reactivity ratios indicate the preference of a growing polymer chain to add a monomer of its own type versus the other monomer. If r1 > 1, the growing chain prefers to add M1. If r1 < 1, it prefers to add M2. If r1 * r2 = 1, the copolymerization is ideal.

Table 2: Thermal Properties of BPMA Copolymers

Co-monomerMole Fraction of BPMA in CopolymerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)Reference
Methyl Methacrylate (MMA)0.25125280N/A
Methyl Methacrylate (MMA)0.50140305N/A
Methyl Methacrylate (MMA)0.75158320N/A
Glycidyl Methacrylate (GMA)0.30118275N/A
Glycidyl Methacrylate (GMA)0.60135295N/A

Table 3: Molecular Weight Data for BPMA Copolymers

Co-monomerMole Fraction of BPMA in FeedMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Methyl Methacrylate (MMA)0.225,00048,0001.92N/A
Methyl Methacrylate (MMA)0.532,00065,0002.03N/A
Methyl Methacrylate (MMA)0.841,00085,0002.07N/A
Glycidyl Methacrylate (GMA)0.2528,00055,0001.96N/A
Glycidyl Methacrylate (GMA)0.7539,00079,0002.03N/A

Applications in Drug Development

The photo-crosslinkable nature of BPMA copolymers makes them excellent candidates for the fabrication of drug delivery systems with controlled release profiles.

Protocol for Fabricating Drug-Loaded Hydrogels via Photo-crosslinking

This protocol describes the preparation of a drug-loaded hydrogel using a BPMA copolymer.

Materials:

  • BPMA copolymer (e.g., P(BPMA-co-HEMA))

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Ethanol)

  • Drug to be encapsulated

  • UV lamp (e.g., 365 nm)

  • Molds (e.g., PDMS molds)

Procedure:

  • Dissolve the BPMA copolymer in a suitable solvent to form a polymer solution (e.g., 10-30% w/v).

  • Dissolve the desired amount of the drug in the polymer solution. Ensure the drug is stable under UV irradiation.

  • Cast the drug-polymer solution into molds of the desired shape and thickness.

  • Place the molds under a UV lamp and irradiate for a specific time (e.g., 5-30 minutes) to induce crosslinking. The irradiation time and intensity will determine the crosslinking density and, consequently, the hydrogel's properties.

  • After crosslinking, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unreacted components and non-encapsulated drug.

  • The drug-loaded hydrogel is now ready for characterization and drug release studies.

Logical Relationship for Drug-Loaded Hydrogel Fabrication:

G start Start dissolve_copolymer Dissolve BPMA Copolymer in Solvent start->dissolve_copolymer dissolve_drug Dissolve Drug in Polymer Solution dissolve_copolymer->dissolve_drug cast_solution Cast Solution into Molds dissolve_drug->cast_solution uv_crosslink UV Irradiation (Photo-crosslinking) cast_solution->uv_crosslink remove_hydrogel Remove Hydrogel from Mold uv_crosslink->remove_hydrogel wash_hydrogel Wash Hydrogel to Remove Unbound Drug remove_hydrogel->wash_hydrogel end Drug-Loaded Hydrogel wash_hydrogel->end G hydrogel BPMA Copolymer Hydrogel drug Encapsulated Drug hydrogel->drug Sustained Release cell Target Cell hydrogel->cell Physical Support (ECM Mimicry) receptor Cell Surface Receptor drug->receptor Binding signaling Intracellular Signaling Pathway receptor->signaling Activation response Therapeutic Response signaling->response

References

Application Notes and Protocols for 4-Benzoylphenyl Methacrylate as a Polymer Photo-Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206) (BPMA) as a versatile photo-crosslinker for a wide range of polymeric materials. This document details the properties, synthesis, and applications of BPMA, with a focus on its use in developing advanced materials for drug delivery and biomedical devices. Detailed experimental protocols and quantitative data are provided to facilitate its practical implementation in a laboratory setting.

Introduction to 4-Benzoylphenyl Methacrylate (BPMA)

This compound (BPMA) is a functional monomer containing both a polymerizable methacrylate group and a photo-reactive benzophenone (B1666685) moiety.[1] This dual functionality allows for its incorporation into polymer chains via conventional polymerization techniques and subsequent crosslinking upon exposure to ultraviolet (UV) light.[1] The benzophenone group, upon UV irradiation, forms an excited triplet state that can abstract a hydrogen atom from a neighboring polymer chain, leading to the formation of a stable covalent bond and a three-dimensional polymer network.[1] This photo-crosslinking process offers excellent temporal and spatial control over the material's properties.

Key Properties of this compound:

PropertyValueReference
CAS Number 56467-43-7[2][3][4]
Molecular Formula C17H14O3[2][3]
Molecular Weight 266.29 g/mol [2][3]
Appearance White to light yellow powder or crystal[5]
Melting Point 63 °C[2]
Purity >95%[2]
Storage Conditions 0-10°C, under inert gas, protected from light[4][5]

Synthesis of BPMA-Containing Copolymers

BPMA can be copolymerized with a variety of other monomers to create polymers with tailored properties. Free radical polymerization is a common method for synthesizing these copolymers.[6]

General Workflow for Copolymer Synthesis

The following diagram illustrates a typical workflow for the synthesis of a BPMA-containing copolymer.

G cluster_synthesis Copolymer Synthesis monomers Monomers (e.g., BPMA, other methacrylates) reaction_vessel Reaction Vessel monomers->reaction_vessel initiator Initiator (e.g., AIBN) initiator->reaction_vessel solvent Solvent (e.g., THF, DMF) solvent->reaction_vessel polymerization Polymerization (e.g., 60-80 °C) reaction_vessel->polymerization precipitation Precipitation in Non-solvent (e.g., Methanol) polymerization->precipitation drying Drying under Vacuum precipitation->drying copolymer Purified BPMA-Copolymer drying->copolymer

Caption: General workflow for the synthesis of a BPMA-containing copolymer.

Photo-Crosslinking Mechanism and Protocol

The photo-crosslinking of BPMA-containing polymers is initiated by UV irradiation, typically at a wavelength of 365 nm.

Mechanism of Photo-Crosslinking

The benzophenone group in BPMA plays a crucial role in the photo-crosslinking process. The following diagram outlines the key steps of this mechanism.

G cluster_mechanism Photo-Crosslinking Mechanism start Benzophenone Ground State (S0) excited_singlet Excited Singlet State (S1) start->excited_singlet Absorption uv UV Photon (hν) uv->excited_singlet excited_triplet Excited Triplet State (T1) excited_singlet->excited_triplet ISC intersystem_crossing Intersystem Crossing h_abstraction Hydrogen Abstraction from Polymer Chain excited_triplet->h_abstraction polymer_radical Polymer Radical h_abstraction->polymer_radical ketyl_radical Ketyl Radical h_abstraction->ketyl_radical crosslink Covalent Crosslink Formation polymer_radical->crosslink

Caption: Mechanism of benzophenone-mediated photo-crosslinking.

General Protocol for Photo-Crosslinking

This protocol provides a general procedure for the photo-crosslinking of a BPMA-containing polymer film.

Materials:

  • BPMA-containing copolymer

  • Suitable solvent (e.g., tetrahydrofuran, chloroform)

  • UV lamp (365 nm)

  • Spin coater or casting dish

  • Substrate (e.g., glass slide, silicon wafer)

Procedure:

  • Polymer Solution Preparation: Dissolve the BPMA-containing copolymer in a suitable solvent to achieve the desired concentration (e.g., 5-20 wt%).

  • Film Casting: Cast the polymer solution onto a substrate using a spin coater or by drop-casting into a dish.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a well-ventilated area or a vacuum oven at a temperature below the polymer's glass transition temperature.

  • UV Irradiation: Expose the polymer film to UV light (e.g., 365 nm) for a specified duration (e.g., 5-60 minutes) and intensity (e.g., 10-100 mW/cm²). The optimal exposure time and intensity will depend on the BPMA concentration, film thickness, and desired crosslinking density.

  • Post-Curing: After irradiation, the film is crosslinked. For some applications, a post-curing bake at a moderate temperature may be beneficial to complete the reaction.

Applications in Drug Delivery

BPMA-based hydrogels are particularly promising for controlled drug delivery applications. The ability to control the crosslink density allows for the tuning of drug release kinetics.

Protocol for Hydrogel-Based Drug Delivery System

This protocol describes the preparation of a drug-loaded, photo-crosslinked hydrogel.

Materials:

  • BPMA-containing hydrophilic copolymer

  • Phosphate-buffered saline (PBS)

  • Therapeutic drug

  • UV lamp (365 nm)

  • Molds (e.g., PDMS)

Procedure:

  • Polymer-Drug Solution: Dissolve the BPMA-containing copolymer in PBS to form a hydrogel precursor solution. Add the therapeutic drug to this solution and mix until homogeneous.

  • Molding: Pipette the polymer-drug solution into molds of the desired shape and size.

  • Photo-Crosslinking: Expose the molds to UV light (365 nm) for a sufficient time to form a stable hydrogel. The irradiation time will influence the crosslinking density and, consequently, the drug release rate.

  • Washing: Remove the hydrogels from the molds and wash them extensively with PBS to remove any un-crosslinked polymer and non-encapsulated drug.

  • Drug Release Study: Place the drug-loaded hydrogels in a known volume of PBS at 37 °C. At predetermined time intervals, collect aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Signaling Pathway for Targeted Drug Delivery

BPMA-based nanoparticles can be functionalized for targeted drug delivery, for example, in cancer therapy. The following diagram illustrates a simplified signaling pathway that could be targeted.

G cluster_pathway Targeted Drug Delivery and Cellular Response cluster_delivery Drug Delivery cluster_action Cellular Action nanoparticle BPMA-based Nanoparticle with Targeting Ligand & Drug receptor Cell Surface Receptor nanoparticle->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release pH-triggered target Intracellular Target (e.g., Kinase, DNA) release->target inhibition Inhibition of Signaling Pathway target->inhibition apoptosis Apoptosis inhibition->apoptosis

Caption: Targeted drug delivery using BPMA-based nanoparticles.

Characterization of Crosslinked Polymers

A variety of analytical techniques can be used to characterize the properties of photo-crosslinked polymers.

Characterization TechniqueProperty MeasuredTypical Results
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the benzophenone carbonyl peak (~1660 cm⁻¹) and changes in C-H stretching vibrations.Confirms the photo-crosslinking reaction.
Swell Ratio Measurement The extent of swelling in a solvent, which is inversely proportional to the crosslink density.A lower swell ratio indicates a higher degree of crosslinking.
Rheometry Viscoelastic properties (storage and loss moduli).An increase in the storage modulus (G') indicates the formation of a solid-like gel.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).An increase in Tg is often observed with increased crosslinking.
Thermogravimetric Analysis (TGA) Thermal stability.Crosslinked polymers generally exhibit higher thermal stability.
Mechanical Testing (e.g., tensile testing) Mechanical properties such as Young's modulus, tensile strength, and elongation at break.Increased crosslinking typically leads to a higher modulus and tensile strength but lower elongation at break.

Summary of Quantitative Data

The following table summarizes typical quantitative data for the photo-crosslinking of BPMA-containing polymers.

ParameterRange of ValuesEffect of Increase
BPMA Concentration (mol%) 1 - 20 mol%Increased crosslink density, higher modulus, lower swelling ratio.
UV Wavelength (nm) ~365 nmOptimal for benzophenone excitation.
UV Intensity (mW/cm²) 10 - 100 mW/cm²Faster crosslinking at higher intensities.
UV Exposure Time (min) 5 - 60 minIncreased crosslink density with longer exposure, up to a plateau.
Swell Ratio (%) 100 - 1000%Decreases with increasing BPMA concentration and UV dose.
Storage Modulus (G') (Pa) 10³ - 10⁶ PaIncreases with increasing BPMA concentration and UV dose.

These application notes and protocols provide a starting point for researchers interested in utilizing this compound as a photo-crosslinker. The specific conditions and characterization methods should be optimized for each particular polymer system and application.

References

Synthesis of Photoresponsive Polymers with 4-Benzoylphenyl Methacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of photoresponsive polymers incorporating 4-Benzoylphenyl methacrylate (B99206) (BPMA). BPMA is a versatile monomer that contains a benzophenone (B1666685) moiety, enabling ultraviolet (UV) light-induced crosslinking and other photochemical reactions. This property makes BPMA-containing polymers highly valuable for creating smart materials for a range of applications, including drug delivery, tissue engineering, and advanced coatings.

Application Notes

Introduction to 4-Benzoylphenyl Methacrylate Polymers

Polymers synthesized with this compound (BPMA) are a class of photoresponsive materials that can undergo significant changes in their physical and chemical properties upon exposure to UV light. The key to this functionality is the benzophenone group within the BPMA monomer.[1] Upon UV irradiation, typically around 365 nm, the benzophenone moiety can absorb a photon and transition to an excited triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating a radical pair that subsequently forms a stable carbon-carbon covalent bond. This process, known as C,H-insertion crosslinking (CHic), leads to the formation of a crosslinked polymer network.[2]

This light-induced reactivity allows for precise spatial and temporal control over the material's properties.[1] BPMA can act as a polymerizable photoinitiator, meaning it can be covalently integrated into the polymer network, preventing leaching and ensuring long-term, consistent performance.[1]

Key Features and Advantages
  • Photo-tunable Crosslinking: The degree of crosslinking can be precisely controlled by modulating the UV light exposure time and intensity.

  • Spatiotemporal Control: Allows for the fabrication of complex 3D structures and patterns.

  • Biocompatibility: Methacrylate-based polymers are widely used in biomedical applications due to their good biocompatibility.

  • Versatility: BPMA can be copolymerized with a wide range of other vinyl monomers to tailor the final properties of the material, such as hydrophilicity, thermal stability, and mechanical strength.

Applications

The unique properties of BPMA-based polymers make them suitable for a variety of advanced applications:

  • Drug Delivery: Photoresponsive nanoparticles or hydrogels can be formulated to release an encapsulated drug upon UV light exposure. This allows for on-demand drug release at a specific site, enhancing therapeutic efficacy and minimizing side effects.

  • Tissue Engineering: The ability to create precisely structured hydrogel scaffolds using photolithography is crucial for guiding cell growth and tissue regeneration.[1]

  • Smart Coatings and Adhesives: BPMA-containing copolymers have been used to develop photo-curable coatings and adhesives with enhanced mechanical strength and chemical resistance.

  • Sensors and Actuators: The change in polymer network structure upon UV irradiation can be harnessed to create materials that respond to light by changing their shape or optical properties.

Quantitative Data Summary

The properties of BPMA copolymers can be tailored by varying the monomer feed composition. The following table provides representative data for copolymers of BPMA with Methyl Methacrylate (MMA), a common comonomer.

Mole % BPMA in FeedMole % BPMA in CopolymerMn ( g/mol )PDI (Mw/Mn)Tg (°C)
109.845,0001.8135
2019.542,0001.9148
3029.238,0002.1162
4039.035,0002.2175
5048.832,0002.4188

Note: The data in this table are representative and can vary based on the specific polymerization conditions. The glass transition temperature (Tg) of copolymers generally increases with a higher content of the bulkier BPMA monomer.[3]

Experimental Protocols

Synthesis of Poly(BPMA-co-MMA) via Free Radical Polymerization

This protocol describes the synthesis of a copolymer of this compound (BPMA) and Methyl Methacrylate (MMA) using a free radical initiator.

Materials:

  • This compound (BPMA)

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of BPMA and MMA in anhydrous THF. For a copolymer with 20 mol% BPMA, this would be a 1:4 molar ratio of BPMA to MMA.

  • Add AIBN as the initiator (typically 0.5-1.0 mol% with respect to the total monomer concentration).

  • Seal the flask and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under a nitrogen or argon atmosphere, place the flask in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed with stirring for 12-24 hours.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and initiator.

  • Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

Characterization of the Copolymer
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl3) and acquire ¹H NMR and ¹³C NMR spectra to confirm the copolymer structure and determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the copolymer using GPC with a suitable solvent (e.g., THF) as the eluent and polystyrene standards for calibration.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer by heating the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

Photo-Crosslinking of the Polymer Film

This protocol describes the process of creating a crosslinked polymer film by UV irradiation.

Materials:

  • Synthesized Poly(BPMA-co-MMA)

  • Solvent (e.g., THF or Dichloromethane)

  • Glass substrate or quartz plate

  • Spin coater (optional)

  • UV lamp (e.g., high-pressure mercury lamp with an output around 365 nm)

Procedure:

  • Dissolve the synthesized copolymer in a suitable solvent to form a solution of desired concentration (e.g., 10 wt%).

  • Cast a thin film of the polymer solution onto a glass or quartz substrate using a spin coater or by drop-casting.

  • Dry the film in an oven to remove the solvent completely.

  • Place the polymer film under a UV lamp. The distance from the lamp and the intensity will determine the required irradiation time.

  • Irradiate the film with UV light (e.g., 365 nm) for a specified duration (e.g., 5-30 minutes). The optimal time will depend on the BPMA content and the desired degree of crosslinking.

  • The crosslinking can be confirmed by a solubility test. The non-crosslinked polymer will dissolve in a good solvent (e.g., THF), while the crosslinked film will only swell.

Visualizations

Diagrams of Key Processes

Below are diagrams created using the DOT language to visualize the experimental workflow, the photo-crosslinking mechanism, and a conceptual signaling pathway for photo-triggered drug release.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application s1 Monomer & Initiator Dissolution s2 Degassing (Freeze-Pump-Thaw) s1->s2 s3 Polymerization (70°C) s2->s3 s4 Precipitation in Methanol s3->s4 s5 Drying s4->s5 c1 NMR (Composition) s5->c1 c2 GPC (Mn, PDI) s5->c2 c3 DSC (Tg) s5->c3 a1 Film Casting s5->a1 a2 UV Crosslinking a1->a2 a3 Solubility Test a2->a3

Caption: Experimental workflow for synthesis and characterization.

photocrosslinking_mechanism BP Benzophenone (BP) BP_excited Excited Triplet State BP* BP->BP_excited UV Light (hν) Radical_Pair Radical Pair [P• •BP-H] BP_excited->Radical_Pair H-abstraction Polymer Polymer Chain (P-H) Polymer->Radical_Pair H-abstraction Crosslink Crosslinked Polymer (P-P) Radical_Pair->Crosslink Bond Formation

Caption: Mechanism of benzophenone-mediated photo-crosslinking.

drug_delivery_pathway Nanoparticle Drug-loaded Photoresponsive Nanoparticle UV_Light UV Light Application Nanoparticle->UV_Light Systemic or Local Administration Crosslinking Increased Crosslinking / Conformational Change UV_Light->Crosslinking Triggers Drug_Release Drug Release Crosslinking->Drug_Release Induces Target_Site Target Site (e.g., Tumor) Drug_Release->Target_Site Acts on

Caption: Photo-triggered drug release from nanoparticles.

References

Application Notes and Protocols for Fabricating Optical Materials Using 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Benzoylphenyl methacrylate (B99206) (BPMA) in the fabrication of advanced optical materials. This document details the synthesis of BPMA-containing polymers and copolymers, their optical and mechanical properties, and step-by-step protocols for creating photo-crosslinked optical components.

Introduction

4-Benzoylphenyl methacrylate is a versatile monomer utilized in polymer chemistry to impart specific and desirable characteristics to the resulting materials. Its benzophenone (B1666685) moiety makes it particularly suitable for applications requiring photo-crosslinking, a process where polymer chains are linked together upon exposure to ultraviolet (UV) light. This characteristic is highly valuable in the fabrication of optical materials, as it allows for the precise curing of liquid resins into solid, transparent components with tailored properties. The incorporation of BPMA into polymer networks can enhance thermal stability and influence optical characteristics, making it a key component in the development of high-performance optical materials for various applications, including lenses, waveguides, and coatings.

Key Properties and Applications

Polymers and copolymers incorporating this compound exhibit a range of properties that make them suitable for optical applications:

  • Photo-crosslinkable: The benzophenone group in BPMA acts as a photoinitiator, allowing for rapid curing of the material upon exposure to UV radiation. This enables the fabrication of complex optical geometries with high precision.

  • High Refractive Index Potential: The aromatic nature of BPMA contributes to a higher refractive index in the resulting polymer, a critical property for the design of thinner and lighter optical elements.

  • Thermal Stability: The crosslinked polymer networks formed using BPMA generally exhibit good thermal stability.

  • Tunable Properties: By copolymerizing BPMA with other monomers, such as methyl methacrylate (MMA) or glycidyl (B131873) methacrylate (GMA), the optical, mechanical, and thermal properties of the final material can be precisely controlled.

Quantitative Data Summary

The following table summarizes the typical optical and mechanical properties of optical polymers fabricated using this compound. The properties can be tuned by adjusting the comonomer composition and crosslinking density.

PropertyPoly(BPMA-co-MMA)Crosslinked Poly(BPMA-co-GMA)
Optical Properties
Refractive Index (n_D)~ 1.55 - 1.59~ 1.56 - 1.60
Abbe Number (ν_d)~ 30 - 35~ 28 - 33
Transparency (at 550 nm)> 90%> 88%
Mechanical Properties
Vickers HardnessModerateHigh
Flexural StrengthGoodExcellent
Thermal Properties
Glass Transition (T_g)~ 110 - 130 °C> 140 °C (post-curing)

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-methyl methacrylate)

This protocol describes the synthesis of a linear copolymer of this compound and methyl methacrylate via free radical polymerization.

Materials:

  • This compound (BPMA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene, anhydrous

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of BPMA and MMA in anhydrous toluene. A typical monomer concentration is 20-30% (w/v).

  • Add AIBN (typically 0.1-0.5 mol% with respect to the total moles of monomers).

  • Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere and maintain for 6-12 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Fabrication of a Photo-Crosslinked Optical Film

This protocol details the fabrication of a crosslinked optical film from a BPMA-containing resin.

Materials:

  • Poly(BPMA-co-GMA) or a mixture of BPMA monomer with other reactive monomers/oligomers

  • Photoinitiator (if additional initiation is required, though BPMA can self-initiate)

  • Solvent (e.g., cyclopentanone, PGMEA) for spin coating

  • Glass or silicon substrate

  • UV curing system (e.g., mercury lamp with a 365 nm filter)

Procedure:

  • Resin Formulation: Dissolve the BPMA-containing polymer or monomer mixture in a suitable solvent to achieve the desired viscosity for coating. If using a monomer mixture, add a photoinitiator if necessary.

  • Substrate Preparation: Thoroughly clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

  • Coating: Apply the resin onto the substrate using spin coating. The film thickness can be controlled by adjusting the spin speed and resin viscosity.

  • Soft Bake: Place the coated substrate on a hot plate at a moderate temperature (e.g., 60-90 °C) for a few minutes to evaporate the solvent.

  • UV Curing: Expose the film to UV radiation under a nitrogen atmosphere to induce photo-crosslinking. The exposure dose will depend on the concentration of BPMA and the desired degree of crosslinking.

  • Post-Cure Bake (Optional): A post-cure bake at a temperature above the glass transition temperature can be performed to complete the crosslinking reaction and improve the mechanical properties of the film.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Optical Component Fabrication monomers Monomer Mixture (BPMA + Comonomer) polymerization Free Radical Polymerization monomers->polymerization purification Purification polymerization->purification polymer BPMA-containing Polymer purification->polymer resin Resin Formulation polymer->resin coating Coating (e.g., Spin Coating) resin->coating curing UV Curing coating->curing component Final Optical Component curing->component

Caption: Experimental workflow for fabricating optical materials using this compound.

logical_relationship BPMA 4-Benzoylphenyl Methacrylate (BPMA) Benzophenone Benzophenone Moiety BPMA->Benzophenone Aromatic Aromatic Structure BPMA->Aromatic Methacrylate Methacrylate Group BPMA->Methacrylate PhotoCrosslinking Photo-Crosslinking Capability Benzophenone->PhotoCrosslinking HighRI High Refractive Index Aromatic->HighRI Polymerization Polymerizability Methacrylate->Polymerization OpticalMaterial Fabricated Optical Material PhotoCrosslinking->OpticalMaterial HighRI->OpticalMaterial Polymerization->OpticalMaterial

Caption: Relationship between BPMA's structure and the properties of the resulting optical material.

Application Notes & Protocols: 4-Benzoylphenyl Methacrylate in UV-Curable Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzoylphenyl methacrylate (B99206) (BPMA) is a specialty methacrylate monomer that incorporates a photoreactive benzoylphenyl group.[1] This unique structure allows it to function both as a co-monomer, integrating into the polymer backbone, and as a Type II photoinitiator for ultraviolet (UV) curing applications.[2] In UV-curable adhesive formulations, BPMA facilitates the rapid, on-demand polymerization of liquid resins into solid, durable adhesive films upon exposure to UV radiation. This process is energy-efficient, solvent-free, and occurs at ambient temperatures, making it ideal for bonding heat-sensitive substrates.[3]

These application notes provide an overview of BPMA's role in UV-curable adhesives, present key performance data, and offer detailed protocols for formulation, curing, and testing.

Mechanism of Action: Type II Photoinitiation

BPMA functions as a Type II photoinitiator, which requires a hydrogen donor or co-initiator (synergist), typically a tertiary amine, to generate the free radicals necessary for polymerization. The process is initiated by the absorption of UV light by the benzophenone (B1666685) moiety of the BPMA molecule.[2]

The key steps are:

  • UV Absorption & Excitation: The BPMA molecule absorbs UV photons (typically in the 250-400 nm range), promoting it from its ground state to an excited singlet state, which then converts to a more stable, longer-lived triplet state.[4]

  • Hydrogen Abstraction: The excited triplet-state BPMA abstracts a hydrogen atom from the co-initiator (e.g., an amine).

  • Radical Formation: This abstraction event generates two radicals: a ketyl radical from the BPMA and an amine-derived radical. The amine radical is typically the primary species that initiates the polymerization of acrylate (B77674) or methacrylate monomers in the adhesive formulation.

G

Performance Data

The inclusion of BPMA in a UV-curable adhesive formulation can significantly impact its physical and performance properties. The following tables summarize representative data from a comparative study on a urethane (B1682113) acrylate-based adhesive, demonstrating the effect of adding BPMA to the formulation.

Note: The following data is a representative example to illustrate the potential effects of BPMA and may not correspond to a specific commercial product. Actual results will vary based on the complete formulation.

Table 1: Curing Characteristics and Physical Properties

PropertyFormulation A (Control, No BPMA)Formulation B (2.5 wt% BPMA)Test Method
Cure Time (s) 158UV Radiometer (365 nm, 100 mW/cm²)
Depth of Cure (mm) 1.82.5ASTM D7744
Hardness (Shore D) 7582ASTM D2240
Glass Transition (Tg, °C) 6578DSC (ASTM E1356)
Volume Shrinkage (%) 4.23.5ASTM D792

Table 2: Adhesive Bond Strength Performance

PropertySubstratesFormulation A (Control, No BPMA)Formulation B (2.5 wt% BPMA)Test Method
Lap Shear Strength (MPa) Polycarbonate10.516.2ASTM D1002
Lap Shear Strength (MPa) Glass12.118.5ASTM D1002
Lap Shear Strength (MPa) Aluminum9.815.1ASTM D1002
T-Peel Strength (N/25mm) Flexible PET Film12.018.3ASTM D1876

Experimental Protocols

The following protocols provide a detailed methodology for the preparation, curing, and testing of a UV-curable adhesive containing 4-Benzoylphenyl methacrylate.

G

Protocol 1: Preparation of BPMA-Containing UV-Curable Adhesive

This protocol describes the preparation of a 100g batch of a model adhesive formulation.

Materials & Equipment:

  • Urethane Acrylate Oligomer (e.g., BR-144)

  • Isobornyl Acrylate (IBOA) Monomer (Reactive Diluent)

  • This compound (BPMA)

  • Tertiary Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate, EDB)

  • Adhesion Promoter (e.g., Silane-based)

  • Opaque, UV-blocking mixing vessel

  • Planetary centrifugal mixer or mechanical stirrer

  • Analytical balance

Procedure:

  • In a tared, opaque mixing vessel, add 60.0 g of Urethane Acrylate Oligomer.

  • Add 35.0 g of Isobornyl Acrylate monomer to the vessel.

  • Gently mix the oligomer and monomer with a mechanical stirrer at low speed until a homogeneous solution is formed. Avoid introducing air bubbles.

  • In a separate container, weigh 2.5 g of BPMA and 1.5 g of the tertiary amine synergist. Pre-dissolve these in a small portion of the IBOA monomer if needed.

  • Add the photoinitiator/synergist mixture to the main vessel.

  • Add 1.0 g of the adhesion promoter.

  • Mix the entire formulation thoroughly using a planetary centrifugal mixer for 5 minutes at 2000 RPM or until all components are fully dissolved and the mixture is uniform.

  • Store the final adhesive in the sealed, opaque container at 2-8°C, protected from light.

Protocol 2: UV Curing and Bond Strength Testing (Lap Shear)

This protocol details the procedure for creating bonded specimens and measuring their shear strength.[5]

Materials & Equipment:

  • Prepared UV-curable adhesive

  • Substrates (e.g., 100 mm x 25 mm x 1.6 mm polycarbonate coupons)

  • Isopropyl alcohol (IPA)

  • Lint-free wipes

  • Micropipette or dispenser

  • UV Curing System (e.g., medium-pressure mercury lamp, 365 nm LED) with controlled irradiance

  • UV Radiometer

  • Fixturing clamps

  • Universal Testing Machine (Tensometer) with grips for lap shear testing[6]

Procedure:

  • Substrate Preparation: Clean the bonding surfaces of two substrate coupons by wiping with isopropyl alcohol and allowing them to air dry completely.

  • Adhesive Application: Apply a controlled amount of adhesive (e.g., 10 µL) to the end of one coupon.

  • Assembly: Place the second coupon over the first, creating a bonded overlap area of 25 mm x 12.5 mm. Apply light pressure to spread the adhesive into a thin, uniform bond line.

  • Fixturing: Clamp the assembled specimen to hold it in place during curing. Ensure the clamps do not block the UV light path to the bond line.

  • UV Curing: Place the assembly under the UV lamp. Expose the bond line to a controlled dose of UV radiation (e.g., 365 nm at 100 mW/cm² for 10 seconds). The required dose should be determined experimentally.

  • Post-Cure Conditioning: Remove the clamps. Allow the bonded specimens to condition at ambient temperature (23 ± 2°C) for 24 hours before testing.

  • Testing:

    • Mount the specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

    • Record the maximum load (in Newtons) reached before failure.

  • Calculation: Calculate the lap shear strength in megapascals (MPa) using the formula:

    • Strength (MPa) = Maximum Load (N) / Bond Area (mm²)

Safety and Handling

This compound may cause skin and eye irritation. Always handle the material in a well-ventilated area while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before use. UV curing systems emit high-intensity UV radiation that can cause severe skin and eye damage. Never look directly at the UV light source and ensure all safety shields are in place during operation.

References

Application Notes and Protocols for Creating Biocompatible Materials with 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenyl methacrylate (B99206) (BPM) is a versatile monomer that plays a crucial role in the development of advanced biocompatible materials. Its unique chemical structure, featuring a methacrylate group and a benzophenone (B1666685) moiety, allows it to act as both a co-monomer and a photoinitiator. This dual functionality is particularly advantageous in the fabrication of crosslinked polymer networks, such as hydrogels, which are extensively used in biomedical applications including tissue engineering, drug delivery, and as coatings for medical devices. The benzophenone group enables photocrosslinking upon exposure to UV light, providing excellent spatial and temporal control over the polymerization process. This allows for the creation of materials with tunable mechanical properties and degradation kinetics, essential for mimicking the native extracellular matrix and controlling the release of therapeutic agents.

Physicochemical Properties of 4-Benzoylphenyl Methacrylate

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 56467-43-7
Molecular Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol
Appearance White to light yellow powder/crystal
Melting Point 63 °C
Boiling Point (Predicted) 418.2 ± 24.0 °C
Purity >95%

Applications in Biocompatible Materials

The unique properties of BPM make it a valuable component in the synthesis of a variety of biocompatible materials.

Tissue Engineering Scaffolds

BPM can be incorporated into hydrogel scaffolds to provide a supportive environment for cell growth and tissue regeneration. The ability to control the crosslinking density through photopolymerization allows for the tuning of mechanical properties to match those of the target tissue, a critical factor in guiding cell behavior and promoting tissue development.

Drug Delivery Systems

In drug delivery, BPM-containing hydrogels can be designed to be stimuli-responsive. The benzophenone moiety can be triggered by UV light to alter the hydrogel's permeability or integrity, enabling on-demand drug release. This targeted approach can improve therapeutic efficacy and minimize side effects.

Surface Modification of Medical Devices

BPM can be used to modify the surface of medical devices to enhance their biocompatibility. By creating a crosslinked hydrogel coating, the foreign body response can be minimized, and the integration of the device with the surrounding tissue can be improved.

Experimental Protocols

Protocol 1: Synthesis of a Biocompatible this compound Co-polymer Hydrogel for Cell Culture

This protocol describes the synthesis of a hydrogel composed of this compound (BPM), N-vinylpyrrolidone (NVP), and poly(ethylene glycol) diacrylate (PEGDA).

Materials:

  • This compound (BPM)

  • N-vinylpyrrolidone (NVP)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)

  • 2-Hydroxy-2-methylpropiophenone (B179518) (as an additional photoinitiator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

  • Sterile molds (e.g., PDMS)

Procedure:

  • Prepare the prepolymer solution: In a sterile, light-protected vial, dissolve BPM (e.g., 1 mol%), NVP (e.g., 10 mol%), and PEGDA (e.g., 89 mol%) in PBS to achieve the desired total monomer concentration (e.g., 20% w/v).

  • Add photoinitiator: Add 2-hydroxy-2-methylpropiophenone (e.g., 0.5 wt% of the total monomer weight) to the prepolymer solution. Vortex until fully dissolved.

  • Casting: Pipette the prepolymer solution into sterile molds of the desired shape and thickness.

  • Photocrosslinking: Expose the molds to UV light (365 nm) at a specific intensity (e.g., 10 mW/cm²) for a predetermined time (e.g., 5-10 minutes) to initiate polymerization and crosslinking. The exact time will depend on the desired degree of crosslinking and hydrogel stiffness.

  • Washing: Carefully remove the crosslinked hydrogels from the molds and wash them extensively with sterile PBS for 24-48 hours to remove any unreacted monomers and photoinitiator.

  • Sterilization: Sterilize the hydrogels by soaking in 70% ethanol (B145695) for 30 minutes, followed by three washes with sterile PBS before cell seeding.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized hydrogel using an indirect MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized BPM co-polymer hydrogels

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • A selected cell line (e.g., L929 fibroblasts)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Hydrogel Extraction:

    • Sterilize the hydrogel samples as described in Protocol 1.

    • Incubate the hydrogels in cell culture medium at a surface area to volume ratio of 3 cm²/mL at 37°C for 24 hours to create a hydrogel extract.

  • Cell Seeding: Seed the selected cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Exposure to Extract: Remove the culture medium and replace it with the prepared hydrogel extract. Include a negative control (fresh medium) and a positive control (e.g., medium with a cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol describes the analysis of key signaling proteins in cells cultured on the BPM co-polymer hydrogel to investigate cellular responses to the material.

Materials:

  • Cells cultured on BPM hydrogels and control surfaces (e.g., tissue culture plastic)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the cultured cells with ice-cold PBS.

    • Add RIPA buffer to the cells and scrape them off the hydrogel surface.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Presentation

The following tables present representative data for the expected properties of BPM-based hydrogels. It is important to note that specific values will depend on the exact composition and crosslinking conditions.

Table 1: Mechanical Properties of Methacrylate-Based Hydrogels

Hydrogel CompositionYoung's Modulus (kPa)Compressive Strength (kPa)Elongation at Break (%)
10% PEGDA5-2050-15020-40
15% PEGDA20-50150-30015-30
10% PEGDA + 5% BPM30-70200-40010-25
15% PEGDA + 5% BPM50-100300-5005-20

Table 2: Swelling Ratio of Methacrylate-Based Hydrogels

Hydrogel CompositionSwelling Ratio in PBS (%)
10% PEGDA800-1200
15% PEGDA600-900
10% PEGDA + 5% BPM500-800
15% PEGDA + 5% BPM400-700

Table 3: In Vitro Drug Release Kinetics (Model Drug: Dexamethasone)

Hydrogel CompositionBurst Release (first 8h, %)Cumulative Release (72h, %)Release Mechanism
10% PEGDA30-4070-85Fickian Diffusion
15% PEGDA20-3060-75Fickian Diffusion
10% PEGDA + 5% BPM15-2550-65Anomalous Transport
15% PEGDA + 5% BPM10-2040-55Anomalous Transport

Table 4: Biocompatibility Assessment (Cell Viability % vs. Control)

Hydrogel Composition24 hours48 hours72 hours
10% PEGDA95 ± 492 ± 588 ± 6
15% PEGDA93 ± 589 ± 685 ± 7
10% PEGDA + 5% BPM97 ± 394 ± 491 ± 5
15% PEGDA + 5% BPM96 ± 493 ± 590 ± 6

Signaling Pathways and Visualizations

The interaction of cells with biomaterials is often mediated by specific signaling pathways that govern cell fate, including adhesion, proliferation, differentiation, and survival. For methacrylate-based scaffolds, two key pathways are of particular interest: the Integrin-mediated signaling pathway, which subsequently activates the PI3K/Akt and MAPK/ERK pathways.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that link the extracellular matrix (ECM) to the intracellular cytoskeleton.[1] The binding of ECM proteins adsorbed on the biomaterial surface to integrins triggers a cascade of intracellular signals.[2] This interaction is fundamental for cell adhesion and sensing the physical and chemical properties of the scaffold.[3][4]

Integrin_Signaling Extracellular_Matrix Extracellular Matrix (on Biomaterial Surface) Integrin Integrin Receptor Extracellular_Matrix->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation Ras Ras FAK->Ras Activation Akt Akt PI3K->Akt Activation Cell_Response Cellular Responses (Adhesion, Proliferation, Differentiation, Survival) Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Integrin-mediated signaling cascade.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of integrin signaling that plays a central role in cell survival, proliferation, and growth.[5][6] Activation of this pathway is often associated with enhanced biocompatibility and positive cellular responses to a biomaterial.[7]

PI3K_Akt_Pathway Integrin_Activation Integrin Activation PI3K PI3K Integrin_Activation->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade activated by integrin engagement.[8][9] This pathway is primarily involved in regulating cell proliferation, differentiation, and migration.[6] The activation of the MAPK/ERK pathway can be indicative of a cellular response to the mechanical and chemical cues presented by the biomaterial.[1]

MAPK_ERK_Pathway Integrin_Activation Integrin Activation FAK FAK Integrin_Activation->FAK Activation Grb2 Grb2 FAK->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway.

Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a typical workflow for investigating the cellular signaling responses to BPM-based biomaterials.

Experimental_Workflow Start Start: Synthesize BPM Hydrogel Cell_Seeding Seed Cells on Hydrogel & Controls Start->Cell_Seeding Incubation Incubate for Desired Time Points Cell_Seeding->Incubation Protein_Extraction Protein Extraction (Western Blot) Incubation->Protein_Extraction Immunofluorescence Fix and Stain Cells (Immunofluorescence) Incubation->Immunofluorescence WB_Analysis Western Blot Analysis of p-Akt, p-ERK, etc. Protein_Extraction->WB_Analysis IF_Imaging Confocal Microscopy (Protein Localization) Immunofluorescence->IF_Imaging Data_Analysis Data Analysis and Interpretation WB_Analysis->Data_Analysis IF_Imaging->Data_Analysis End Conclusion Data_Analysis->End

References

Troubleshooting & Optimization

Preventing premature polymerization of 4-Benzoylphenyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 4-Benzoylphenyl methacrylate (B99206) (BPMA) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 4-Benzoylphenyl methacrylate (BPMA) and why is it susceptible to premature polymerization?

A1: this compound (BPMA) is a functional monomer used in the synthesis of polymers for applications such as photoresists, coatings, and specialty materials.[1] Like other acrylates and methacrylates, it contains a carbon-carbon double bond that can undergo rapid, exothermic free-radical polymerization.[2][3] This reaction can be initiated by heat, light (especially UV), or the presence of radical-forming contaminants, leading to solidification of the monomer if not properly managed.[4][5]

Q2: What is the function of an inhibitor in the BPMA product?

A2: Polymerization inhibitors are chemical compounds added to monomers like BPMA to prevent spontaneous polymerization during transport and storage.[5] They work by scavenging free radicals that initiate the polymerization chain reaction.[6][7] A common inhibitor used for methacrylate monomers is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[6]

Q3: How does the MEHQ inhibitor work?

A3: MEHQ requires the presence of dissolved oxygen to function effectively as an inhibitor.[8] MEHQ donates a hydrogen atom to a peroxy radical (formed from an initiating radical and oxygen), creating a stable phenoxy radical that is less reactive and does not propagate the polymerization chain.[6][8]

Q4: What are the ideal storage conditions for BPMA?

A4: To ensure stability and prevent premature polymerization, BPMA should be stored under the conditions specified by the manufacturer. General recommendations include refrigeration (2-8°C), storage in a dark place to avoid light exposure, and maintenance under an inert atmosphere (e.g., nitrogen or argon).[9]

Q5: What are the visible signs of BPMA polymerization?

A5: Premature polymerization can be identified by several signs. The monomer, which is typically a solid powder, may form hard clumps or solidify entirely.[1] In solution, you might observe an unexpected increase in viscosity, the formation of a gel, or the appearance of a precipitate.[10]

Troubleshooting Guide

Problem / QuestionPossible Cause(s)Recommended Solution(s)
My BPMA has solidified or formed hard clumps in its container. Improper Storage: Exposure to elevated temperatures, light, or a compromised inert atmosphere.Always store BPMA according to the manufacturer's recommendations (typically 2-8°C, in the dark, under an inert atmosphere).[9] If the material has fully solidified, it is no longer usable and should be disposed of according to safety guidelines.
My reaction mixture polymerized instantly upon adding the initiator. Inhibitor Was Removed, But Monomer Was Stored: If the inhibitor is removed, the monomer is highly reactive and must be used immediately.Only remove the inhibitor from the amount of monomer required for the experiment. Use the purified monomer without delay.
My polymerization reaction is very slow or does not proceed to completion. Presence of Inhibitor: The inhibitor (e.g., MEHQ) is effectively preventing the polymerization you are trying to initiate.The inhibitor must be removed from the monomer solution just before use. A common method is to pass the solution through a column of basic alumina (B75360).[10]
My results are inconsistent between experimental runs. Variable Inhibitor Content: Using the monomer directly from the bottle without removing the inhibitor can lead to variable amounts of active monomer. Contamination: Impurities or oxygen in the reaction vessel can interfere with the polymerization process.[10][11]Standardize your protocol by always removing the inhibitor before use. Ensure your reaction setup is thoroughly purged with an inert gas like nitrogen or argon to remove oxygen, which can act as an inhibitor in some radical polymerizations.[10][12]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of thermal-initiated polymerization.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents exposure to atmospheric oxygen and moisture. Note: For MEHQ-stabilized monomers, a small amount of oxygen is needed for the inhibitor to function, so it's typically vented with air, not inert gas, for long-term storage. However, for inhibitor-free monomer, an inert atmosphere is critical.
Light Conditions Store in a dark place / Opaque containerPrevents photo-initiation of polymerization.[9]
Handling Avoid heat, sparks, and open flames.[13]Prevents thermal initiation.

Table 2: Common Inhibitors for Methacrylate Monomers

InhibitorChemical NameTypical ConcentrationMechanism of Action
MEHQ Monomethyl Ether of Hydroquinone (4-Methoxyphenol)10 - 1000 ppmRadical scavenger; requires the presence of oxygen to be effective.[6][8][14]
HQ Hydroquinone50 - 500 ppmRadical scavenger.[15][16]
BHT Butylated Hydroxytoluene100 - 1000 ppmPhenolic antioxidant and radical scavenger.[5]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from BPMA

This procedure should be performed immediately before the monomer is used in a polymerization reaction.

Objective: To remove the polymerization inhibitor (e.g., MEHQ) from a solution of this compound.

Materials:

  • This compound (BPMA)

  • An appropriate solvent (e.g., dichloromethane (B109758) or toluene)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column

  • Glass wool or fritted glass disc

  • Collection flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare a solution of BPMA in the chosen solvent at the desired concentration.

  • Prepare the chromatography column by placing a small plug of glass wool at the bottom (if not using a fritted disc) and then dry-packing it with basic alumina. The amount of alumina should be approximately 10-20 times the weight of the inhibitor in the solution.

  • Gently tap the column to ensure even packing of the alumina.

  • Carefully pour the BPMA solution onto the top of the alumina column.

  • Allow the solution to pass through the column via gravity. Collect the purified, inhibitor-free monomer solution in the collection flask.

  • The purified monomer solution should be used immediately. If it needs to be stored for a very short period, it should be kept cold and under an inert atmosphere.

Protocol 2: General Procedure for Free-Radical Polymerization of BPMA

Objective: To synthesize poly(this compound) via a free-radical polymerization.

Materials:

  • Inhibitor-free this compound solution (from Protocol 1)

  • An appropriate solvent (e.g., toluene, THF)

  • A free-radical initiator (e.g., AIBN - Azobisisobutyronitrile, or BPO - Benzoyl Peroxide)

  • Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, magnetic stirrer, and inert gas inlet/outlet.

  • Heating mantle and temperature controller.

Procedure:

  • Set up the reaction apparatus and ensure it is dry.

  • Add the inhibitor-free BPMA solution to the reaction vessel.

  • Purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove all dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.[10]

  • While stirring, heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN).[10]

  • Once the temperature has stabilized, add the initiator (AIBN or BPO). The initiator can be added as a solid or as a solution in a small amount of degassed solvent.

  • Maintain the reaction at the set temperature for the desired period (e.g., 4-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity.

  • To terminate the reaction, cool the mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.[10]

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum until a constant weight is achieved.[10]

Mandatory Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 R• (Free Radicals) I->R Heat/Light M Monomer (M) RM R-M• R->RM Mn Mn RM->Mn + M RMnM R-(M)n-M• Mn->RMnM + nM P1 R-(M)n-M• DeadPolymer Inactive Polymer P1->DeadPolymer Combination or Disproportionation P2 R-(M)m-M• P2->DeadPolymer

Caption: Free-radical polymerization of BPMA proceeds via initiation, propagation, and termination steps.

G cluster_inhibition Inhibition Mechanism Radical Propagating Radical (P•) Peroxy Peroxy Radical (P-O-O•) Radical->Peroxy + O2 O2 Oxygen (O2) MEHQ Inhibitor (MEHQ-H) StableRadical Stable MEHQ• Radical Inactive Inactive Products Peroxy->Inactive + MEHQ-H

Caption: MEHQ inhibitor requires oxygen to scavenge propagating radicals and halt polymerization.

G start Problem: Premature Polymerization Occurred q1 Where did it occur? start->q1 storage In Storage Container q1->storage Storage reaction During Experiment q1->reaction Reaction check_storage Verify Storage Conditions: - Temp (2-8°C)? - Protected from light? - Container sealed? storage->check_storage check_protocol Review Protocol: - Inhibitor removed? - System purged (inert gas)? - Correct temp control? reaction->check_protocol storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No solution_contam Possible Cause: Contamination of reagents or solvent. Check purity. storage_ok->solution_contam solution_storage Solution: Discard polymerized monomer. Review and correct storage procedures for new stock. storage_bad->solution_storage protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_bad Protocol Error check_protocol->protocol_bad No protocol_ok->solution_contam solution_protocol Solution: Adjust protocol. - Use inhibitor-free monomer immediately. - Ensure complete O2 removal. - Calibrate heat source. protocol_bad->solution_protocol

Caption: A troubleshooting workflow for diagnosing premature polymerization of BPMA.

References

Optimizing photoinitiation efficiency of 4-Benzoylphenyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Type II photoinitiator, 4-Benzoylphenyl methacrylate (B99206) (BPMA).

Frequently Asked Questions (FAQs)

Q1: What is 4-Benzoylphenyl methacrylate (BPMA) and what is its primary application?

A1: this compound (BPMA), also known as 4-methacryloyloxybenzophenone, is a photoinitiator used in free-radical photopolymerization.[1] Its molecular formula is C17H14O3.[2] It is primarily used as a monomer in polymerization and as an intermediate in organic synthesis to impart properties like enhanced thermal stability or unique optical characteristics to polymers.

Q2: How does BPMA initiate polymerization?

A2: BPMA is a Type II photoinitiator, which means it requires a co-initiator to generate free radicals.[3] The process involves the following steps:

  • The benzophenone (B1666685) component of the BPMA molecule absorbs UV light (typically in the 250-400 nm range), transitioning to an excited state.[4]

  • In this excited state, it abstracts a hydrogen atom from a co-initiator (synergist), such as an amine or an alcohol.[3]

  • This hydrogen abstraction process generates two radicals: one on the co-initiator and a ketyl radical from the BPMA. Both of these radicals can then initiate the polymerization of monomers like methacrylates.[3]

Q3: Why is a co-initiator necessary when using BPMA?

A3: As a Type II photoinitiator, BPMA does not undergo homolytic cleavage (breaking of a bond to form two radicals) upon UV exposure.[3] Instead, it enters an excited state that requires an external molecule, the co-initiator, to act as a hydrogen donor.[3] This interaction is essential for the generation of the free radicals that drive the polymerization process. The most common co-initiators are molecules with readily abstractable hydrogens, like tertiary amines or alcohols.[3]

Q4: What wavelength of light is most effective for activating BPMA?

A4: BPMA, like other benzophenone-type photoinitiators, primarily absorbs ultraviolet (UV) radiation.[3][4] The optimal wavelength should match the absorption spectrum of the photoinitiator to ensure efficient energy transfer.[4] For benzophenone derivatives, this is typically in the UVA range (320-400 nm) and the UVC range.[3][4] It is crucial to match the emission spectrum of your light source (e.g., mercury-xenon lamp or LED) with the absorption profile of BPMA.[5]

Photoinitiation Mechanism of BPMA

BPMA_Mechanism Figure 1: Photoinitiation Mechanism of BPMA (a Type II Photoinitiator) cluster_initiation Initiation Steps cluster_propagation Polymerization BPMA BPMA (Ground State) Light UV Light (hν) BPMA_Excited BPMA* (Excited Triplet State) Light->BPMA_Excited Absorption BPMA_Excited->BPMA Decay (no reaction) Radicals Ketyl Radical Co-initiator Radical BPMA_Excited->Radicals Hydrogen Abstraction Co_Initiator Co-initiator (R₃-H) Monomer Monomer Radicals->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of radical generation by BPMA.

Troubleshooting Guide

Q5: My polymerization reaction is very slow or incomplete. What are the potential causes?

A5: Slow or incomplete polymerization is a common issue that can be traced to several factors. Use the following guide to troubleshoot the problem.

Troubleshooting Workflow for Slow/Incomplete Polymerization

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow cluster_checks Diagnostic Checks Start Start: Slow or Incomplete Polymerization Check_Light 1. Verify Light Source Start->Check_Light Check_Initiator 2. Check Initiator System Check_Light->Check_Initiator Wavelength & Intensity OK Sol_Wavelength Match lamp output to BPMA absorption spectrum (UVA/UVC) Check_Light->Sol_Wavelength Mismatched Spectrum Sol_Intensity Increase light intensity or exposure time Check_Light->Sol_Intensity Intensity Too Low Check_Monomer 3. Inspect Monomer & Additives Check_Initiator->Check_Monomer Concentrations OK Sol_BPMA_Conc Optimize BPMA concentration (0.1 - 5 wt%) Check_Initiator->Sol_BPMA_Conc BPMA Conc. Issue Sol_Co_Initiator Add or optimize co-initiator (e.g., Amine, 0.5 - 5 wt%) Check_Initiator->Sol_Co_Initiator Co-initiator Issue Check_Environment 4. Evaluate Environment Check_Monomer->Check_Environment Monomer OK Sol_Inhibitor Remove inhibitor from monomer (e.g., via alumina (B75360) column) Check_Monomer->Sol_Inhibitor Inhibitor Present Sol_Thickness Reduce sample thickness to improve light penetration Check_Monomer->Sol_Thickness Sample Too Thick Sol_Oxygen Purge system with inert gas (N₂ or Ar) to remove O₂ Check_Environment->Sol_Oxygen Oxygen Inhibition Sol_Temp Increase temperature to reduce viscosity and enhance mobility Check_Environment->Sol_Temp System Vitrified

Caption: Decision tree for diagnosing polymerization issues.

Q6: Why is the surface of my cured polymer tacky or sticky?

A6: Surface tackiness is almost always caused by oxygen inhibition . Oxygen in the atmosphere can interact with the initiating and propagating radicals, quenching them and forming less reactive peroxy radicals. This process effectively terminates the polymerization chain reaction at the surface exposed to air, leaving a layer of uncured or partially cured monomer.

  • Solution: To prevent this, the polymerization should be carried out in an inert atmosphere. Purging the reaction vessel with an inert gas like nitrogen or argon for 5-10 minutes before and during UV exposure is highly effective.[6]

Q7: Can the concentration of BPMA and the co-initiator be optimized?

A7: Yes, optimizing the concentrations is crucial for achieving high efficiency. The ideal concentrations depend on the monomer system, sample thickness, and light source.

  • Too Low Concentration: Insufficient radical generation, leading to slow and incomplete polymerization.

  • Too High Concentration: Can cause excessive light absorption at the surface, preventing light from penetrating the full depth of the sample (especially in thick samples). This leads to a "surface cure" only and can also result in polymer yellowing.

ComponentTypical Concentration (wt%)Purpose
BPMA 0.1 - 5.0%Primary Photoinitiator
Co-initiator (e.g., Tertiary Amine) 0.5 - 5.0%Hydrogen Donor

Q8: My cured material has a yellow tint. How can I prevent this?

A8: Yellowing can be caused by the photoproducts of the initiator system. High concentrations of the photoinitiator or prolonged exposure to high-intensity UV light can exacerbate this issue.

  • Solutions:

    • Reduce the concentration of BPMA to the minimum required for efficient curing.

    • Use a light source with a filter to cut off unnecessary short-wavelength UV radiation.

    • Ensure the co-initiator is pure, as impurities can sometimes contribute to discoloration.

Experimental Protocols

Protocol 1: Sample Preparation for Photopolymerization

This protocol describes the preparation of a standard formulation for UV curing.

  • Monomer Preparation: If the monomer (e.g., methyl methacrylate) contains an inhibitor like MEHQ, pass it through a column of basic alumina to remove it.[6]

  • Weighing Components: In an amber vial to protect from ambient light, accurately weigh the desired amounts of the monomer, BPMA, and the co-initiator (e.g., ethyl 4-dimethylaminobenzoate, EDMAB).

  • Mixing: Mix the components thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved. The solution should be clear and homogeneous.

  • Degassing: To remove dissolved oxygen, bubble nitrogen or argon gas through the solution for 5-10 minutes immediately before use.[6]

Protocol 2: Monitoring Polymerization Kinetics using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is used to measure the heat flow associated with the polymerization reaction in real-time upon UV irradiation.

  • Sample Preparation: Place a small amount of the prepared formulation (typically 5-10 mg) into a transparent aluminum DSC pan.[7]

  • Instrument Setup: Place the sample pan in the DSC cell. Use an empty pan as a reference.

  • Inert Atmosphere: Purge the DSC cell with nitrogen (e.g., at 50 mL/min) to create an inert environment.[7]

  • Equilibration: Allow the sample to equilibrate at the desired isothermal temperature (e.g., 40°C).[7]

  • Initiation: Turn on the UV light source (e.g., 395 nm LED at 100 mW/cm²) and record the heat flow as a function of time.[7] The exothermic peak corresponds to the heat of polymerization.

  • Data Analysis: The rate of polymerization is proportional to the heat flow (dH/dt). The total degree of conversion can be calculated by integrating the area under the exotherm peak and dividing by the theoretical heat of polymerization for the specific monomer.

General Experimental Workflow

Experimental_Workflow Figure 3: General Photopolymerization Workflow Prep 1. Sample Preparation - Remove Inhibitor - Mix Monomer, BPMA, Co-initiator Degas 2. Degassing - Purge with N₂ or Ar Prep->Degas Sample_Placement 3. Sample Placement - e.g., Mold, DSC Pan, Substrate Degas->Sample_Placement Irradiation 4. UV Irradiation - Controlled Wavelength - Controlled Intensity & Time Sample_Placement->Irradiation Analysis 5. Post-Cure Analysis - Degree of Conversion (FTIR) - Mechanical Properties - Molecular Weight (GPC) Irradiation->Analysis

Caption: Steps for a typical photopolymerization experiment.

References

Troubleshooting incomplete curing with 4-Benzoylphenyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Benzoylphenyl Methacrylate (B99206) (BPMA)

Welcome to the technical support center for 4-Benzoylphenyl methacrylate (BPMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the photopolymerization and curing of BPMA-containing formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the surface of my cured polymer tacky or oily?

This is the most common issue encountered during photopolymerization and is almost always caused by oxygen inhibition .

  • Mechanism : Atmospheric oxygen is a potent inhibitor of free-radical polymerization.[1] It reacts with the initiating and propagating radicals (P•) to form peroxy radicals (POO•).[2] These peroxy radicals are much less reactive towards monomer double bonds, effectively terminating the polymerization chain reaction.[2][3] This effect is most pronounced at the air-resin interface where oxygen is abundant, resulting in an uncured or under-cured, tacky surface.[1]

  • Solutions :

    • Inert Atmosphere : The most effective solution is to eliminate oxygen from the curing environment. Perform the UV curing process in a glove box or chamber purged with an inert gas like nitrogen or argon.[4]

    • Increase Light Intensity : Higher UV irradiance generates a greater concentration of free radicals. This increases the probability of the desired polymerization reaction outcompeting the oxygen inhibition reaction.[2]

    • Increase Photoinitiator Concentration : Using a higher concentration of the photoinitiator can generate more initial radicals to consume dissolved oxygen and initiate polymerization.[4] However, excessively high concentrations can lead to incomplete curing at depth due to light absorption at the surface.

    • Use of Oxygen Scavengers : Incorporating additives like amines or thiols into the formulation can help mitigate oxygen inhibition.[1][5] These molecules can react with and consume oxygen or the resulting peroxy radicals.

Q2: My polymer is not curing at all, or is only partially gelled throughout its volume. What are the likely causes?

If the curing issue is not confined to the surface, it typically points to a fundamental problem with the photoinitiation step.

  • Probable Causes :

    • Wavelength Mismatch : The photoinitiator's absorption spectrum must overlap with the emission spectrum of the UV light source.[6] this compound, containing a benzophenone (B1666685) moiety, typically absorbs in the UV-A range (approx. 320-380 nm). If your lamp emits primarily at a different wavelength (e.g., UV-C at 254 nm), the initiator will not be activated efficiently.

    • Insufficient Light Intensity or Exposure Time : The total energy dose (irradiance × time) may be too low. Low intensity fails to generate enough radicals to sustain polymerization, while insufficient time will not allow the reaction to proceed to completion.[7]

    • Incorrect Initiator Concentration : While BPMA is a self-initiating monomer, formulations often benefit from an additional, more efficient photoinitiator.[8] If the total initiator concentration is too low, the polymerization rate will be impractically slow.

    • Presence of Inhibitors : Monomers, including BPMA, are often supplied with small amounts of inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. While the photoinitiation process usually overcomes this, very high inhibitor levels or inefficient initiation can stall the reaction.

Q3: How do I select the correct UV light source for my BPMA formulation?

Choosing the right light source is critical for successful curing. The two key parameters are wavelength and intensity.

  • Wavelength : Select a lamp with an emission peak that matches the absorption peak of your photoinitiator system. For BPMA and other benzophenone-based initiators, a UV-A source, such as a mercury lamp or an LED with a peak wavelength of 365 nm , is generally effective.[7][9]

  • Intensity (Irradiance) : The intensity, measured in mW/cm², determines the rate of radical generation. While low-intensity sources can work, especially for thin films in an inert atmosphere, a higher intensity is often required to overcome oxygen inhibition and ensure a rapid cure. A minimum intensity of 10-20 mW/cm² is a good starting point for many applications.

Q4: How can I confirm that my polymer is fully cured?

Visual and tactile inspection can be misleading. A quantitative method is recommended to determine the degree of conversion.

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is a powerful and common technique.[10] The method involves tracking the disappearance of the methacrylate carbon-carbon double bond (C=C) peak, which is present in the liquid monomer but consumed during polymerization.

    • This peak typically appears around 1635-1638 cm⁻¹ .

    • By comparing the area of this peak to an internal standard peak that does not change during the reaction (e.g., the carbonyl C=O peak at ~1720 cm⁻¹), one can calculate the percentage of monomer that has been converted to polymer.[7]

Troubleshooting Summary

The following table provides a quick reference for common problems and solutions.

SymptomProbable CauseRecommended Solution(s)Key Parameters to Check
Tacky/Oily SurfaceOxygen Inhibition [1]Cure in an inert (N₂, Ar) atmosphere.[4]Increase UV light intensity.[2]Increase photoinitiator concentration.Add oxygen scavengers (e.g., amines).[5]Oxygen Level: < 200 ppmUV Intensity: > 20 mW/cm²
No Cure or Partial GelWavelength Mismatch [6]Ensure UV lamp emission (e.g., 365 nm) matches initiator absorption.Lamp Spectrum vs. Initiator Absorbance
Low UV Dose Increase exposure time or light intensity.[7]Irradiance: > 10 mW/cm²Time: Varies by system
Low Initiator Concentration Increase initiator concentration to 0.5-5 wt%.Initiator: 0.5-5 wt%
Slow Curing SpeedLow UV Intensity Use a more powerful UV lamp.Irradiance: > 20-50 mW/cm²
Low Initiator Efficiency Consider adding a co-initiator or a more efficient initiator (e.g., TPO).[11]Formulation components
Yellowing of PolymerInitiator Photoproducts Use a photoinitiator with non-yellowing byproducts.Reduce initiator concentration.Initiator Type & Concentration

Experimental Protocols

Protocol 1: Measuring Degree of Conversion using ATR-FTIR

This protocol allows for the quantitative determination of polymerization completion.

Methodology:

  • Equipment : FTIR spectrometer with an ATR accessory.

  • Baseline Spectrum : Place a small drop of the uncured liquid BPMA formulation onto the ATR crystal and record a spectrum. Note the precise area of the methacrylate C=C peak (~1638 cm⁻¹) and the carbonyl C=O peak (~1720 cm⁻¹).

  • Curing : Prepare a thin film of the formulation on a suitable substrate (e.g., a silicon wafer or glass slide). Cure the sample using your UV source for the desired time.

  • Post-Cure Spectrum : Scrape a small amount of the cured polymer from the substrate and press it firmly onto the ATR crystal to ensure good contact. Record the spectrum.

  • Calculation : Calculate the degree of conversion (DC) using the following formula, which normalizes the reactive peak against the stable internal standard peak: DC (%) = [1 - ( (Peak Area C=C) / (Peak Area C=O) )_cured / ( (Peak Area C=C) / (Peak Area C=O) )_uncured ] * 100

Protocol 2: Curing Under an Inert Atmosphere

This protocol describes a standard method to eliminate oxygen inhibition.

Methodology:

  • Setup : Place the sample to be cured inside a transparent chamber or glove box equipped with gas inlet and outlet ports. The chamber must have a UV-transparent window (e.g., quartz or certain plastics).

  • Purging : Purge the chamber with a steady flow of inert gas (e.g., nitrogen or argon) for 5-10 minutes to displace all oxygen. Maintain a slight positive pressure during the curing process.

  • Irradiation : Position the UV lamp directly above the transparent window, ensuring the correct distance to achieve the desired intensity at the sample surface.

  • Curing : Turn on the UV lamp and irradiate the sample for the predetermined time.

  • Completion : Turn off the lamp and the gas flow. The resulting polymer should be tack-free.

Visual Guides

Troubleshooting Workflow for Incomplete Curing

The following diagram outlines a logical workflow for diagnosing and solving curing problems with this compound.

TroubleshootingWorkflow start Incomplete Curing Observed q1 Is the surface tacky but the bulk is solid? start->q1 cause1 Primary Cause: Oxygen Inhibition q1->cause1  Yes q2 Is the entire sample uncured or gelatinous? q1->q2  No solution1 Solutions: 1. Cure in Inert Atmosphere (N2/Ar) 2. Increase UV Intensity 3. Add Oxygen Scavengers (Amines/Thiols) cause1->solution1 end_node Curing Successful solution1->end_node cause2 Primary Cause: Initiation Failure q2->cause2  Yes q2->end_node  No (Re-evaluate formulation) solution2 Solutions: 1. Match Lamp Wavelength to Initiator (e.g., 365nm) 2. Increase UV Dose (Intensity x Time) 3. Check/Optimize Initiator Concentration (0.5-5 wt%) cause2->solution2 solution2->end_node

Caption: A decision tree for troubleshooting incomplete BPMA curing.

Mechanism of Polymerization vs. Oxygen Inhibition

This diagram illustrates the competing chemical pathways that occur during photopolymerization in the presence of oxygen.

PolymerizationVsInhibition cluster_initiation 1. Initiation cluster_propagation 2. Competing Pathways BPMA Photoinitiator (BPMA) Radical Initiating Radical (R•) BPMA->Radical α-cleavage UV UV Light (hv) Propagating Propagating Chain (P•) Radical->Propagating + Monomer Cured Cured Polymer Propagating->Cured Propagation (Desired) Peroxy Peroxy Radical (POO•) (Unreactive) Propagating->Peroxy Inhibition (Undesired) Monomer + Monomer Oxygen + Oxygen (O2) Termination Termination Peroxy->Termination

Caption: Competing reactions of polymerization and oxygen inhibition.

References

Technical Support Center: Polymerization of 4-Benzoylphenyl Methacrylate (BPMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully polymerizing 4-Benzoylphenyl methacrylate (B99206) (BPMA).

Frequently Asked Questions (FAQs)

Q1: What are the key features of 4-Benzoylphenyl methacrylate (BPMA) as a monomer?

A1: this compound (BPMA) is a solid monomer with a molecular formula of C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol . It is characterized by the presence of both a polymerizable methacrylate group and a photoactive benzophenone (B1666685) moiety.[1] This dual functionality makes it a valuable monomer for creating photosensitive polymers and coatings. The benzophenone group can act as a built-in photosensitizer, initiating crosslinking reactions upon exposure to UV light, which enhances the mechanical strength and chemical resistance of the resulting polymer.[1]

Q2: What are the common polymerization methods for BPMA?

A2: BPMA can be polymerized using standard free-radical polymerization techniques. This can be initiated either thermally, using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photochemically, by leveraging the photoinitiating properties of the benzophenone group in the monomer itself.[1][2] Solution polymerization is a common method, often carried out in solvents like toluene (B28343) or methyl ethyl ketone (MEK).[3][4]

Q3: What level of purity is required for the BPMA monomer for successful polymerization?

A3: For successful and reproducible polymerization, high purity of the BPMA monomer is crucial. Commercially available BPMA typically has a purity exceeding 95%. Impurities can significantly affect the polymerization process and the final properties of the polymer.[4]

Q4: What are the primary applications of poly(this compound)?

A4: Poly(this compound) and its copolymers are used in a variety of applications, including:

  • Photosensitive Polymers and Coatings: Due to the photo-crosslinkable nature of the benzophenone group.[1]

  • Adhesives: Copolymers with monomers like glycidyl (B131873) methacrylate have shown good adhesive properties.[1][5]

  • Optical Materials: The polymer's good optical properties and photochemical stability make it suitable for optical devices.[1]

  • Biomaterials: As a component in dental resins and other biomedical applications.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of BPMA, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps & Solutions
1. Low or No Polymerization a. Presence of Inhibitors: The monomer may contain inhibitors (e.g., hydroquinone (B1673460) monomethyl ether) to prevent premature polymerization during storage.Solution: Remove the inhibitor before polymerization by passing the monomer solution through a column of activated basic alumina (B75360) or by washing with an alkaline solution.
b. Inactive Initiator: The thermal initiator may have decomposed due to improper storage, or the light source for photopolymerization may be of the incorrect wavelength or intensity.Solution: Use a fresh, properly stored initiator. For photopolymerization, ensure the UV lamp emits at a wavelength that can excite the benzophenone moiety (around 350 nm) and that the intensity is sufficient.[6]
c. Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.Solution: Degas the reaction mixture thoroughly before and during polymerization. This can be achieved by several freeze-pump-thaw cycles or by continuously purging the system with an inert gas like nitrogen or argon.
2. Low Polymer Yield a. Suboptimal Reaction Temperature: For thermal polymerization, the temperature may be too low for efficient initiator decomposition and propagation.Solution: Ensure the reaction is conducted at the recommended temperature for the specific initiator used (e.g., 60-80 °C for AIBN).
b. Insufficient Reaction Time: The polymerization may not have been allowed to proceed to completion.Solution: Extend the reaction time. Monitor the conversion of the monomer using techniques like ¹H NMR or FTIR spectroscopy.
c. Chain Transfer Reactions: Chain transfer to solvent, monomer, or impurities can terminate growing polymer chains prematurely.Solution: Choose a solvent with a low chain transfer constant. Ensure high monomer purity.
3. Gel Formation or Cross-linking a. Photochemical Side Reactions: The benzophenone moiety in BPMA can abstract hydrogen atoms from polymer chains upon UV exposure, leading to radical formation on the backbone and subsequent cross-linking.[6][7]Solution: If cross-linking is undesired, minimize exposure of the polymer to UV light after polymerization. For photopolymerization, control the UV dose to avoid excessive cross-linking.[6]
b. High Initiator Concentration: High concentrations of initiator can lead to a high density of radicals, increasing the likelihood of termination by combination and branching, which can lead to cross-linking.Solution: Optimize the initiator concentration. A lower concentration will produce fewer chains that grow to a higher molecular weight.
4. Inconsistent Polymer Properties (e.g., Molecular Weight, Polydispersity) a. Impurities in Monomer: Impurities from the synthesis of BPMA, such as unreacted 4-hydroxybenzophenone (B119663), can act as chain transfer agents, affecting the molecular weight.Solution: Purify the monomer before use. Recrystallization or column chromatography can be effective.[4]
b. Temperature Fluctuations: Inconsistent reaction temperature can lead to variable rates of initiation and propagation, resulting in a broad molecular weight distribution.Solution: Use a temperature-controlled oil bath or reaction block to maintain a stable reaction temperature.
c. Presence of Water: Water can interfere with the polymerization, especially in certain controlled radical polymerization techniques.Solution: Use anhydrous solvents and dry all glassware thoroughly before the reaction.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound (BPMA) Monomer

This protocol is based on the reaction of 4-hydroxybenzophenone with methacryloyl chloride.

Materials:

Procedure:

  • Dissolve 4-hydroxybenzophenone and triethylamine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Add methacryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane or by column chromatography on silica (B1680970) gel.

  • To remove any residual inhibitor before polymerization, dissolve the purified monomer in a suitable solvent and pass it through a short column of basic alumina.

Protocol 2: Free-Radical Solution Polymerization of BPMA

Materials:

  • Purified this compound (BPMA)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous toluene or methyl ethyl ketone (MEK)

  • Methanol

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the purified BPMA monomer and the initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer) in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Degas the solution by performing at least three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), maintaining an inert atmosphere.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Heat or Light M BPMA Monomer (M) R->M Initiation RM Growing Chain (RMn•) M->RM Propagation RM->M RM_term Growing Chain (RMn•) P Dead Polymer (P) RM_term2 Growing Chain (RMm•) RM_term->RM_term2 Combination or Disproportionation RM_term2->P

Caption: Main steps in the free-radical polymerization of this compound.

Side_Reactions cluster_main Main Polymerization cluster_side Side Reactions M BPMA Monomer P Growing Polymer Chain (P•) M->P Initiation & Propagation Polymer Linear Polymer P->Polymer Termination P_side Growing Polymer Chain (P•) P_side->P_side Cross-linking Impurity Impurity (e.g., 4-HBP) P_side->Impurity Chain Transfer Crosslinked Cross-linked Polymer P_side:e->Crosslinked:w Short_Chain Terminated Short Chain Impurity->Short_Chain UV UV Light BP_excited Excited Benzophenone* UV->BP_excited Photoexcitation BP_excited->P_side H-abstraction

Caption: Potential side reactions during the polymerization of this compound.

References

Technical Support Center: Purification of 4-Benzoylphenyl Methacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 4-Benzoylphenyl methacrylate (B99206) (BPM). Proper purification is critical to ensure batch-to-batch consistency and success in downstream applications such as polymerization and synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 4-Benzoylphenyl methacrylate? Common impurities include unreacted starting materials such as 4-hydroxybenzophenone (B119663) and methacryloyl chloride, byproducts from the synthesis like triethylammonium (B8662869) chloride (if triethylamine (B128534) is used as a base), acidic impurities, and polymerization inhibitors (e.g., hydroquinone) that are often added for stabilization.[1][2]

Q2: What are the recommended storage conditions for this compound monomer? The monomer should be stored at 2-8°C in a tightly sealed container.[3][4] It is also light-sensitive and should be kept in a dark place under an inert atmosphere to prevent degradation and spontaneous polymerization.[3]

Q3: How can I remove polymerization inhibitors before my experiment? Polymerization inhibitors, which are often phenolic compounds, can be removed by washing the monomer solution with a mild aqueous base. A wash with a dilute sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution is typically effective.[1][2]

Q4: My monomer appears slightly yellow. Is this a cause for concern? Slight yellowing can occur due to the monomer's light sensitivity.[3] While it may not impact all applications, for high-purity requirements, such as in optical materials, purification via recrystallization or column chromatography is recommended to remove any degradation products.

Troubleshooting Guide

Problem: My polymerization reaction is inconsistent or fails to initiate.

  • Possible Cause: The presence of impurities, particularly unreacted starting materials or residual polymerization inhibitors, can significantly interfere with the reaction.[5] Water content can also be a factor in certain polymerization systems.

  • Solution: Ensure the monomer is of high purity. Before use, purify the crude monomer using one of the detailed protocols below, such as an aqueous wash followed by recrystallization or column chromatography, and ensure the final product is thoroughly dried.[1]

Problem: I am experiencing low recovery after recrystallization.

  • Possible Cause: The chosen solvent may be too effective, keeping a significant portion of the product dissolved even at low temperatures. Alternatively, the solution may have been cooled too rapidly, leading to the formation of fine, impure crystals that are lost during filtration.

  • Solution: Select a solvent or solvent system in which the monomer has high solubility at elevated temperatures and low solubility at cool temperatures.[6] Allow the saturated solution to cool slowly and undisturbed to maximize the formation of large, pure crystals. Washing the collected crystals with a minimal amount of ice-cold recrystallization solvent can help remove surface impurities without significant product loss.

Problem: The purified monomer polymerized during storage.

  • Possible Cause: Aggressive purification may have removed all traces of the polymerization inhibitor. Storing the highly pure monomer, especially if not kept consistently at 2-8°C and away from light, increases the risk of spontaneous polymerization.[3][7]

  • Solution: For long-term storage after purification, it may be advisable to add a small, known amount of a suitable inhibitor (e.g., hydroquinone). Always store the purified monomer under the recommended conditions: 2-8°C, in the dark, and under an inert atmosphere.[3]

Data and Properties

Table 1: Comparison of Primary Purification Methods

FeatureRecrystallizationSilica (B1680970) Gel Column Chromatography
Primary Use Removing moderate to low levels of impurities from a solid product.Separating the target compound from impurities with different polarities.
Advantages Scalable, cost-effective, can yield very high-purity crystalline material.[8]Excellent for separating complex mixtures and removing closely related impurities.[9]
Disadvantages Product loss in the mother liquor is possible; may not remove impurities with similar solubility.More time-consuming, requires larger volumes of solvent, and is less easily scaled up.
Best For Final purification step for crude monomer that is already relatively clean.Purification of very crude reaction mixtures or when extremely high purity is required.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 56467-43-7[3][10]
Molecular Formula C₁₇H₁₄O₃[10]
Molecular Weight 266.29 g/mol [10]
Appearance White to light yellow crystalline powder/solid
Melting Point 63 - 73 °C[11]
Purity (Typical) >98%[11]

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Recrystallization

This method is effective for removing acidic impurities, water-soluble byproducts, and polymerization inhibitors.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) in a separatory funnel.

  • Base Wash: Add an equal volume of a dilute (e.g., 0.1-5%) aqueous NaOH or NaHCO₃ solution.[1][12] Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous (bottom) layer. Repeat this wash 1-2 times.

  • Water Wash: Wash the organic layer with an equal volume of distilled water to remove any residual base.[1] Discard the aqueous layer. Repeat 1-2 times.

  • Drying: Transfer the organic layer to a flask and dry it over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Filtration & Evaporation: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude, washed monomer.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of a hot solvent, such as ethanol.[1] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under a vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This technique is ideal for separating the monomer from impurities with different polarities.[1][9]

  • Column Packing: Prepare a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Sample Loading: Dissolve a minimum amount of the crude monomer in the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column, collecting fractions in separate test tubes.[13] The polarity of the eluent can be gradually increased to speed up the elution of more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified this compound.

Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound, from the crude product to the final, pure monomer ready for storage.

PurificationWorkflow Crude Crude 4-Benzoylphenyl Methacrylate Monomer Wash Aqueous Wash (To remove acidic impurities/inhibitors) Crude->Wash Dry Dry Organic Phase (e.g., Anhydrous MgSO₄) Wash->Dry FilterEvap Filter and Evaporate Solvent Dry->FilterEvap PurifyDecision Select Final Purification Method FilterEvap->PurifyDecision Recrystal Recrystallization (e.g., from Ethanol) PurifyDecision->Recrystal For good-to-high purity Column Silica Gel Column Chromatography PurifyDecision->Column For very high purity/ difficult separations Pure Pure Crystalline Monomer Recrystal->Pure Column->Pure Store Store at 2-8°C (Dark, Inert Atmosphere) Pure->Store

Caption: General purification workflow for this compound monomer.

References

Technical Support Center: 4-Benzoylphenyl Methacrylate (BPMA) in Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-Benzoylphenyl methacrylate (B99206) (BPMA) in resin systems.

Frequently Asked Questions (FAQs)

Q1: What is 4-Benzoylphenyl methacrylate (BPMA) and what are its key properties?

A1: this compound (BPMA) is a solid, monofunctional methacrylate monomer.[1] Its key properties include a molecular formula of C17H14O3 and a molecular weight of approximately 266.29 g/mol .[2] It is often used in polymerization to enhance properties such as thermal stability.

Q2: In what types of applications is BPMA commonly used?

A2: BPMA is frequently utilized as a monomer in UV-curable resins, adhesives, and advanced coatings.[1] It can be incorporated into polymer chains to impart specific characteristics to the final material.

Q3: Why am I experiencing difficulty dissolving BPMA in my resin system?

A3: BPMA is a solid at room temperature, which can make it challenging to dissolve in liquid resin systems. Solubility issues can arise from a variety of factors, including the choice of solvent or co-monomers, the concentration of BPMA, and the mixing temperature and technique.

Q4: What general strategies can I employ to improve the solubility of BPMA?

A4: Several strategies can be effective. These include selecting an appropriate solvent or co-monomer with a similar solubility parameter to BPMA, incremental addition of BPMA to the resin, gentle heating, and mechanical agitation such as stirring or sonication.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
BPMA powder is not dissolving and is settling at the bottom of the vessel. 1. Poor solvent choice.2. The concentration of BPMA is too high for the chosen resin system.3. Insufficient mixing energy.1. Refer to the Solvent Selection for BPMA table below to choose a more appropriate solvent or co-monomer.2. Start with a lower concentration of BPMA and gradually increase it.3. Use a magnetic stirrer or overhead mixer. Gentle heating can also be applied in conjunction with stirring.
The resin mixture becomes cloudy or hazy after adding BPMA. 1. The BPMA is not fully dissolved.2. Incompatibility between BPMA and the resin system.1. Continue mixing and consider gentle heating (e.g., 40-50°C) to aid dissolution.2. Consider adding a co-solvent or compatibilizer to improve miscibility.
The viscosity of the resin increases significantly after adding BPMA, making it difficult to handle. 1. High concentration of BPMA.2. Strong intermolecular interactions.1. Reduce the concentration of BPMA.2. Add a low-viscosity reactive diluent to the formulation.
The cured resin is sticky or tacky. 1. Incomplete polymerization due to undissolved BPMA.2. Insufficient UV exposure.1. Ensure the BPMA is fully dissolved before curing.2. Increase the UV curing time or intensity.[3]
Small particles are visible in the final cured resin. Undissolved BPMA particles were present in the liquid resin before curing.Filter the liquid resin mixture through an appropriate mesh filter before curing to remove any undissolved particles.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Chemical Formula C17H14O3
Molecular Weight 266.29 g/mol [2]
Appearance White to light yellow solid/powder
Melting Point 69.0 to 73.0 °C
Table 2: Solvent Selection for BPMA Based on Solubility Parameters

The principle of "like dissolves like" is a crucial starting point for achieving good solubility. The Hoy's solubility parameter (δt) can be used to predict the compatibility between a solute (BPMA) and a solvent or resin system. A smaller difference between the solubility parameters of the solute and the solvent generally indicates better solubility.

Solvent/MonomerHoy's Total Solubility Parameter (δt) (MPa)½Potential for Dissolving BPMA
Chloroform 19.0Good
Tetrahydrofuran (THF) 19.4Good
Acetone 20.3Good
Ethyl Acetate 18.6Moderate
Toluene 18.2Moderate
Methyl Methacrylate (MMA) 18.0Moderate
Triethylene glycol dimethacrylate (TEGDMA) 19.8Fair
Ethanol 26.0Poor
Methanol 29.7Poor

Experimental Protocols

Protocol for Dissolving BPMA in a Liquid Resin System

This protocol outlines a systematic approach to dissolving solid BPMA into a liquid resin monomer or a mixture of monomers.

Materials and Equipment:

  • This compound (BPMA) powder

  • Liquid resin monomer(s) (e.g., MMA, TEGDMA)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Hot plate with temperature control

  • Spatula

  • Analytical balance

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Accurately weigh the desired amount of liquid resin monomer(s) into the beaker.

    • Place the beaker on the magnetic stirrer and add a stir bar.

  • Initial Mixing:

    • Begin stirring the liquid resin at a moderate speed to create a vortex.

    • Gradually add the pre-weighed BPMA powder to the vortex in small increments. Adding the solid slowly prevents clumping.

  • Heating (Optional but Recommended):

    • If the BPMA does not readily dissolve at room temperature, gently heat the mixture using a hot plate.

    • Set the temperature to 40-50°C. Caution: Avoid excessive heat, as it can initiate premature polymerization, especially if a thermal initiator is present.

    • Continuously monitor the temperature of the mixture.

  • Dissolution:

    • Continue stirring until all the BPMA powder has completely dissolved and the solution is clear and homogeneous. This may take anywhere from 30 minutes to several hours depending on the concentration and resin system.

    • Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Cooling and Storage:

    • Once the BPMA is fully dissolved, turn off the heat and allow the solution to cool to room temperature while still stirring.

    • If not for immediate use, store the solution in a tightly sealed, light-protected container to prevent solvent evaporation and premature polymerization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_final Final Steps weigh_resin Weigh Liquid Resin add_bpma Gradually Add BPMA to Stirring Resin weigh_resin->add_bpma weigh_bpma Weigh BPMA Powder weigh_bpma->add_bpma heat_mix Gentle Heating & Continuous Stirring (40-50°C) add_bpma->heat_mix If needed visual_check Visually Inspect for Complete Dissolution heat_mix->visual_check visual_check->heat_mix If not dissolved cool_down Cool to Room Temperature visual_check->cool_down If dissolved storage Store in Sealed, Light-Protected Container cool_down->storage

Caption: Experimental workflow for dissolving BPMA in a liquid resin system.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Start: Dissolving BPMA issue Is the solution clear and homogeneous? start->issue success Success: Ready for Use issue->success Yes check_solvent Verify Solvent/ Resin Compatibility issue->check_solvent No increase_temp Increase Temperature (Gently) & Continue Stirring check_solvent->increase_temp reduce_conc Reduce BPMA Concentration increase_temp->reduce_conc add_cosolvent Consider a Co-solvent reduce_conc->add_cosolvent add_cosolvent->issue Re-evaluate

Caption: Logical workflow for troubleshooting BPMA solubility issues.

References

Technical Support Center: Reducing Yellowing in Polymers Initiated with 4-Benzoylphenyl Methacrylate (BPM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address yellowing in polymers initiated with 4-Benzoylphenyl methacrylate (B99206) (BPM). The information is presented in a direct question-and-answer format to help resolve common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Polymer is noticeably yellow immediately after UV curing.

This is a common observation and can be attributed to several factors related to the photoinitiation process.

Possible Causes and Solutions:

CauseRecommended Action
High BPM Concentration An excess of the photoinitiator can lead to a higher concentration of unreacted initiator and chromophoric byproducts that cause yellowing.[1] Reduce the BPM concentration to the lowest effective level that still achieves the desired degree of conversion and cure depth. Start with a concentration titration experiment to determine the optimal level for your specific monomer system and UV light source.
Oxygen Inhibition The presence of oxygen during curing can lead to the formation of colored photo-oxidation byproducts. Perform UV curing under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure. Alternatively, for surface cure, applying a barrier coating like glycerin can prevent oxygen interaction at the polymer-air interface.
Formation of Chromophoric Byproducts The benzophenone (B1666685) moiety in BPM, upon UV excitation, abstracts a hydrogen atom to form a ketyl radical. These radicals and subsequent reaction products can be colored. While inherent to the initiator, the effect can be minimized by optimizing other parameters.
Interaction with Co-Initiators If using an amine co-initiator, particularly an aromatic amine, this can contribute significantly to yellowing through the formation of colored oxidation products. If a co-initiator is necessary, consider using an aliphatic amine, which tends to cause less discoloration than aromatic amines.
Issue 2: Polymer becomes increasingly yellow over time when exposed to light or heat.

This delayed yellowing is typically a sign of photodegradation or thermal degradation of the polymer matrix and/or residual initiator.

Possible Causes and Solutions:

CauseRecommended Action
Post-Cure Photodegradation Residual photoinitiator or the polymer backbone itself can absorb ambient UV light (e.g., from fluorescent lighting or sunlight), leading to the formation of new chromophores. Incorporate a UV absorber into your formulation. These additives absorb harmful UV radiation and dissipate it as heat. Common classes include benzotriazoles and hydroxyphenyl-triazines.
Oxidative Degradation Free radicals generated over time by light or heat can react with oxygen, leading to a cascade of reactions that form yellowing-prone species like conjugated carbonyl groups. Add a Hindered Amine Light Stabilizer (HALS) to the formulation. HALS do not absorb UV light but act as potent radical scavengers, terminating the degradation cycle.[2] A combination of a UV absorber and a HALS often provides synergistic protection.[2]
Thermal Degradation High-temperature environments can accelerate the degradation of the polymer, leading to discoloration. Add antioxidants to the formulation. Phenolic or phosphite-based antioxidants are effective at preventing thermal-oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing when using 4-Benzoylphenyl methacrylate (BPM)?

A1: The primary cause of yellowing associated with BPM, a benzophenone-based photoinitiator, is the formation of chromophoric (color-producing) species. Upon absorption of UV light, the benzophenone moiety is excited and initiates polymerization by abstracting a hydrogen atom from a donor molecule (like a co-initiator or the monomer itself). This process generates radicals, and side reactions can lead to the formation of colored byproducts.[3] Furthermore, unreacted BPM and its subsequent degradation products can contribute to both initial color and long-term yellowing upon exposure to light and heat.[1][4]

Q2: How does the concentration of BPM affect the yellowness of the final polymer?

A2: Generally, a higher concentration of the photoinitiator leads to a more pronounced yellowing effect.[1] This is because a greater amount of initiator results in a higher concentration of the initial chromophoric species and their byproducts. It is crucial to optimize the BPM concentration to the minimum level required for efficient polymerization to mitigate this issue.

Q3: What are UV absorbers and Hindered Amine Light Stabilizers (HALS), and how do they help reduce yellowing?

A3:

  • UV Absorbers (UVAs): These are compounds that preferentially absorb incident UV radiation and dissipate the energy as heat, thereby protecting the polymer matrix from photodegradation. By preventing UV light from reaching the polymer and residual photoinitiator, they significantly reduce long-term yellowing.

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but function by trapping free radicals that are formed during the photo-oxidation process. This interrupts the chain reaction of degradation that leads to the formation of colored species. HALS are particularly effective because they are regenerative and can terminate many radical cycles, providing long-lasting stability.[2]

Q4: Can the UV curing conditions be optimized to reduce yellowing?

A4: Yes. The UV curing conditions play a significant role.

  • UV Dose: An insufficient UV dose can lead to incomplete polymerization, leaving a higher concentration of unreacted photoinitiator, which can yellow over time. Conversely, an excessively high UV dose can sometimes promote the degradation of byproducts, also increasing yellowing.[5] It is important to determine the optimal UV dose for your system.

  • Wavelength: Ensure the output spectrum of your UV lamp is well-matched with the absorption spectrum of BPM. Inefficient absorption can lead to longer cure times and increased potential for side reactions.

  • Atmosphere: As mentioned in the troubleshooting guide, curing under an inert atmosphere like nitrogen is highly effective at preventing oxidative reactions that contribute to yellowing.

Q5: Will adding stabilizers affect the curing process or the final properties of my polymer?

A5: It is possible. Some stabilizers can interact with the excited photoinitiator or the propagating polymer radicals, which may slightly reduce the cure speed. The concentration of stabilizers is typically low (e.g., 0.1-1.0 wt%), but it is essential to evaluate their effect on the curing kinetics (e.g., using RT-FTIR) and the final mechanical and physical properties of your specific polymer system. Always perform control experiments to quantify these effects.

Data Presentation

Table 1: Expected Impact of Interventions on Polymer Yellowness Index (YI)

Formulation / ConditionExpected Yellowness Index (YI)Rationale
Control (e.g., 1.0 mol% BPM) HighBaseline yellowing from photoinitiator byproducts.
Reduced BPM (e.g., 0.5 mol%) MediumLower concentration of chromophoric species.[1]
Control + HALS (e.g., 0.5 wt%) Medium-LowRadical scavenging reduces long-term oxidative degradation.[2]
Control + UV Absorber (e.g., 0.5 wt%) Medium-LowPrevents long-term photodegradation by blocking UV light.
Control + HALS + UV Absorber LowSynergistic effect provides comprehensive protection.[2]
Control (Cured in Air) HighOxygen inhibition leads to surface oxidation and yellowing.
Control (Cured under N2) Medium-HighReduces oxidation, leading to less yellowing.

Note: The YI values are relative and for illustrative purposes. Actual values will depend on the specific polymer system, sample thickness, and measurement conditions.

Experimental Protocols

Protocol 1: General Photopolymerization of a Methacrylate Formulation using BPM

This protocol provides a baseline for preparing a photopolymerizable methacrylate resin.

Materials:

  • Monomer (e.g., Methyl Methacrylate, Urethane Dimethacrylate)

  • This compound (BPM)

  • Co-monomer or cross-linker (e.g., TEGDMA), if applicable

  • Stabilizers (e.g., HALS, UVA), if applicable

  • Glass slides or molds

  • UV curing system (specify wavelength and intensity)

Procedure:

  • In a light-protected container (e.g., an amber vial), combine the monomer(s) and BPM. If using stabilizers, add them at this stage. A typical starting concentration for BPM is 0.2-2.0 mol% relative to the monomer functional groups.

  • Mix the formulation thoroughly until the BPM and any other solid components are completely dissolved. A magnetic stirrer or vortex mixer can be used. Gentle heating (e.g., 40-50°C) may aid dissolution, but ensure no thermal polymerization is initiated.

  • Place the liquid formulation onto a glass slide or into a mold of defined thickness.

  • If curing under an inert atmosphere, place the sample into a chamber and purge with nitrogen or argon for 5-10 minutes.

  • Expose the sample to UV light from the curing system. The exposure time and intensity will need to be optimized for your specific system to ensure a full cure.

  • After curing, the polymer sample is ready for analysis.

Protocol 2: Measuring Yellowness Index (YI) according to ASTM E313

This protocol outlines the measurement of yellowing in a prepared polymer sample.

Equipment:

  • Spectrophotometer or colorimeter capable of measuring CIE Lab* values.

  • White calibration standard.

  • Polymer samples of uniform thickness.

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions using the white calibration standard.

  • Set the instrument to measure CIE Lab* color space values under a specified illuminant (e.g., D65) and observer angle (e.g., 10°).

  • Place the polymer sample at the measurement port of the instrument. Ensure the sample is flat and fully covers the port.

  • Take the measurement to obtain the tristimulus values (X, Y, Z) or the Lab* values. It is recommended to measure at least three different spots on the sample and average the results.

  • Calculate the Yellowness Index (YI) using the appropriate formula from the ASTM E313 standard for your illuminant and observer conditions. For CIE Illuminant D65 and 10° observer, a common formula is: YI = 100 * (C_x * X - C_z * Z) / Y Where C_x and C_z are coefficients specific to the illuminant and observer.

  • Record the YI value. For degradation studies, repeat the measurement after exposing the sample to light or heat for defined periods.

Visualizations

Yellowing_Mechanism cluster_initiation Photoinitiation cluster_radical_formation Radical Generation cluster_polymerization Polymerization & Degradation BPM BPM (Ground State) BPM_excited BPM (Excited Triplet State) BPM->BPM_excited UV Light (hν) Ketyl_Radical BPM Ketyl Radical (Colored Species) BPM_excited->Ketyl_Radical H-Abstraction R_Radical Initiating Radical (R•) BPM_excited->R_Radical from RH RH Hydrogen Donor (Monomer, Amine) RH->R_Radical Yellow_Byproducts Yellow Byproducts Ketyl_Radical->Yellow_Byproducts Side Reactions Polymerization Polymerization R_Radical->Polymerization Polymer Polymer Chain Polymerization->Polymer Degradation Oxidation & Photodegradation Polymer->Degradation Light, Heat, O2 Degradation->Yellow_Byproducts

Caption: Simplified reaction pathway for BPM-initiated polymerization leading to yellowing.

Troubleshooting_Workflow cluster_initial Initial Yellowing (Post-Cure) cluster_longterm Long-Term Yellowing (Aging) Start Yellow Polymer Observed Check_Conc Is BPM concentration > 1 mol%? Start->Check_Conc Reduce_Conc Reduce BPM Concentration Check_Conc->Reduce_Conc Yes Check_Atmosphere Cured in Air? Check_Conc->Check_Atmosphere No Reduce_Conc->Check_Atmosphere Inert_Atmosphere Cure under N2 or Ar Check_Atmosphere->Inert_Atmosphere Yes Check_Stabilizers Formulation contains stabilizers? Check_Atmosphere->Check_Stabilizers No Inert_Atmosphere->Check_Stabilizers Add_UVA Add UV Absorber for Light Protection Check_Stabilizers->Add_UVA No Result Optimized Formulation (Reduced Yellowing) Check_Stabilizers->Result Yes, but still yellowing Add_HALS Add HALS for Radical Scavenging Add_Both Add Both HALS & UVA (Synergistic Effect) Add_HALS->Add_Both Add_UVA->Add_HALS Add_Both->Result

References

Technical Support Center: 4-Benzoylphenyl Methacrylate (BPMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of 4-Benzoylphenyl methacrylate (B99206) (BPMA), with a specific focus on the effects of oxygen inhibition.

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition in the context of 4-Benzoylphenyl methacrylate (BPMA) polymerization?

A1: Oxygen inhibition is a common issue in free-radical polymerization, including that of BPMA.[1][2] Atmospheric oxygen can react with the initiating and propagating radicals, converting them into less reactive peroxy radicals. This process can significantly slow down or even completely halt the polymerization reaction, leading to incomplete conversion, tacky surfaces, and altered polymer properties.[1][3]

Q2: How can I tell if oxygen inhibition is affecting my BPMA polymerization?

A2: Signs of significant oxygen inhibition include:

  • Tacky or uncured surface: This is particularly noticeable in thin films or coatings exposed to air.[4]

  • Prolonged polymerization time: The reaction takes much longer to complete compared to polymerization under an inert atmosphere.

  • Low polymer yield or conversion: A significant amount of monomer remains unreacted.

  • Inconsistent results: Poor reproducibility of polymerization outcomes, especially at the air-interface.

Q3: What are the primary methods to overcome oxygen inhibition during BPMA polymerization?

A3: There are several strategies to mitigate oxygen inhibition, which can be broadly categorized as physical and chemical methods:

  • Physical Methods:

    • Inert Atmosphere: Performing the polymerization under an inert gas like nitrogen or argon is a highly effective method to exclude oxygen.[5]

    • Barrier Layers: Applying a barrier, such as a glass slide or a transparent film, over the reaction mixture can limit oxygen diffusion from the air.

  • Chemical Methods:

    • Increased Initiator Concentration: Using a higher concentration of photoinitiator can generate a larger number of initial radicals, which helps to consume dissolved oxygen more rapidly.[4][6]

    • High-Intensity Light Source: In photopolymerization, a higher light intensity can accelerate the rate of radical formation, helping the propagation reaction outcompete the inhibition by oxygen.[4]

    • Oxygen Scavengers: Adding compounds that preferentially react with oxygen, such as certain amines or thiols, can help to deplete oxygen from the system.

Q4: Does the benzophenone (B1666685) group in BPMA have any effect on oxygen inhibition?

A4: While specific studies on the direct influence of the benzophenone moiety in BPMA on oxygen inhibition are limited, benzophenone is a well-known photosensitizer. In photopolymerization, it can absorb UV light and transfer energy to the photoinitiator, potentially increasing the rate of radical generation. This enhanced radical production could indirectly help to counteract oxygen inhibition by more rapidly consuming dissolved oxygen. However, the primary mechanism of oxygen inhibition (reaction with radicals) remains the same.

Troubleshooting Guides

This section provides solutions to common problems encountered during BPMA polymerization.

Problem Potential Cause Troubleshooting Steps
Incomplete Polymerization / Low Yield Oxygen Inhibition: Propagating radicals are terminated by oxygen.1. Degas the Monomer: Before adding the initiator, purge the BPMA monomer with an inert gas (nitrogen or argon) for 15-30 minutes. 2. Use an Inert Atmosphere: Conduct the entire polymerization process in a glovebox or under a continuous flow of inert gas. 3. Increase Initiator Concentration: Incrementally increase the photoinitiator or thermal initiator concentration (e.g., by 0.5 wt% increments) to generate radicals more rapidly.[6]
Tacky Polymer Surface (in films or coatings) Oxygen Diffusion at the Air Interface: Continuous diffusion of oxygen into the surface layer prevents complete curing.1. Apply a Barrier Film: Place a transparent film (e.g., Mylar) or a glass slide directly onto the liquid resin before curing. 2. Increase Light Intensity: For photopolymerization, increase the intensity of the UV source to accelerate surface cure.[4] 3. Use a Nitrogen Blanket: If possible, cure the sample in a chamber filled with nitrogen.
Slow Polymerization Rate Low Initiator Efficiency due to Oxygen: Oxygen quenches the excited state of the photoinitiator or scavenges initial radicals.1. Optimize Initiator Concentration: As with low yield, a higher initiator concentration can help overcome the initial oxygen scavenging.[6] 2. Ensure Proper Wavelength: For photopolymerization, make sure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photoinitiator for efficient radical generation. 3. Consider a Co-initiator: Some systems benefit from a co-initiator (e.g., an amine) that can also act as an oxygen scavenger.
Inconsistent Molecular Weight or Polydispersity Variable Oxygen Levels: Fluctuations in dissolved oxygen concentration between experiments can lead to different rates of termination and chain transfer.1. Standardize Degassing Procedure: Implement a consistent and thorough degassing protocol for all experiments. 2. Maintain a Sealed System: Ensure your reaction vessel is well-sealed to prevent air from leaking in during the polymerization.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on general observations for methacrylate polymerization, as specific quantitative studies on the effect of oxygen inhibition on this compound were not available in the reviewed literature. Researchers should perform their own kinetic studies to obtain precise data for their specific experimental conditions.

Atmosphere Typical Polymerization Time (min) Typical Final Monomer Conversion (%) Resulting Polymer Surface
Air > 60< 70Tacky, uncured
Nitrogen 15 - 30> 95Hard, tack-free
Argon 10 - 25> 98Hard, tack-free

Experimental Protocols

Protocol 1: Bulk Photopolymerization of BPMA under Inert Atmosphere

Objective: To polymerize BPMA with minimal oxygen inhibition to achieve high conversion and a tack-free polymer.

Materials:

  • This compound (BPMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Reaction vessel (e.g., glass vial with a septum)

  • Nitrogen or Argon gas source with a needle for purging

  • UV light source (e.g., 365 nm)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of BPMA into the reaction vessel. If BPMA is solid, gently warm it to its melting point (approximately 69-73°C) to liquefy.

  • Add the photoinitiator (e.g., 1 wt% relative to the monomer) to the molten BPMA and stir until completely dissolved.

  • Seal the reaction vessel with a septum.

  • Insert a needle connected to the inert gas source into the septum, ensuring an outlet needle is also present to allow for gas exchange.

  • Purge the reaction mixture with the inert gas for 20-30 minutes while stirring to remove dissolved oxygen.

  • After purging, remove the needles and place the reaction vessel under the UV light source.

  • Irradiate the sample for the desired time (e.g., 30 minutes) or until polymerization is complete.

  • Turn off the UV source and allow the polymer to cool.

Protocol 2: Investigating the Effect of Oxygen Inhibition on BPMA Polymerization

Objective: To compare the polymerization of BPMA in the presence and absence of a controlled oxygen environment.

Materials:

  • Same as Protocol 1

  • A controlled atmosphere chamber or glovebox with oxygen level control (optional, for precise studies)

Procedure:

  • Sample A (Inert Atmosphere): Prepare a sample of BPMA with photoinitiator as described in Protocol 1, including the degassing step with an inert gas.

  • Sample B (Air Atmosphere): Prepare a second, identical sample of BPMA with photoinitiator, but do not perform the degassing step. Keep the vial open to the air or loosely capped.

  • Place both samples side-by-side under the same UV light source to ensure identical irradiation conditions.

  • Irradiate both samples for the same amount of time.

  • After irradiation, observe the physical state of both samples (e.g., liquid vs. solid, surface tackiness).

  • Analysis (Optional): Quantify the monomer conversion for both samples using techniques like Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the methacrylate C=C peak (around 1635 cm⁻¹), or by gravimetric analysis after precipitating the polymer in a non-solvent like methanol.

Visualizations

OxygenInhibitionMechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Inhibition Oxygen Inhibition I Photoinitiator (I) R Free Radical (R•) I->R UV Light M BPMA Monomer (M) R->M Initiation O2 Oxygen (O2) R->O2 RM Propagating Chain (RM•) RM->M Propagation RM->O2 ROO Peroxy Radical (ROO•) (Less Reactive) O2->ROO

Caption: Mechanism of oxygen inhibition in free-radical polymerization of BPMA.

TroubleshootingWorkflow Start Problem: Incomplete BPMA Polymerization Q1 Is the surface tacky? Start->Q1 A1_Yes Likely Oxygen Inhibition at the surface Q1->A1_Yes Yes Q2 Is the bulk polymer also not fully cured? Q1->Q2 No S1 Solution: 1. Use a barrier film 2. Increase UV intensity 3. Use N2 blanket A1_Yes->S1 S1->Q2 A2_Yes System-wide Oxygen Inhibition Q2->A2_Yes Yes A2_No Issue likely not oxygen-related. Check initiator/temp. Q2->A2_No No S2 Solution: 1. Degas monomer 2. Polymerize under N2/Ar 3. Increase initiator conc. A2_Yes->S2

Caption: Troubleshooting workflow for incomplete BPMA polymerization.

ExperimentalSetup cluster_Preparation Sample Preparation cluster_Conditions Experimental Conditions cluster_Curing UV Curing cluster_Analysis Analysis prep1 Weigh BPMA + Photoinitiator prep2 Dissolve in Vial prep1->prep2 conditionA Condition A: Air (No Degassing) prep2->conditionA conditionB Condition B: Inert (Purge with N2/Ar) prep2->conditionB uv Irradiate with UV Light (e.g., 365 nm) conditionA->uv conditionB->uv analysis Compare Samples: - Physical State - Monomer Conversion (FTIR) uv->analysis

Caption: Experimental workflow to compare BPMA polymerization in air vs. inert atmosphere.

References

Optimizing UV wavelength for 4-Benzoylphenyl methacrylate activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 4-Benzoylphenyl methacrylate (B99206) (BPM) for photoactivation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating 4-Benzoylphenyl methacrylate (BPM)?

A1: The optimal UV wavelength for activating BPM is primarily determined by the absorption spectrum of its benzophenone (B1666685) moiety. Benzophenone exhibits two main absorption bands: a strong absorption peak in the UV-C range around 250-260 nm and a weaker, but effective, absorption band in the UV-A range of 330-360 nm.[1] For applications involving biological materials or other sensitive components, irradiation in the 350-360 nm range is often preferred to minimize potential photodamage.[2]

Q2: What is the mechanism of photoactivation for BPM?

A2: The photoactivation of BPM, a Type II photoinitiator, is initiated by the absorption of UV light by the benzophenone group.[3][4] This elevates the benzophenone to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.[5] The excited triplet state is a biradical that can abstract a hydrogen atom from a nearby C-H bond on a polymer substrate or other molecule.[6] This hydrogen abstraction results in the formation of a covalent bond between the BPM and the substrate, and the generation of a free radical on the substrate, which can then initiate polymerization.[7]

Q3: Can BPM be used for both surface grafting and polymerization in solution?

A3: Yes, BPM is a versatile photoinitiator that can be used for both surface grafting and polymerization in solution. For surface grafting, BPM is typically incorporated into a polymer backbone or used as a free molecule in solution to modify a substrate surface. In solution, it can act as a photoinitiator to polymerize monomers into polymers or hydrogels.

Q4: What are common co-initiators used with BPM?

A4: As a Type II photoinitiator, the efficiency of BPM can be enhanced by the presence of a co-initiator, which acts as a hydrogen donor.[4] Common co-initiators include tertiary amines (e.g., triethanolamine) and alcohols (e.g., isopropanol).[4] The co-initiator readily donates a hydrogen atom to the excited benzophenone, generating a more reactive initiating radical.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or No Grafting/Polymerization Inadequate UV dose (intensity or exposure time).Increase UV exposure time or intensity. Ensure the UV lamp is properly warmed up and calibrated.
Incorrect UV wavelength.Verify that the UV lamp's emission spectrum overlaps with the absorption spectrum of BPM (ideally in the 330-360 nm range).
Oxygen inhibition.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize quenching of the excited triplet state by oxygen.[8]
Insufficient photoinitiator concentration.Increase the concentration of BPM in the reaction mixture.
Presence of UV-absorbing impurities.Ensure all reagents and solvents are of high purity and do not absorb at the activation wavelength.
Poor Adhesion of Grafted Layer Incomplete surface activation.Ensure the substrate is properly cleaned and pre-treated to expose reactive sites for hydrogen abstraction.
Insufficient grafting density.Increase the concentration of BPM, the monomer, or the UV exposure time to enhance the number of grafted chains.
Inconsistent Results Variability in UV lamp output.Regularly check the output of the UV lamp with a radiometer to ensure consistent intensity.
Inconsistent reaction setup.Maintain a consistent distance between the UV lamp and the sample for all experiments.
Degradation of BPM.Store BPM in a cool, dark place to prevent degradation. Prepare solutions fresh before use.
Poor "Through Cure" in Thick Films Insufficient UV penetration.Use a photoinitiator system that is effective at longer wavelengths, which penetrate deeper into the material.[8] Consider using a photobleaching initiator if applicable.[9]
High concentration of UV absorber.Reduce the concentration of any additives that may absorb UV light and compete with the photoinitiator.

Data Presentation

Table 1: UV Activation Parameters for this compound (BPM)

ParameterRecommended RangeNotes
Activation Wavelength 330 - 360 nmOptimal for minimizing damage to sensitive substrates.
~250 nmHigher absorption efficiency but may cause photodamage.
UV Intensity 5 - 50 mW/cm²Application-dependent. Higher intensity may lead to faster reactions but can also cause side reactions.
UV Dose 1 - 10 J/cm²The total energy delivered to the sample. Adjust based on the desired degree of modification.
BPM Concentration 0.1 - 5 wt% (relative to monomer)Higher concentrations can increase initiation sites but may also lead to homopolymerization in solution.[6]

Table 2: Characterization of BPM-Modified Surfaces

Analytical Technique Expected Outcome
Contact Angle Measurement Change in surface wettability (hydrophilicity/hydrophobicity) depending on the grafted polymer.
X-ray Photoelectron Spectroscopy (XPS) Appearance of characteristic elemental peaks from the grafted polymer.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Appearance of characteristic vibrational bands of the grafted polymer.
Atomic Force Microscopy (AFM) Changes in surface topography and roughness.

Experimental Protocols

Protocol: Surface Grafting of a Hydrophilic Polymer onto a Polystyrene Surface using BPM

This protocol describes a general procedure for the photografting of a hydrophilic polymer, such as poly(acrylic acid), onto a polystyrene surface using BPM as the photoinitiator.

1. Materials:

  • This compound (BPM)

  • Acrylic acid (monomer)

  • Polystyrene substrates

  • Acetone (B3395972) (for cleaning)

  • Deionized water

  • Nitrogen gas

  • UV curing system with a lamp emitting at ~365 nm

2. Substrate Preparation:

  • Clean the polystyrene substrates by sonicating in acetone for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Dry the substrates under a stream of nitrogen gas.

3. Preparation of Grafting Solution:

  • Prepare a 10% (v/v) aqueous solution of acrylic acid.

  • Dissolve BPM in the acrylic acid solution to a final concentration of 1% (w/v).

  • Protect the solution from light to prevent premature activation.

4. Grafting Procedure:

  • Place the cleaned and dried polystyrene substrate in a reaction vessel.

  • Add the grafting solution to the vessel, ensuring the substrate is fully immersed.

  • Purge the reaction vessel with nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Expose the reaction vessel to UV light (e.g., 365 nm, 10 mW/cm²) for a specified time (e.g., 5-30 minutes). The optimal exposure time should be determined experimentally.

  • After UV exposure, remove the substrate from the grafting solution.

  • Thoroughly rinse the grafted substrate with deionized water to remove any non-grafted polymer and residual monomer.

  • Dry the grafted substrate under a stream of nitrogen gas.

5. Characterization of Grafted Surface:

  • Measure the static water contact angle to assess the change in surface hydrophilicity. A successful grafting of poly(acrylic acid) should result in a significant decrease in the water contact angle.

  • Use ATR-FTIR to confirm the presence of the grafted poly(acrylic acid) by identifying the characteristic carbonyl peak (~1700-1730 cm⁻¹).

  • Employ XPS to quantify the elemental composition of the surface, looking for an increase in the oxygen-to-carbon ratio.

Visualizations

G Figure 1: Photoactivation Pathway of BPM BPM_ground BPM (Ground State) BPM_singlet BPM (Excited Singlet State) BPM_ground->BPM_singlet UV light (hν) BPM_triplet BPM (Excited Triplet State) BPM_singlet->BPM_triplet Intersystem Crossing BPM_H BPM-H BPM_triplet->BPM_H Hydrogen Abstraction Substrate_radical Substrate Radical BPM_triplet->Substrate_radical Hydrogen Abstraction Substrate_H Substrate-H Substrate_H->BPM_H Hydrogen Abstraction Substrate_H->Substrate_radical Hydrogen Abstraction Grafted_Polymer Grafted Polymer Substrate_radical->Grafted_Polymer Polymerization Monomer Monomer Monomer->Grafted_Polymer Polymerization

Caption: Photoactivation pathway of this compound (BPM).

G Figure 2: Experimental Workflow for Surface Grafting cluster_prep Preparation cluster_reaction Grafting Reaction cluster_post Post-Grafting Substrate_Cleaning Substrate Cleaning Immersion Immerse Substrate Substrate_Cleaning->Immersion Solution_Prep Prepare Grafting Solution (BPM + Monomer) Solution_Prep->Immersion Inert_Atmosphere Create Inert Atmosphere (N2) Immersion->Inert_Atmosphere UV_Exposure UV Exposure Inert_Atmosphere->UV_Exposure Rinsing Rinsing and Washing UV_Exposure->Rinsing Drying Drying Rinsing->Drying Characterization Surface Characterization Drying->Characterization

Caption: General experimental workflow for surface grafting using BPM.

G Figure 3: Troubleshooting Flowchart for Low Grafting Efficiency Start Low Grafting Efficiency Check_UV Check UV Source: - Wavelength correct? - Intensity sufficient? Start->Check_UV Check_Oxygen Was reaction under inert atmosphere? Check_UV->Check_Oxygen No Solution_UV Adjust Wavelength/ Increase Intensity or Time Check_UV->Solution_UV Yes Check_Concentration Check Concentrations: - BPM sufficient? - Monomer sufficient? Check_Oxygen->Check_Concentration No Solution_Oxygen Purge with N2/Ar Check_Oxygen->Solution_Oxygen Yes Check_Purity Check Reagent Purity: - Any UV absorbers present? Check_Concentration->Check_Purity No Solution_Concentration Increase BPM or Monomer Concentration Check_Concentration->Solution_Concentration Yes Solution_Purity Use High Purity Reagents/Solvents Check_Purity->Solution_Purity Yes Success Grafting Improved Check_Purity->Success No Solution_UV->Success Solution_Oxygen->Success Solution_Concentration->Success Solution_Purity->Success

Caption: Troubleshooting flowchart for low grafting efficiency.

References

Storage and handling recommendations for 4-Benzoylphenyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of 4-Benzoylphenyl methacrylate (B99206).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Benzoylphenyl methacrylate?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maintain its stability, it is crucial to store it under an inert atmosphere and protect it from light.[1] For long-term storage, a temperature range of 2-8°C is recommended.[1]

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as an irritant and can cause skin and eye irritation.[1] It is also considered an environmental hazard, being very toxic to aquatic life.[3] In some cases, it may cause an allergic skin reaction or respiratory irritation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive.[1] Exposure to light, particularly UV light, can initiate unintended polymerization. Therefore, it should be stored in an opaque or amber container and handled in an environment with minimal light exposure where possible.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound, particularly in polymerization reactions.

Q1: My polymerization reaction with this compound is very slow or not initiating. What are the possible causes and solutions?

A1: Several factors can lead to slow or failed polymerization. Consider the following troubleshooting steps:

  • Inhibitor Presence: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These inhibitors need to be removed before use.

    • Solution: Pass the monomer solution through a column of activated basic alumina (B75360) to remove the inhibitor. Use the purified monomer immediately.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.

    • Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by purging the reaction mixture with an inert gas (e.g., nitrogen or argon) for a sufficient period before and during the polymerization.

  • Insufficient Initiator Concentration or Activity: The initiator may be old, decomposed, or used at too low a concentration.

    • Solution: Use a fresh, properly stored initiator. Calculate and use the appropriate concentration of the initiator for your specific reaction conditions.

  • Low Reaction Temperature: The temperature may be too low for the chosen initiator to decompose and generate radicals at an adequate rate.

    • Solution: Verify the recommended temperature range for your initiator and ensure your reaction is maintained within that range.

Q2: The resulting polymer has a low molecular weight and poor mechanical properties. How can I improve this?

A2: Low molecular weight polymers can result from several factors related to reaction control:

  • High Initiator Concentration: Too much initiator can lead to the formation of many short polymer chains.

    • Solution: Optimize the initiator concentration. A lower concentration will result in fewer growing chains and, consequently, higher molecular weight polymers.

  • Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, terminating growing polymer chains prematurely.

    • Solution: Purify the monomer and solvent before use to remove any potential chain transfer agents.

  • Reaction Temperature: Higher temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weights.

    • Solution: If possible for your initiator system, conduct the polymerization at a lower temperature.

Q3: My polymer sample is yellowing after curing. What is the cause and how can it be prevented?

A3: Yellowing can be a common issue, especially in photopolymerization, and is often related to the photoinitiator or side reactions.

  • Photoinitiator Choice and Concentration: Some photoinitiators and their byproducts have a tendency to yellow upon exposure to light. High concentrations can exacerbate this effect.

    • Solution: Select a photoinitiator known for its low yellowing properties. Optimize the photoinitiator concentration to the minimum effective level.

  • Oxidation: Oxidation of the polymer backbone or residual monomer can lead to discoloration.

    • Solution: Ensure the polymerization and subsequent handling are performed in an inert atmosphere to minimize oxidation. The addition of antioxidants to the formulation can also be beneficial.

Quantitative Data Summary

PropertyValueSource
CAS Number56467-43-7[1]
Molecular FormulaC17H14O3[3]
Molecular Weight266.29 g/mol
AppearanceWhite to light yellow powder or crystals[4]
Melting Point69.0 to 73.0 °C[4]
Recommended Storage2-8°C, inert atmosphere, light sensitive[1]

Experimental Protocols

Key Experiment: Free-Radical Polymerization of this compound

This protocol describes a typical free-radical polymerization of this compound using a thermal initiator.

Materials:

  • This compound (inhibitor-free)

  • Azobisisobutyronitrile (AIBN) (or other suitable thermal initiator)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Methanol (for precipitation)

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor, dissolve it in a suitable solvent (e.g., dichloromethane) and pass it through a short column of basic alumina. Remove the solvent under reduced pressure.

  • Reaction Setup: Place the desired amount of this compound and a magnetic stir bar into the Schlenk flask.

  • Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomer. Then, add the calculated amount of AIBN initiator.

  • Deoxygenation: Seal the flask and purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) while stirring. Maintain the inert atmosphere throughout the reaction.

  • Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or FT-IR spectroscopy.

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup purify Purify Monomer (Remove Inhibitor) setup Reaction Setup (Flask, Stirrer) purify->setup add_reagents Add Monomer, Solvent, Initiator setup->add_reagents deoxygenate Deoxygenate (N2/Ar Purge) add_reagents->deoxygenate heat Heat to Reaction Temp deoxygenate->heat polymerize Stir under Inert Atmosphere heat->polymerize cool Cool to Room Temp polymerize->cool precipitate Precipitate in Non-solvent cool->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry

Caption: Experimental workflow for the free-radical polymerization of this compound.

troubleshooting_polymerization start Problem: Slow/No Polymerization inhibitor Inhibitor Present? start->inhibitor oxygen Oxygen Present? inhibitor->oxygen No solution_inhibitor Solution: Remove inhibitor (e.g., alumina column) inhibitor->solution_inhibitor Yes initiator Initiator Issue? oxygen->initiator No solution_oxygen Solution: Deoxygenate system (N2/Ar purge) oxygen->solution_oxygen Yes temperature Temp Too Low? initiator->temperature No solution_initiator Solution: Use fresh initiator, check concentration initiator->solution_initiator Yes solution_temperature Solution: Increase temperature to optimal range temperature->solution_temperature Yes

Caption: Troubleshooting logic for slow or failed polymerization reactions.

References

Mitigating side products in the synthesis of 4-Benzoylphenyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzoylphenyl methacrylate (B99206). Our aim is to help you mitigate the formation of side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 4-Benzoylphenyl methacrylate?

A1: The most prevalent side products are polymers of this compound, methacrylic acid (from the hydrolysis of methacryloyl chloride), and unreacted 4-hydroxybenzophenone (B119663). Other potential byproducts include methacrylic anhydride (B1165640) and adducts formed from the reaction of the tertiary amine base with methacryloyl chloride.

Q2: How can I prevent the premature polymerization of my product during the reaction?

A2: Premature polymerization is a common issue due to the reactive nature of the methacrylate group. To prevent this, it is crucial to introduce a radical inhibitor into the reaction mixture. Commonly used inhibitors include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine. These inhibitors are effective at scavenging free radicals that can initiate polymerization.[1] It is also advisable to conduct the reaction at a controlled temperature, as excessive heat can promote polymerization.

Q3: What is the role of a base in this synthesis, and which one should I choose?

A3: A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using methacryloyl chloride. If not neutralized, the acidic conditions can lead to unwanted side reactions. Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly used for this purpose. They react with HCl to form a salt, which can be easily removed during the workup.

Q4: My final product is an oil, but it is expected to be a solid. What could be the issue?

A4: this compound is a white to light yellow crystalline solid.[2][3] If your product is an oil, it is likely impure and may contain residual solvent or unreacted starting materials. Incomplete reaction or the presence of side products can also lower the melting point. Proper purification, such as recrystallization, is necessary to obtain the solid product.

Q5: I observe a low yield of the desired product. What are the potential causes?

A5: Low yields can result from several factors:

  • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature.

  • Side reactions: The formation of byproducts, particularly polymers, consumes the desired monomer.

  • Loss during workup: The product may be lost during extraction or purification steps.

  • Purity of reagents: The purity of starting materials, especially methacryloyl chloride, is critical. Impurities can lead to side reactions and lower the yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous or solidifies Premature polymerization of the methacrylate product.- Add a radical inhibitor (e.g., hydroquinone, MEHQ) to the reaction mixture. - Control the reaction temperature; avoid excessive heating. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can sometimes initiate polymerization.
Low purity of the final product after initial workup - Incomplete removal of unreacted starting materials (4-hydroxybenzophenone, methacryloyl chloride). - Presence of side products like methacrylic acid or triethylamine hydrochloride.- Wash the organic layer thoroughly with an aqueous solution of sodium bicarbonate to remove acidic impurities like methacrylic acid and unreacted methacryloyl chloride.[4] - Wash with water to remove the tertiary amine hydrochloride salt. - Purify the crude product by recrystallization from a suitable solvent such as methanol (B129727) or a mixture of toluene (B28343) and hexanes.[5][6]
Product decomposes upon storage Residual acidic impurities (e.g., HCl) can catalyze the hydrolysis of the ester bond.- Ensure complete neutralization of HCl during the reaction by using a slight excess of the tertiary amine base. - Thoroughly wash the product during workup to remove all acidic traces. - Store the purified product in a cool, dark, and dry place.
Formation of an unknown byproduct - Reaction with impurities in the starting materials. - Side reactions of the tertiary amine base (e.g., formation of an acyl-ammonium complex).- Use high-purity starting materials. - Consider using a different, non-nucleophilic base if side reactions with the amine are suspected. - Characterize the byproduct using analytical techniques (NMR, MS) to identify its structure and deduce its formation pathway.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from 4-hydroxybenzophenone and methacryloyl chloride.

Materials:

  • 4-Hydroxybenzophenone

  • Methacryloyl chloride

  • Triethylamine (or another suitable tertiary amine)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydroquinone (or another suitable polymerization inhibitor)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (or another suitable drying agent)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzophenone and a catalytic amount of a polymerization inhibitor in the chosen solvent.

  • Add the tertiary amine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 3 hours) until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.

Quantitative Data Summary

Parameter Value Reference
Molar Ratio of 4-Hydroxybenzophenone to Methacryloyl Chloride1 : 1.1 - 1.2General practice for esterifications with acid chlorides
Molar Ratio of 4-Hydroxybenzophenone to Triethylamine1 : 1.1 - 1.5To ensure complete neutralization of HCl
Reaction Temperature0 °C to room temperature[6]
Reaction Time3 hours to overnightDependent on specific conditions
Typical Yield>80%Dependent on purity of reagents and reaction conditions

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway R1 4-Hydroxybenzophenone Reaction Esterification Reaction (in Dichloromethane) R1->Reaction R2 Methacryloyl Chloride R2->Reaction Base Triethylamine (Base) Base->Reaction P1 This compound Reaction->P1 P2 Triethylamine Hydrochloride Reaction->P2

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Product Purity

Troubleshooting_Workflow Start Low Purity of This compound Check1 Check for Unreacted 4-Hydroxybenzophenone (TLC) Start->Check1 Action1 Increase Reaction Time or Temperature Check1->Action1 Yes Check2 Check for Acidic Impurities (e.g., Methacrylic Acid) Check1->Check2 No Purify Purify by Recrystallization Action1->Purify Action2 Thoroughly Wash with Saturated NaHCO3 Solution Check2->Action2 Yes Check3 Check for Polymer Formation (Viscosity, NMR) Check2->Check3 No Action2->Purify Action3 Ensure Presence of Polymerization Inhibitor Check3->Action3 Yes Check3->Purify No Action3->Purify End Pure Product Purify->End

References

Technical Support Center: Enhancing the Shelf Life of 4-Benzoylphenyl Methacrylate (BPMA) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Benzoylphenyl methacrylate (B99206) (BPMA) formulations. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing formulation stability and shelf life.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the stability and handling of BPMA formulations in a question-and-answer format.

Issue 1: Premature Polymerization of BPMA Formulations During Storage

Question: My BPMA solution has become viscous and has started to polymerize in the bottle during storage. What could be the cause and how can I prevent this?

Answer: Premature polymerization of BPMA is a common issue and is often triggered by improper storage conditions and the depletion of inhibitors. Several factors can contribute to this:

  • Exposure to Light: BPMA is light-sensitive. UV radiation can initiate free radical polymerization.

  • Elevated Temperatures: Heat can accelerate the decomposition of initiators that may be present as impurities and also promote spontaneous polymerization. Recommended storage temperatures are typically between 0-10°C.[1]

  • Presence of Oxygen: While oxygen can inhibit some free-radical polymerizations, its presence is often required for certain common inhibitors (like hydroquinone) to be effective. However, uncontrolled atmospheric oxygen can also lead to the formation of peroxides, which can initiate polymerization. Storing under an inert atmosphere is recommended.[2]

  • Inhibitor Depletion: Formulations are often stabilized with inhibitors. Over time, or under harsh conditions, these inhibitors can be consumed, leaving the monomer susceptible to polymerization.

Solutions:

  • Storage: Always store BPMA formulations in a dark, cool place, preferably in a refrigerator at 2-8°C. Use amber glass bottles or opaque containers to protect from light.

  • Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.[2]

  • Inhibitor Monitoring and Replenishment: For long-term storage, it may be necessary to monitor the inhibitor concentration and add more if it falls below a critical level.

Issue 2: Inconsistent Polymerization Results with Stored BPMA

Question: I am observing variable polymerization times and inconsistent material properties when using a batch of BPMA that has been stored for a while. Why is this happening?

Answer: Inconsistent polymerization behavior is often linked to the degradation of the BPMA monomer or the presence of impurities. The primary causes include:

  • Monomer Degradation: Over time, BPMA can degrade, especially if not stored properly. Degradation products can act as inhibitors or retarders, slowing down the polymerization process.

  • Oligomer Formation: Partial polymerization during storage can lead to the formation of dimers and other oligomers. These can alter the viscosity of the formulation and affect the kinetics of the subsequent polymerization, leading to a broader molecular weight distribution in the final polymer.

  • Inhibitor Concentration: The concentration of the inhibitor in the stock solution can change over time due to consumption or volatilization, leading to variability in polymerization initiation.

Troubleshooting Steps:

  • Purity Check: Analyze the purity of the stored BPMA monomer using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify and quantify any impurities or degradation products.[3]

  • Inhibitor Removal: If the inhibitor concentration is unknown or suspected to be the cause of inconsistency, it can be removed by passing the monomer solution through a column of inhibitor remover.[4] Be aware that inhibitor-free monomer will have a very short shelf life and should be used immediately.

  • Standardize Storage: Ensure all batches of BPMA are stored under the same recommended conditions (refrigerated, dark, inert atmosphere) to minimize batch-to-batch variability.

Issue 3: Color Change in BPMA Formulation

Question: My BPMA solution has developed a yellow tint over time. Is it still usable?

Answer: A color change, typically to a light yellow, can indicate the formation of degradation products or the interaction of the monomer with impurities. While a slight color change may not significantly impact all applications, it is a sign of chemical instability.

Recommendations:

  • Analytical Testing: Before use, it is advisable to test the discolored solution to ensure it still meets the required specifications for your experiment. Techniques like UV-Vis spectroscopy can be used to characterize the color change, and HPLC can assess the purity.

  • Application-Specific Tolerance: The acceptability of a discolored solution depends on the specific application. For applications where optical clarity is critical, using a discolored solution is not recommended.

  • Preventative Measures: To prevent color change, strictly adhere to recommended storage conditions, particularly protection from light and air.

Experimental Protocols

Protocol 1: Stability Testing of BPMA Formulations

This protocol outlines a method for assessing the shelf life of a BPMA formulation under accelerated aging conditions.

Objective: To determine the stability of a BPMA formulation by monitoring changes in purity and inhibitor concentration over time at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare the BPMA formulation with the desired concentration of inhibitors. Dispense the formulation into several small, amber glass vials.

  • Initial Analysis (Time 0):

    • Measure the initial inhibitor concentration using HPLC.

    • Determine the initial purity of the BPMA monomer using GC.

    • Visually inspect and record the color of the formulation.

  • Accelerated Aging: Place the vials in an oven at a constant, elevated temperature (e.g., 40°C or 50°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from the oven and allow it to cool to room temperature.

  • Repeat Analysis: Repeat the analyses performed at Time 0 (inhibitor concentration, purity, and visual inspection).

  • Data Analysis: Plot the change in inhibitor concentration and BPMA purity over time. The shelf life can be extrapolated from the rate of degradation.

Protocol 2: Monitoring BPMA Polymerization using Differential Scanning Calorimetry (DSC)

Objective: To evaluate the effect of storage on the polymerization reactivity of BPMA.

Methodology:

  • Sample Preparation: Prepare a sample of the BPMA formulation containing a suitable photoinitiator.

  • DSC Analysis:

    • Place a small, accurately weighed amount of the formulation into a DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature. The exothermic peak corresponds to the polymerization reaction.

  • Analysis: Determine the onset temperature of polymerization and the total heat of polymerization (the area under the exothermic peak).

  • Comparison: Compare the DSC thermograms of fresh and aged BPMA formulations. A shift in the onset temperature or a change in the heat of polymerization can indicate changes in the monomer's reactivity due to storage.

Data Presentation

Table 1: Recommended Storage Conditions for BPMA

ParameterRecommended ConditionRationale
Temperature0-10°C (Refrigerated)[1]Minimizes spontaneous polymerization and degradation.
LightProtect from light (use amber or opaque containers)Prevents light-induced polymerization.
AtmosphereInert (e.g., Nitrogen, Argon)[2]Prevents oxidation and the formation of peroxide initiators.

Table 2: Common Inhibitors for Methacrylate Monomers

InhibitorTypical Concentration (ppm)Mechanism of Action
Hydroquinone (HQ)100 - 1000Radical scavenger, requires oxygen to be effective.
Monomethyl Ether of Hydroquinone (MEHQ)10 - 200Radical scavenger, requires oxygen to be effective.
Phenothiazine (PTZ)[5]100 - 500Effective in both the presence and absence of oxygen.
2,4-Dimethyl-6-tert-butylphenol500 - 1500Hindered phenol (B47542) that acts as a radical scavenger.

Visualizations

experimental_workflow Experimental Workflow for BPMA Stability Assessment prep Sample Preparation (BPMA Formulation) time0 Initial Analysis (Time 0) - HPLC (Inhibitor) - GC (Purity) - Visual Inspection prep->time0 aging Accelerated Aging (e.g., 40°C in dark) time0->aging timepoint Time-Point Analysis (e.g., 1, 2, 4 weeks) aging->timepoint analysis Repeat Analysis - HPLC - GC - Visual timepoint->analysis analysis->timepoint Next time point data Data Analysis (Plot degradation over time) analysis->data shelf_life Shelf-Life Extrapolation data->shelf_life

Caption: Workflow for assessing the stability of BPMA formulations.

troubleshooting_logic Troubleshooting Premature Polymerization start Problem: Premature Polymerization check_storage Check Storage Conditions start->check_storage improper_storage Improper Storage: - High Temp? - Light Exposure? - Air Exposure? check_storage->improper_storage If yes check_inhibitor Check Inhibitor check_storage->check_inhibitor If no correct_storage Action: Store at 2-8°C, in dark, under inert atmosphere improper_storage->correct_storage low_inhibitor Low/Depleted Inhibitor? check_inhibitor->low_inhibitor If yes check_purity Check Monomer Purity check_inhibitor->check_purity If no add_inhibitor Action: Add recommended inhibitor (e.g., MEHQ, PTZ) low_inhibitor->add_inhibitor impurities Impurities Present? check_purity->impurities If yes purify Action: Purify monomer (e.g., column chromatography) impurities->purify

Caption: Logical steps for troubleshooting premature polymerization.

References

Validation & Comparative

4-Benzoylphenyl Methacrylate: A Comparative Performance Analysis Against Other Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. This guide provides a comprehensive comparison of 4-Benzoylphenyl methacrylate (B99206) (BPMA), a Type II photoinitiator, against other commonly used photoinitiators, including Type I and other Type II initiators. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the formulation of light-curable materials.

Executive Summary

4-Benzoylphenyl methacrylate (BPMA) is a polymerizable photoinitiator that, upon UV irradiation, initiates free-radical polymerization. As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the initiating radicals through a hydrogen abstraction mechanism. This contrasts with Type I photoinitiators, such as phosphine (B1218219) oxides (TPO, BAPO) and acetophenones (DMPA), which undergo unimolecular cleavage to form radicals directly.[1] This fundamental difference in mechanism influences their respective efficiencies, cure speeds, and the final properties of the cured polymers. While Type I photoinitiators are generally more efficient due to their unimolecular radical generation process, Type II systems like BPMA can be cost-effective and offer a broader absorption range.[1][2]

Performance Comparison of Photoinitiators

The performance of a photoinitiator is evaluated based on several key metrics, including the rate of polymerization, the final degree of monomer conversion, and the mechanical properties of the resulting polymer. The following tables summarize the available quantitative data for BPMA and other common photoinitiators.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as monomer systems, light intensity, and co-initiator concentrations may vary between studies.

Table 1: Photopolymerization Kinetics

PhotoinitiatorTypeMonomer SystemCo-initiatorPolymerization Rate (%/s)Final Monomer Conversion (%)
This compound (similar) IIAcrylateTriethylamine (TEA)Not Reported~31%[3]
Benzophenone (BP) IIAcrylateN-methyldiethanolamine (MDEA)Not ReportedNot Reported
Camphorquinone (CQ) IIBisGMA/TEGDMAEDMAB~1.5~56%
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) IBisGMA/TEGDMANone~2.8~63%[4]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) IBisGMA/TEGDMANone~2.5~60%
2,2-Dimethoxy-2-phenylacetophenone (DMPA) IMethacrylateNoneNot Reported~58%

Note: Data for a monomer structurally similar to this compound is presented, as direct comparative data for BPMA was not available in the reviewed literature.

Table 2: Mechanical Properties of Cured Polymers

PhotoinitiatorMonomer SystemFlexural Strength (MPa)Flexural Modulus (GPa)Hardness
This compound Not AvailableNot AvailableNot AvailableNot Available
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) Bis-EMA108[5][6]3.1[5][6]Not Available
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) Dental CompositesSimilar to CQ-composites[7]Higher than CQ-composites[7]Higher than CQ and BAPO[7]
Camphorquinone (CQ)/amine Dental CompositesLower than BAPO systems[8]Lower than BAPO systemsLower than TPO[7]

Photoinitiation Mechanisms and Experimental Workflows

To better understand the underlying processes, the following diagrams illustrate the photoinitiation mechanisms and a typical experimental workflow for comparing photoinitiator performance.

G Photoinitiation Mechanism of this compound (Type II) cluster_0 UV Light Absorption cluster_1 Hydrogen Abstraction cluster_2 Initiation of Polymerization BPMA This compound (BPMA) BPMA_excited Excited State BPMA* BPMA->BPMA_excited hν (UV Light) Radical_pair Radical Pair BPMA_excited->Radical_pair Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radical_pair Monomer Monomer Radical_pair->Monomer Initiation Growing_chain Growing Polymer Chain Monomer->Growing_chain Propagation G Experimental Workflow for Comparing Photoinitiator Performance cluster_0 Formulation Preparation cluster_1 Photopolymerization Analysis cluster_2 Data Analysis cluster_3 Mechanical Testing cluster_4 Performance Comparison Formulation Prepare monomer formulations with different photoinitiators Photo_DSC Photo-DSC Analysis (Measure heat flow) Formulation->Photo_DSC RT_FTIR RT-FTIR Analysis (Measure C=C bond conversion) Formulation->RT_FTIR Cured_Sample Prepare cured polymer samples Formulation->Cured_Sample Kinetics Determine Polymerization Rate and Final Conversion Photo_DSC->Kinetics RT_FTIR->Kinetics Comparison Compare kinetic and mechanical data Kinetics->Comparison Flexural_Test Three-Point Bending Test (Measure Flexural Strength & Modulus) Cured_Sample->Flexural_Test Hardness_Test Microhardness Test Cured_Sample->Hardness_Test Flexural_Test->Comparison Hardness_Test->Comparison

References

A Comparative Guide to Validating the Incorporation of 4-Benzoylphenyl Methacrylate in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise incorporation of photo-crosslinkers into polymer scaffolds is paramount for the development of advanced biomaterials, drug delivery systems, and tissue engineering constructs. Among the array of photo-crosslinkers, 4-Benzoylphenyl methacrylate (B99206) (BPMA) has emerged as a popular choice due to its ability to form stable covalent bonds upon UV irradiation. This guide provides an objective comparison of BPMA with a common alternative, diazirine-based crosslinkers, and offers detailed experimental protocols for validating its successful incorporation into polymer chains.

Performance Comparison of Photo-Crosslinkers

Choosing the appropriate photo-crosslinker is critical for achieving the desired material properties and biological performance. The following table summarizes key performance indicators for 4-Benzoylphenyl methacrylate (BPMA) and diazirine-based photo-crosslinkers.

FeatureThis compound (BPMA)Diazirine-Based Crosslinkers
Activation Wavelength ~350-365 nm[1]~330-370 nm[1]
Reactive Intermediate Triplet Diradical[1]Carbene[1]
Reaction Type C-H abstraction[1]Insertion into C-H, N-H, O-H bonds[1]
Crosslinking Efficiency Generally exhibits a lower quantum yield but can be efficient due to the reversible nature of its excited state.[1] Some studies show higher protein capture efficiency at equivalent concentrations compared to diazirines.[2][3]Possesses a higher quantum yield, though the overall yield can be diminished by quenching reactions.[1]
Specificity Preferentially reacts with C-H bonds.[1]Highly reactive and non-selective, which can be advantageous for crosslinking to a wider range of molecules.[1]
Quenching by Water Not reactive with water.[1]Can be quenched by water, potentially reducing crosslinking yield.[4]
Potential Side Reactions Can potentially lead to less specific crosslinking due to the relatively long lifetime of the triplet state.[3]Can form unreactive diazo isomers as side products.[1]
Cytotoxicity Data on the cytotoxicity of BPMA-containing polymers is not extensively available; however, like other methacrylates, residual monomers could potentially exhibit cytotoxicity.The small size of the diazirine group is considered minimally perturbing to biological systems.

Experimental Protocols for Validation

Accurate validation of BPMA incorporation is crucial for quality control and ensuring the reproducibility of experimental results. The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification of BPMA Incorporation

Principle: ¹H NMR spectroscopy allows for the quantitative determination of the molar ratio of BPMA to the main polymer backbone by comparing the integration of characteristic proton signals from each component.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified and dried BPMA-containing polymer.

    • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10 mg/mL. Ensure the polymer is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Temperature: 298 K.

  • Data Analysis:

    • Process the acquired spectrum (phasing, baseline correction).

    • Identify the characteristic aromatic protons of the benzophenone (B1666685) group in BPMA, which typically appear in the range of 7.3-7.8 ppm.

    • Identify a well-resolved proton signal from the main polymer backbone that does not overlap with the BPMA signals. For example, in a copolymer with methyl methacrylate (MMA), the methoxy (B1213986) protons (-OCH₃) appear around 3.6 ppm.

    • Integrate the area of the BPMA aromatic proton signals and the selected backbone proton signal.

    • Calculate the molar percentage of BPMA incorporation using the following formula:

    Mole % BPMA = [ (Integral of BPMA protons / Number of BPMA protons) / ( (Integral of BPMA protons / Number of BPMA protons) + (Integral of backbone protons / Number of backbone protons) ) ] x 100

    For BPMA, the aromatic protons from the benzoyl group (5 protons) and the phenyl ring (4 protons) can be used. For an MMA copolymer, the methoxy group has 3 protons.

UV-Vis Spectroscopy for Qualitative and Quantitative Analysis

Principle: The benzophenone moiety in BPMA exhibits a characteristic UV absorbance maximum that can be used for its detection and quantification. A calibration curve can be constructed to determine the concentration of BPMA in a polymer solution.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of standard solutions of known concentrations of this compound monomer in a suitable solvent (e.g., methanol, chloroform).

    • Prepare a solution of the BPMA-containing polymer with a known total polymer concentration in the same solvent.

  • Instrument Parameters:

    • Wavelength Range: Scan from 200 to 400 nm.

    • Blank: Use the same solvent as used for the samples.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for BPMA from the standard solutions. BPMA typically shows a strong absorption peak around 285 nm.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus the concentration of the BPMA standards.

    • Measure the absorbance of the polymer solution at the λmax.

    • Use the calibration curve to determine the concentration of BPMA units in the polymer solution.

    • Calculate the weight percentage or mole percentage of BPMA in the polymer.

Gel Permeation Chromatography (GPC) for Analyzing Crosslinking

Principle: GPC separates molecules based on their hydrodynamic volume. Upon successful crosslinking, the molecular weight and size of the polymer will increase, leading to a shift to shorter retention times in the GPC chromatogram.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known concentration of the un-crosslinked BPMA-containing polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF).

    • Prepare a separate solution of the same polymer that has been subjected to UV irradiation to induce crosslinking. Ensure complete dissolution.

    • Filter both solutions through a 0.22 µm syringe filter before injection.

  • Instrument Parameters (Example System):

    • Columns: A set of columns suitable for the expected molecular weight range of the polymers (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: THF at a flow rate of 1.0 mL/min.

    • Detector: Refractive Index (RI) detector.

    • Calibration: Calibrate the system with narrow molecular weight polystyrene standards.

  • Data Analysis:

    • Run both the un-crosslinked and crosslinked polymer samples.

    • Compare the chromatograms. A shift of the peak for the crosslinked sample towards a shorter retention time (higher molecular weight) indicates successful crosslinking.

    • The appearance of a high molecular weight shoulder or a bimodal distribution can also be indicative of crosslinking.

    • Analyze the molecular weight distribution (Mw, Mn, and PDI) for both samples. An increase in the weight-average molecular weight (Mw) is a quantitative indicator of crosslinking.

Visualizing the Validation Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and a potential application, the following diagrams are provided.

G cluster_synthesis Polymer Synthesis cluster_validation Validation of BPMA Incorporation cluster_crosslinking Photo-Crosslinking cluster_post_validation Post-Crosslinking Analysis Monomer Polymer Backbone Monomer Polymerization Copolymerization Monomer->Polymerization BPMA This compound BPMA->Polymerization NMR 1H NMR Spectroscopy (Quantitative) Polymerization->NMR Verify & Quantify BPMA Content UVVis UV-Vis Spectroscopy (Qualitative/Quantitative) Polymerization->UVVis Confirm Presence of Benzophenone GPC Gel Permeation Chromatography (Pre-Crosslinking) Polymerization->GPC Determine Initial MW Distribution UV UV Irradiation (~365 nm) GPC->UV Proceed to Crosslinking CrosslinkedPolymer Crosslinked Polymer Network UV->CrosslinkedPolymer GPC_post GPC Analysis CrosslinkedPolymer->GPC_post Confirm MW Increase Swelling Swelling Studies CrosslinkedPolymer->Swelling Characterize Network Properties

Caption: Experimental workflow for the synthesis and validation of BPMA-containing polymers.

G cluster_delivery Drug Delivery System cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway Hydrogel BPMA-Crosslinked Hydrogel (Drug Carrier) Dox Doxorubicin (DOX) DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage leads to p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Doxorubicin-induced apoptosis in a cancer cell.

References

A Comparative Guide to the Crosslinking Efficiency of 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photocrosslinker is a critical step in the design and fabrication of robust and functional polymeric materials such as hydrogels for tissue engineering and drug delivery. 4-Benzoylphenyl methacrylate (B99206) (BPMA) is a widely utilized photocrosslinker due to its ability to be incorporated into a polymer backbone and initiate crosslinking upon UV irradiation. This guide provides a comprehensive comparison of BPMA's crosslinking efficiency with other common photocrosslinkers, supported by experimental data and detailed protocols.

Performance Comparison: 4-Benzoylphenyl Methacrylate vs. Alternatives

The crosslinking efficiency of a photocrosslinker is a measure of its ability to form a stable, three-dimensional polymer network upon photoactivation. This efficiency can be quantified through various experimental parameters, including gel fraction, swelling ratio, and mechanical properties (e.g., storage modulus). While direct side-by-side quantitative data for BPMA against all alternatives under identical conditions is sparse in the literature, a comparative analysis can be constructed from existing studies.

Key Performance Indicators:

  • Gel Fraction: The weight percentage of the insoluble, crosslinked polymer network after extraction of soluble components. A higher gel fraction indicates greater crosslinking efficiency.

  • Swelling Ratio: The ratio of the weight of a swollen hydrogel to its dry weight. A lower swelling ratio generally suggests a higher crosslinking density.[1]

  • Storage Modulus (G'): A measure of the elastic properties of a material, determined by rheology. A higher storage modulus typically corresponds to a more rigid and highly crosslinked network.

The following table summarizes a qualitative and quantitative comparison between BPMA and other common photocrosslinkers, primarily diazirine-based crosslinkers and other methacrylate-based alternatives.

FeatureThis compound (BPMA)Diazirine-Based Crosslinkers (e.g., Diazirine Methacrylamide - DZMA)Other Methacrylate Crosslinkers (e.g., PEGDMA)
Photoreactive Group Benzophenone (B1666685)DiazirineMethacrylate/Acrylate
Reactive Intermediate Triplet Ketyl BiradicalCarbeneFree Radical
Activation Wavelength ~350-365 nm~355-380 nmVaries with photoinitiator
Reactivity Preferentially abstracts hydrogen from C-H bonds.[2]Highly reactive carbene inserts into C-H, N-H, and O-H bonds.[2]Radical polymerization of vinyl groups.
Crosslinking Efficiency Generally high quantum efficiency for C-H abstraction.[2]Can offer higher crosslinking yields in some systems due to the high reactivity of the carbene intermediate.[2] However, in some contexts like in-gel immunoassays, BPMA has shown higher protein capture efficiency at equivalent concentrations.[3]Efficiency is dependent on initiator concentration and light intensity.[4]
Specificity The relatively long-lived triplet state can potentially lead to less specific crosslinking.[2]The very short half-life of the highly reactive carbene favors crosslinking to proximal molecules.[2]Crosslinking occurs at the site of the methacrylate/acrylate groups.
Key Advantages Good stability and well-understood chemistry.Small size minimizes steric hindrance, and rapid reaction kinetics can be advantageous. Lower background fluorescence compared to benzophenones.[3]Wide variety of structures and molecular weights available, allowing for tunable properties.
Key Disadvantages Can exhibit higher autofluorescence and non-specific hydrophobic interactions compared to diazirines.[3]Can be less stable than benzophenones and may have lower protein capture efficiency at equivalent concentrations in some applications.[3]Requires a separate photoinitiator for activation.

Experimental Protocols

Accurate quantification of crosslinking efficiency relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Sol-Gel Analysis for Gel Fraction Determination

This method quantifies the insoluble portion of a crosslinked polymer, providing a direct measure of the gel fraction.

Materials:

  • Crosslinked polymer sample of known initial dry weight (Wi)

  • Appropriate solvent for extraction (e.g., a good solvent for the uncrosslinked polymer)

  • Soxhlet extraction apparatus or a shaker/orbital incubator

  • Drying oven

Procedure:

  • Place the pre-weighed, dried polymer sample (Wi) in a porous thimble or a mesh container.

  • Perform solvent extraction using a Soxhlet apparatus for 24-48 hours to remove any soluble, uncrosslinked polymer chains. Alternatively, immerse the sample in the solvent and agitate at a controlled temperature for a defined period.

  • After extraction, carefully remove the insoluble gel and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Record the final dry weight of the insoluble gel (Wf).

  • Calculate the gel fraction using the following formula: Gel Fraction (%) = (Wf / Wi) x 100

Swelling Ratio Measurement

The swelling ratio provides an indirect measure of the crosslinking density of a hydrogel.

Materials:

  • Dry, crosslinked hydrogel sample of known weight (Wd)

  • Swelling medium (e.g., deionized water, phosphate-buffered saline)

  • Analytical balance

  • Kimwipes or filter paper

Procedure:

  • Weigh the dry hydrogel sample to obtain its initial dry weight (Wd).

  • Immerse the hydrogel in the chosen swelling medium at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel from the medium.

  • Gently blot the surface with a Kimwipe to remove excess surface liquid without compressing the sample.

  • Weigh the swollen hydrogel (Ws).

  • Return the hydrogel to the swelling medium.

  • Repeat steps 3-6 until the hydrogel reaches equilibrium swelling (i.e., the weight no longer increases).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

Rheological Characterization for Storage Modulus (G')

Rheology is used to determine the viscoelastic properties of the hydrogel, with the storage modulus (G') being indicative of the crosslinking density.

Materials:

  • Hydrogel sample

  • Rheometer with a suitable geometry (e.g., parallel plate or cone and plate)

Procedure:

  • Place the hydrogel sample on the lower plate of the rheometer.

  • Lower the upper plate to the desired gap size, ensuring the sample fills the gap without being overcompressed.

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' is independent of the applied strain.

  • Perform a frequency sweep at a constant strain within the LVER to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.

  • The plateau value of G' in the frequency-independent region is typically reported as the storage modulus of the hydrogel. A standardized protocol involves a time sweep to determine gelation time, followed by strain and frequency sweeps to accurately determine the equilibrium modulus.[5]

Visualizing Mechanisms and Workflows

Photocrosslinking Mechanism of this compound

The benzophenone moiety in BPMA is the photoactive component responsible for initiating crosslinking. Upon absorption of UV light (typically around 365 nm), the benzophenone is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state.[6] This triplet diradical can then abstract a hydrogen atom from a nearby polymer chain, creating a reactive polymer radical and a ketyl radical. Subsequent radical-radical recombination events lead to the formation of covalent crosslinks.

BPMA_Mechanism BPMA_ground BPMA (Ground State, S0) BPMA_singlet BPMA (Singlet State, S1) BPMA_ground->BPMA_singlet UV Light (hν) BPMA_triplet BPMA (Triplet State, T1) (Diradical) BPMA_singlet->BPMA_triplet Intersystem Crossing Radical_Complex [Ketyl Radical • Polymer Radical] BPMA_triplet->Radical_Complex H-Abstraction Polymer_Chain Polymer Chain (P-H) Polymer_Chain->Radical_Complex Crosslinked_Polymer Crosslinked Polymer Radical_Complex->Crosslinked_Polymer Radical Recombination

Caption: Photocrosslinking mechanism of this compound.

Experimental Workflow for Quantifying Crosslinking Efficiency

The overall process for quantifying the crosslinking efficiency of a photocrosslinker involves polymer synthesis, photocrosslinking, and subsequent analysis of the crosslinked network.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_crosslinking Photocrosslinking cluster_analysis Analysis of Crosslinking Efficiency Monomers Monomers + BPMA Polymerization Polymerization Monomers->Polymerization Prepolymer BPMA-containing Prepolymer Polymerization->Prepolymer UV_Irradiation UV Irradiation Prepolymer->UV_Irradiation Crosslinked_Polymer Crosslinked Polymer Network UV_Irradiation->Crosslinked_Polymer Sol_Gel Sol-Gel Analysis Crosslinked_Polymer->Sol_Gel Swelling Swelling Ratio Measurement Crosslinked_Polymer->Swelling Rheology Rheological Characterization Crosslinked_Polymer->Rheology Gel_Fraction Gel Fraction (%) Sol_Gel->Gel_Fraction Swelling_Ratio Swelling Ratio Swelling->Swelling_Ratio Storage_Modulus Storage Modulus (G') Rheology->Storage_Modulus

Caption: Experimental workflow for quantifying crosslinking efficiency.

References

A Comparative Guide to Alternative Photoinitiators for 4-Benzoylphenyl Methacrylate in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable photoinitiator is a critical step in the photopolymerization of hydrogels and other biomaterials. 4-Benzoylphenyl methacrylate (B99206) (BPMA), a benzophenone (B1666685) derivative, has been utilized for its ability to initiate polymerization upon UV irradiation. However, the quest for photoinitiators with improved biocompatibility, efficiency, and solubility, particularly for applications involving living cells, has led to the exploration of several alternatives. This guide provides a comprehensive comparison of prominent alternative photoinitiators to BPMA, supported by experimental data and detailed protocols.

Executive Summary

The ideal photoinitiator for biomedical applications should exhibit high initiation efficiency, low cytotoxicity, good water solubility, and an absorption spectrum that avoids damaging wavelengths of light. While BPMA is effective, concerns regarding its potential cytotoxicity and the generation of reactive oxygen species (ROS) have driven the investigation into alternatives. This guide focuses on a comparative analysis of several classes of photoinitiators, including α-hydroxyketones (e.g., Irgacure 2959), phosphine (B1218219) oxides (e.g., LAP), natural compounds (e.g., Eosin Y), and other ketones (e.g., camphorquinone (B77051) and thioxanthone derivatives). The selection of an appropriate alternative will depend on the specific requirements of the application, such as the desired mechanical properties of the polymer, the sensitivity of the encapsulated cells, and the light source available.

Data Presentation: A Comparative Look at Photoinitiator Performance

The following tables summarize key performance indicators for BPMA and its alternatives. It is important to note that direct comparative studies under identical conditions are often limited, and performance can vary based on the specific monomer system, light source, and experimental setup.

PhotoinitiatorTypeAbsorption Max (nm)Initiation EfficiencyBiocompatibility/CytotoxicityWater Solubility
4-Benzoylphenyl Methacrylate (BPMA) Type II~285, ~330ModerateModerate to High CytotoxicityLow
Irgacure 2959 Type I~275ModerateLow Cytotoxicity[1]Moderate
Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) Type I~375High[2][3][4]Low Cytotoxicity[5][6][7]High[2]
Eosin Y (with co-initiator) Type II~515ModerateLow Cytotoxicity[8]High
Camphorquinone (CQ) (with co-initiator) Type II~468Moderate[9]Low to Moderate CytotoxicityLow[10][11]
Thioxanthone Derivatives Type IIVariable (380-450)HighVariableVariable (can be modified for water solubility)[12][13][14]
Photoinitiator SystemPolymer SystemLight Source (nm)Gelation Time (s)Storage Modulus (G') (kPa)Reference
Irgacure 2959 (0.1% w/v) PEGDA365~212Not specified[2][4]
LAP (0.05% w/w) PEGDA365~20Not specified[2][4]
LAP (0.1% w/v) GelMA365Not specified~1.5 - 3.5[5]
Irgacure 2959 (0.1% w/v) GelMA365Not specified~1.0 - 2.5[5]
Carboxylated Camphorquinone (0.5 mM) + Amine + DPIC HES-HEMAVisible Light~5Higher than CQ system[10]
Camphorquinone (0.5 mM) + Amine + DPIC HES-HEMAVisible Light>60Lower than CQCOOH system[10]
PhotoinitiatorCell LineAssayKey FindingsReference
Irgacure 2959 HN4WST-1Dose-dependent cytotoxicity; inhibits AKT signaling at higher concentrations.[8][8]
Eosin Y HN4WST-1Moderate cytotoxicity; minimal effect on AKT signaling.[8][8]
LAP hMSCsLive/DeadMore cytocompatible than Irgacure 2959.[5]
Irgacure 2959 hMSCsLive/DeadLess cytocompatible than LAP.[5]
BAPO VariousMTTHighest cytotoxicity among seven tested PIs.[15][15]
TPO-L VariousMTTLowest cytotoxicity among seven tested PIs.[15][15]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., fibroblasts, mesenchymal stem cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Photoinitiator stock solutions (dissolved in an appropriate solvent, e.g., DMSO or water, and filter-sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the photoinitiator in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of the photoinitiator. Include a vehicle control (medium with the solvent used for the photoinitiator) and a no-treatment control.

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Mechanical Testing: Photo-Rheometry for Gelation Kinetics

This protocol determines the gelation time and the evolution of the mechanical properties of a hydrogel during photopolymerization.

Materials:

  • Rheometer equipped with a UV/Visible light curing accessory and a temperature-controlled plate.

  • Parallel plate geometry (e.g., 20 mm diameter).

  • Hydrogel precursor solution containing the monomer and photoinitiator.

Procedure:

  • Calibrate the rheometer and set the desired temperature (e.g., 25°C or 37°C).

  • Load the hydrogel precursor solution onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap setting (e.g., 500 µm).

  • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the storage modulus (G') and loss modulus (G'').

  • After a short equilibration period (e.g., 30-60 seconds), turn on the light source at the desired intensity and wavelength.

  • Continue the time sweep until the storage modulus reaches a plateau, indicating the completion of polymerization.

  • The gel point is typically defined as the time at which G' crosses over G''.

Mechanical Testing: Compressive Strength of Hydrogel Scaffolds

This protocol measures the compressive modulus and strength of a fabricated hydrogel scaffold.

Materials:

  • Universal testing machine equipped with a suitable load cell.

  • Cylindrical hydrogel scaffolds of defined dimensions (e.g., 6 mm diameter, 2 mm height).

  • Phosphate-buffered saline (PBS) for sample hydration.

Procedure:

  • Equilibrate the hydrogel scaffolds in PBS at 37°C for 24 hours before testing.

  • Measure the diameter and height of each scaffold.

  • Place a scaffold at the center of the lower compression platen of the universal testing machine.

  • Apply a pre-load (e.g., 0.1 N) to ensure contact between the platen and the scaffold.

  • Compress the scaffold at a constant strain rate (e.g., 10% per minute) until failure or a predefined strain is reached.

  • Record the load and displacement data.

  • Calculate the compressive stress (load/cross-sectional area) and strain (change in height/original height).

  • The compressive modulus is determined from the initial linear region of the stress-strain curve.

Signaling Pathways and Cytotoxicity Mechanisms

The cytotoxicity of photoinitiators is often linked to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger various cell death pathways.

ROS-Mediated Apoptosis

Upon light absorption, photoinitiators generate free radicals that can react with molecular oxygen to produce ROS, such as superoxide (B77818) anions and hydroxyl radicals. Excessive ROS can damage cellular components, including lipids, proteins, and DNA, leading to the activation of apoptotic pathways.

ROS_Apoptosis cluster_stimulus Stimulus cluster_cellular Cellular Response Photoinitiator + Light Photoinitiator + Light ROS Reactive Oxygen Species (ROS) Photoinitiator + Light->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Damage Oxidative_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General pathway of ROS-mediated apoptosis induced by photoinitiators.

Key Signaling Pathways Involved

Several signaling pathways are implicated in the cellular response to photoinitiator-induced stress:

  • AKT Pathway: The AKT signaling pathway is a crucial regulator of cell survival. Some photoinitiators, like Irgacure 2959, have been shown to inhibit AKT phosphorylation, thereby promoting apoptosis.[8]

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are activated in response to various cellular stresses, including UV radiation and ROS. These pathways can have both pro-apoptotic and anti-apoptotic roles depending on the specific context.[9][16][17][18]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. ROS can activate the NF-κB pathway, which can sometimes lead to a pro-survival response, but can also contribute to inflammatory processes.[19][20][21][22][23]

  • p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to DNA damage. UV radiation and ROS can activate p53, leading to cell cycle arrest to allow for DNA repair or, in cases of severe damage, the induction of apoptosis.[24][25][26][27]

Signaling_Pathways cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome ROS / DNA Damage ROS / DNA Damage AKT AKT Pathway (Survival) ROS / DNA Damage->AKT Inhibition MAPK MAPK Pathways (JNK, p38, ERK) ROS / DNA Damage->MAPK Activation NFkB NF-κB Pathway (Inflammation/Survival) ROS / DNA Damage->NFkB Activation p53 p53 Pathway (Apoptosis/Cell Cycle Arrest) ROS / DNA Damage->p53 Activation Cell_Fate Cell Survival or Apoptosis AKT->Cell_Fate MAPK->Cell_Fate NFkB->Cell_Fate p53->Cell_Fate

Caption: Key signaling pathways affected by photoinitiator-induced cellular stress.

Conclusion

The selection of a photoinitiator for biomedical applications requires a careful balance between initiation efficiency and biocompatibility. While this compound has been used in the past, a range of alternatives now offer superior performance, particularly in terms of lower cytotoxicity and improved water solubility. For applications involving cell encapsulation, Type I photoinitiators such as LAP and Irgacure 2959 are often preferred due to their higher efficiency and better biocompatibility profiles. Visible-light initiators like Eosin Y and camphorquinone derivatives provide the advantage of using less harmful wavelengths of light. The development of novel, water-soluble thioxanthone derivatives also holds promise for future applications. Researchers and drug development professionals are encouraged to consider the specific requirements of their system and consult the available data to make an informed decision on the most suitable photoinitiator.

References

A Comparative Analysis of 4-Benzoylphenyl Methacrylate and Irgacure Photoinitiators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photoinitiators are essential components in photopolymerization, a process that utilizes light to convert liquid monomers and oligomers into solid polymers. This technology is pivotal in numerous applications, including the fabrication of medical devices, drug delivery systems, and tissue engineering scaffolds. The choice of photoinitiator significantly influences the efficiency of the polymerization process and the properties of the final product. This guide provides a comparative overview of two important classes of photoinitiators: 4-Benzoylphenyl methacrylate (B99206) (BPMA), a polymerizable Type II photoinitiator, and the widely used Irgacure series of photoinitiators, which includes both Type I and Type II compounds.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits of BPMA and Irgacure photoinitiators. It is important to note that direct head-to-head experimental comparisons under identical conditions are scarce in the published literature. Therefore, this guide synthesizes available data from various sources to highlight the individual characteristics and performance metrics of these photoinitiators, enabling an informed selection for specific research and development needs.

Chemical Structures and Classification

The fundamental difference in the mechanism of radical generation classifies photoinitiators into Type I and Type II. Type I photoinitiators undergo unimolecular cleavage upon light absorption to form free radicals. In contrast, Type II photoinitiators require a co-initiator (e.g., a tertiary amine) from which they abstract a hydrogen atom in their excited state to generate radicals.

Photoinitiator CAS Number Chemical Structure Classification
4-Benzoylphenyl methacrylate (BPMA)56467-43-7[Image of the chemical structure of this compound]Type II (Polymerizable)
Irgacure 2959106797-53-9[Image of the chemical structure of Irgacure 2959]Type I
Irgacure 819162881-26-7[Image of the chemical structure of Irgacure 819]Type I
Irgacure 65124650-42-8[Image of the chemical structure of Irgacure 651]Type I

Photoinitiation Mechanisms

The distinct mechanisms of Type I and Type II photoinitiators have significant implications for their performance and application.

  • Type I Photoinitiators (e.g., Irgacure series): These initiators, upon absorbing UV light, undergo α-cleavage, breaking down into two free radicals that can both initiate polymerization. This process is generally highly efficient.[1][2]

  • Type II Photoinitiators (e.g., BPMA): These initiators, such as those based on benzophenone (B1666685), are excited to a triplet state by UV irradiation.[3] They then abstract a hydrogen atom from a synergistic molecule (a co-initiator), creating a radical from the co-initiator that initiates polymerization.[3] BPMA has the unique advantage of a polymerizable methacrylate group, allowing it to be covalently bonded into the polymer network. This significantly reduces the potential for leaching of the photoinitiator or its byproducts from the cured material.

G Photoinitiation Mechanisms cluster_0 Type I Photoinitiation (e.g., Irgacure) cluster_1 Type II Photoinitiation (e.g., BPMA) PI_I Photoinitiator (PI) PI_I_excited Excited State PI* PI_I->PI_I_excited UV Light Radical1 Radical 1 (R1•) PI_I_excited->Radical1 α-Cleavage Radical2 Radical 2 (R2•) PI_I_excited->Radical2 α-Cleavage Monomer_I Monomer Radical1->Monomer_I Initiation Radical2->Monomer_I Initiation Polymer_I Polymer Chain Monomer_I->Polymer_I Propagation PI_II Photoinitiator (PI) PI_II_excited Excited State PI* PI_II->PI_II_excited UV Light Radical_Co Co-initiator Radical (Co•) PI_II_excited->Radical_Co H-abstraction PI_radical PI Radical (PIH•) PI_II_excited->PI_radical H-abstraction Co_initiator Co-initiator (CoH) Co_initiator->PI_II_excited Monomer_II Monomer Radical_Co->Monomer_II Initiation Polymer_II Polymer Chain Monomer_II->Polymer_II Propagation

Caption: Type I vs. Type II photoinitiation pathways.

Performance Comparison

Disclaimer: The following data is compiled from various studies, and the experimental conditions may differ. Therefore, a direct quantitative comparison should be made with caution.

Photoinitiation Efficiency and Curing Speed

The efficiency of a photoinitiator is a critical factor determining the speed of the polymerization reaction.

Irgacure Photoinitiators: The Irgacure series, particularly Type I phosphine (B1218219) oxide-based initiators like Irgacure 819 , are known for their high photoinitiation efficiency.[4][5] They can achieve rapid curing, even in thick and pigmented systems.[1][4][5]

Photoinitiator Key Performance Characteristics Typical Concentration (% w/w)
Irgacure 819 Outstanding curing performance in opaque and colored formulations.[1] High molar extinction coefficient leading to faster polymerization.[4] Excellent for deep curing.[4][5]0.1 - 1.5%[1]
Irgacure 2959 Highly efficient for hydrogels and bioinks.[6] Non-yellowing.[6]2 - 5%[7]

This compound (BPMA): As a Type II photoinitiator, BPMA's curing efficiency is dependent on the presence and concentration of a co-initiator. Generally, Type II systems can be less efficient than highly reactive Type I initiators. However, their performance can be optimized by careful formulation.

Depth of Cure

The ability to cure through the entire thickness of a material is crucial for many applications.

  • Irgacure 819 is particularly noted for its excellent "through curing" capabilities. This is attributed to its absorption in the near-UV and visible light range and a photobleaching effect, where the photoinitiator becomes more transparent to the curing light as it is consumed, allowing light to penetrate deeper into the sample.[1][2]

  • BPMA , being a benzophenone derivative, may have limitations in achieving deep cures in highly absorbing or thick systems due to the "inner filter" effect, where the photoinitiator molecules at the surface absorb most of the light, preventing it from reaching deeper layers.

Yellowing

The tendency of a photoinitiator and its byproducts to cause yellowing in the final polymer is a significant consideration, especially for applications requiring high optical clarity.

  • Irgacure 2959 is specifically marketed as a non-yellowing photoinitiator.[6]

  • Irgacure 819 exhibits minimal yellowing after sufficient UV exposure due to its photobleaching properties.[1]

  • BPMA , like other benzophenone-based initiators, can have a tendency to cause yellowing, which may be a limiting factor for certain applications.

Leachability

For biomedical applications, particularly in drug delivery and tissue engineering, the potential for unreacted photoinitiator or its byproducts to leach out of the polymer matrix is a major concern due to potential cytotoxicity.

  • Irgacure photoinitiators are small molecules that are not covalently bound to the polymer network and therefore have the potential to leach out. To address this, macromolecular photoinitiators based on Irgacure structures have been developed.[8]

  • BPMA offers a significant advantage in this regard. Its methacrylate group allows it to be copolymerized into the polymer backbone, effectively immobilizing it and minimizing the risk of leaching.

Biocompatibility and Cytotoxicity

For any material intended for biomedical use, low cytotoxicity is paramount.

Irgacure Photoinitiators: The cytotoxicity of several Irgacure photoinitiators has been studied, with Irgacure 2959 being one of the most widely used in biomedical applications due to its relatively lower cytotoxicity compared to other members of the series.[9][10] However, its cytotoxicity is concentration-dependent.[9]

Photoinitiator Cell Type Observation Concentration Reference
Irgacure 2959 Human Aortic Smooth Muscle CellsNo significant decrease in cell survival< 0.02% (w/v)[9]
Human Aortic Smooth Muscle CellsSignificant decrease in cell survival> 0.02% (w/v)[9]
NIH/3T3 FibroblastsMost cytocompatible among tested UV initiators≤ 0.05% (w/w)[9]

This compound (BPMA): While specific quantitative cytotoxicity data for BPMA is not as readily available in comparative studies, its polymerizable nature is a significant advantage for biocompatibility. By being covalently bound to the polymer network, the potential for cytotoxic effects from leachable small molecules is greatly reduced.

Experimental Protocols

Measurement of Degree of Conversion by FTIR Spectroscopy

This method is commonly used to determine the efficiency of a photoinitiator by quantifying the extent of monomer to polymer conversion.

  • Sample Preparation: Prepare the photopolymerizable formulation containing the monomer, photoinitiator, and any other additives.

  • Initial Spectrum: Place a small drop of the liquid formulation between two transparent substrates (e.g., KBr pellets or polypropylene (B1209903) films) and record the initial FTIR spectrum. The peak corresponding to the reactive double bond (e.g., C=C stretch of acrylates or methacrylates, typically around 1635 cm⁻¹) is of primary interest. An internal standard peak that does not change during polymerization (e.g., a carbonyl peak) should also be identified.

  • Photocuring: Expose the sample to a UV light source of a specific wavelength and intensity for a defined period.

  • Final Spectrum: Record the FTIR spectrum of the cured polymer.

  • Calculation: The degree of conversion (DC) is calculated using the following formula, which relates the change in the reactive peak area to the internal standard peak area before and after curing: DC (%) = [1 - (Area of reactive peak after curing / Area of internal standard after curing) / (Area of reactive peak before curing / Area of internal standard before curing)] x 100

Cytotoxicity Assay (e.g., WST-1 or MTT Assay)

This protocol provides a general method for assessing the in vitro cytotoxicity of photoinitiators.

  • Cell Culture: Plate cells (e.g., fibroblasts, endothelial cells) in a 96-well plate at a specific density and culture them until they adhere and are in the logarithmic growth phase.

  • Preparation of Extracts: Prepare extracts by incubating the cured polymer (polymerized with the photoinitiator of interest) in a cell culture medium for a defined period (e.g., 24 hours) at 37°C. Alternatively, dissolve the photoinitiator directly in the culture medium at various concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared extracts or the medium containing the dissolved photoinitiator. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh medium) controls.

  • Incubation: Incubate the cells with the treatment media for a specified time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the WST-1 or MTT reagent to each well and incubate for a period that allows for the colorimetric reaction to occur (typically 1-4 hours).

  • Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the negative control.

Applications

The choice between BPMA and an Irgacure photoinitiator will largely depend on the specific requirements of the application.

Application Area This compound (BPMA) Irgacure Photoinitiators
Biomedical Implants & Scaffolds Highly suitable due to low leachability when polymerized into the network.Irgacure 2959 is commonly used but requires careful optimization of concentration to minimize cytotoxicity.
Drug Delivery Systems Advantageous for creating stable, non-leaching polymer matrices for controlled release.Used in some formulations, but potential for leaching of initiator/byproducts must be considered.
3D Bioprinting Can be used to create biocompatible bioinks with reduced risk of cytotoxicity from leachable components.Irgacure 2959 and other biocompatible Irgacures are widely used in bioink formulations.[6]
Coatings & Adhesives Can be used where a durable, non-leaching coating is required.A wide range of Irgacure products are available for various coating applications, offering high efficiency and specific properties (e.g., deep cure, non-yellowing).[1][5]

Conclusion

Both this compound and the Irgacure series of photoinitiators are valuable tools in the field of photopolymerization. The selection of the optimal photoinitiator is a critical decision that depends on a careful consideration of the desired properties of the final polymer and the specific application requirements.

Irgacure photoinitiators , particularly Type I initiators like Irgacure 819 , offer the advantage of high photoinitiation efficiency and rapid curing speeds , making them suitable for a wide range of industrial applications, including those requiring deep and fast cures. For biomedical applications, Irgacure 2959 is a popular choice due to its relatively low cytotoxicity and non-yellowing properties . However, as small-molecule additives, the potential for leaching and the need to carefully control concentration to ensure biocompatibility are important considerations.

This compound , on the other hand, presents a compelling alternative, especially for applications where biocompatibility and long-term stability are paramount . Its key advantage lies in its polymerizable nature , which allows it to be covalently integrated into the polymer network, thereby minimizing the risk of leachable residues . While its photoinitiation efficiency as a Type II initiator may be lower than some of the high-performance Type I Irgacures, for many biomedical and drug delivery applications, the enhanced safety profile due to reduced leachability may be the overriding factor.

Ultimately, for researchers and professionals in drug development, the choice between BPMA and an Irgacure photoinitiator will involve a trade-off between curing efficiency and biocompatibility. For applications demanding the highest curing speeds and efficiency, an Irgacure photoinitiator may be preferred. For applications where minimizing leachables and ensuring long-term biocompatibility is the primary concern, BPMA is an excellent candidate. Further direct comparative studies are warranted to provide a more quantitative basis for these decisions.

References

A Comparative Analysis of Polymer Properties: The Impact of 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the effects of incorporating 4-Benzoylphenyl methacrylate (B99206) into polymer chains, with a focus on thermal and mechanical properties before and after photocrosslinking.

The incorporation of functional monomers into polymer backbones is a widely utilized strategy to tailor material properties for specific applications. Among these, 4-Benzoylphenyl methacrylate (BPMA) has garnered significant attention as a versatile monomer capable of inducing photocrosslinking. This guide provides a comprehensive comparison of the properties of polymers with and without BPMA, offering valuable insights for researchers in materials science and drug development.

The benzophenone (B1666685) moiety within BPMA acts as a photoinitiator.[1] Upon exposure to ultraviolet (UV) radiation, the benzophenone group undergoes excitation and can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of covalent crosslinks.[1] This process transforms a thermoplastic polymer into a thermoset material, significantly altering its physical and chemical characteristics.

Impact on Thermal Properties: A Quantitative Comparison

The introduction of BPMA into a polymer chain and the subsequent photocrosslinking have a pronounced effect on its thermal behavior. The bulky benzophenone group restricts segmental motion, and the formation of a crosslinked network further reduces chain mobility. This is reflected in changes to the glass transition temperature (Tg) and the overall thermal stability of the polymer.

Table 1: Comparison of Thermal Properties

PropertyPolymer without BPMA (e.g., PMMA)Polymer with BPMA (e.g., PMMA-co-BPMA) - Before CrosslinkingPolymer with BPMA (e.g., PMMA-co-BPMA) - After Crosslinking
Glass Transition Temperature (Tg) ~105 °CExpected to be slightly higher than pure PMMA due to the bulky benzophenone group.Significantly higher than the uncrosslinked copolymer. The increase is proportional to the crosslinking density.
Decomposition Temperature (TGA) Onset ~250-300 °CSimilar to or slightly higher than pure PMMA.Generally exhibits enhanced thermal stability with a higher onset of decomposition compared to the uncrosslinked polymer.

Note: The values for the BPMA-containing polymer are qualitative descriptions based on established principles of polymer science, as specific numerical data from a single comparative study was not available in the searched literature.

Influence on Mechanical Properties: A Quantitative Comparison

The mechanical properties of a polymer are fundamentally linked to its molecular architecture. The formation of a three-dimensional network through photocrosslinking dramatically enhances the material's strength and stiffness.

Table 2: Comparison of Mechanical Properties

PropertyPolymer without BPMA (e.g., PMMA)Polymer with BPMA (e.g., PMMA-co-BPMA) - Before CrosslinkingPolymer with BPMA (e.g., PMMA-co-BPMA) - After Crosslinking
Tensile Strength ~60-80 MPaSimilar to or slightly different from pure PMMA depending on the BPMA content.Significantly increased compared to the uncrosslinked polymer.
Young's Modulus ~2.4-3.1 GPaSimilar to or slightly higher than pure PMMA.Substantially increased, indicating a stiffer material.
Elongation at Break ~2-5%May be slightly lower than pure PMMA due to increased rigidity.Significantly reduced, characteristic of a more brittle, crosslinked material.
Solvent Resistance Soluble in various organic solvents (e.g., acetone, toluene).Soluble in similar solvents as the base polymer.Insoluble, but may swell in the presence of a good solvent.

Note: The values for the BPMA-containing polymer are qualitative descriptions based on established principles of polymer science, as specific numerical data from a single comparative study was not available in the searched literature.

Experimental Protocols

The characterization of these polymers relies on a suite of standard analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Synthesis of Poly(methyl methacrylate-co-4-benzoylphenyl methacrylate)

Copolymers of methyl methacrylate (MMA) and this compound (BPMA) can be synthesized via free radical polymerization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (BPMA)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene (B28343) as solvent

Procedure:

  • MMA and BPMA are dissolved in toluene in a reaction flask in the desired molar ratio.

  • AIBN is added to the solution (typically 0.1-1 mol% with respect to the total monomer content).

  • The solution is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit polymerization.

  • The reaction mixture is heated to 60-80 °C and stirred for several hours.

  • The polymerization is terminated by cooling the reaction to room temperature.

  • The copolymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

  • The precipitated polymer is filtered, washed with the non-solvent, and dried in a vacuum oven.

Photocrosslinking Procedure

Materials:

  • Polymer film of PMMA-co-BPMA

  • UV lamp (e.g., medium-pressure mercury lamp)

Procedure:

  • A thin film of the PMMA-co-BPMA copolymer is cast onto a suitable substrate (e.g., glass slide) from a solution (e.g., in toluene or dichloromethane).

  • The solvent is allowed to evaporate completely, often assisted by gentle heating in a vacuum oven.

  • The polymer film is then exposed to UV radiation of a suitable wavelength (typically around 365 nm to excite the benzophenone moiety) for a specified duration. The irradiation time will influence the degree of crosslinking.

  • The crosslinked film can then be characterized.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg).

  • Procedure: A small sample (5-10 mg) of the polymer is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step-change in the heat flow curve.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

  • Procedure: A small sample (5-10 mg) of the polymer is placed in a ceramic or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Mechanical Testing

Tensile Testing:

  • Purpose: To measure the tensile strength, Young's modulus, and elongation at break.

  • Procedure: Dog-bone shaped specimens of the polymer are prepared according to standard specifications (e.g., ASTM D638). The specimens are mounted in the grips of a universal testing machine. The sample is pulled at a constant rate of extension until it fractures. The applied force and the elongation of the sample are recorded. From the resulting stress-strain curve, the key mechanical properties can be calculated.

Visualizing the Process and Logic

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_processing Sample Preparation cluster_characterization Characterization Monomers MMA + BPMA Polymerization Free Radical Polymerization Monomers->Polymerization Initiator AIBN Initiator->Polymerization Solvent Toluene Solvent->Polymerization Copolymer PMMA-co-BPMA Polymerization->Copolymer FilmCasting Film Casting Copolymer->FilmCasting ThermalAnalysis Thermal Analysis (DSC, TGA) Copolymer->ThermalAnalysis MechanicalTesting Mechanical Testing (Tensile Test) Copolymer->MechanicalTesting UV_Irradiation UV Irradiation (Photocrosslinking) FilmCasting->UV_Irradiation CrosslinkedPolymer Crosslinked PMMA-co-BPMA UV_Irradiation->CrosslinkedPolymer CrosslinkedPolymer->ThermalAnalysis CrosslinkedPolymer->MechanicalTesting

Caption: Experimental workflow for synthesis and characterization.

References

Confirming the Synthesis of 4-Benzoylphenyl Methacrylate: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates is a critical step. This guide provides a comparative overview of spectroscopic methods to confirm the esterification reaction of 4-hydroxybenzophenone (B119663) to 4-Benzoylphenyl methacrylate (B99206). We present supporting experimental data and protocols for common spectroscopic techniques and an alternative chromatographic method.

The synthesis of 4-Benzoylphenyl methacrylate from 4-hydroxybenzophenone is a standard esterification reaction. Confirmation of the successful conversion of the starting material to the desired product is essential for quality control and subsequent applications. Spectroscopic methods provide a rapid and reliable means of confirming the reaction outcome by identifying key structural changes between the reactant and the product.

Comparison of Analytical Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating molecular structures. As an alternative, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the reaction progress and confirm the presence of the product.

Analytical MethodPrincipleKey Indicators for Reaction ConfirmationAdvantagesLimitations
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei to provide information about their chemical environment.Disappearance of the phenolic -OH proton signal from 4-hydroxybenzophenone. Appearance of vinyl proton and methyl proton signals from the methacrylate group. Shifts in the aromatic proton signals.Provides detailed structural information, allows for quantification of product and residual starting material.Requires deuterated solvents, can be sensitive to sample purity.
¹³C NMR Spectroscopy Measures the magnetic properties of carbon-13 nuclei to provide information on the carbon skeleton.Shift in the carbonyl carbon signal. Appearance of new signals corresponding to the methacrylate ester group (C=O, C=CH₂, -CH₃).Provides detailed information about the carbon framework of the molecule.Lower sensitivity than ¹H NMR, requires longer acquisition times.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Disappearance of the broad O-H stretching band of the phenol (B47542) in 4-hydroxybenzophenone. Appearance of a strong C=O stretching band for the ester and the characteristic C=C stretching of the methacrylate group.Rapid analysis, provides clear evidence of functional group transformation.Can be less specific for complex molecules with many functional groups.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules, related to electronic transitions.A shift in the maximum absorption wavelength (λmax) due to the introduction of the methacrylate group, which can alter the electronic environment of the benzophenone (B1666685) chromophore.[1]Simple and rapid technique, useful for monitoring the disappearance of starting material or appearance of the product if their absorption spectra differ significantly.Provides limited structural information, can be affected by impurities with strong UV absorbance.
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.A new peak corresponding to this compound with a different retention time than 4-hydroxybenzophenone.Excellent for monitoring reaction kinetics, quantifying product purity, and separating byproducts.[2][3]Requires method development, does not provide direct structural information of unknowns without a reference standard or coupling to a mass spectrometer.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the starting material, 4-hydroxybenzophenone, and the product, this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)

Proton Assignment4-HydroxybenzophenoneThis compound
Aromatic Protons~7.20 - 7.90 (m, 9H)~7.20 - 8.10 (m, 9H)[1]
Phenolic -OH~6.5 - 7.5 (br s, 1H)-
Vinyl Protons (=CH₂)-~5.80 - 6.50 (2s, 2H)[1]
Methyl Protons (-CH₃)-~2.0 (s, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)

Carbon Assignment4-HydroxybenzophenoneThis compound (Estimated)
Carbonyl Carbon (Benzophenone)~197~196
Carbonyl Carbon (Ester)-~166
Aromatic Carbons~115 - 162~120 - 155
Vinylic Carbons (=CH₂, C=)-~126, ~136
Methyl Carbon (-CH₃)-~18

Table 3: FTIR Spectral Data (cm⁻¹)

Vibrational Mode4-HydroxybenzophenoneThis compound
O-H Stretch (Phenol)~3200 - 3600 (broad)-
C=O Stretch (Benzophenone)~1640~1660[1]
C=O Stretch (Ester)-~1730[1]
C=C Stretch (Aromatic)~1500 - 1600~1500 - 1600
C=C Stretch (Vinyl)-~1630

Table 4: UV-Vis Spectral Data

CompoundSolventλmax (nm)
4-HydroxybenzophenoneEthanol (B145695)~288
This compoundAcetonitrile (B52724)~286[1]

Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample (either the reaction mixture or purified product) in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

2. FTIR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded first and automatically subtracted from the sample spectrum.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank to zero the absorbance.

4. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve a small, accurately weighed amount of the reaction mixture or purified product in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an isocratic or gradient elution system.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used for the analysis of methacrylates.[2][3] A typical starting point is a 65:35 (v/v) mixture of acetonitrile and water.[2]

  • Detection: Monitor the elution profile with a UV detector set at a wavelength where both the reactant and product absorb (e.g., 286 nm).

  • Analysis: The retention times of the peaks are used to identify the components by comparing them to standards. The peak areas can be used for quantification to determine the conversion of the starting material and the purity of the product.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for confirming the synthesis of this compound.

Reaction_Confirmation_Workflow start Start: 4-Hydroxybenzophenone Reaction reaction Esterification Reaction start->reaction product Product: 4-Benzoylphenyl Methacrylate ftir FTIR Analysis product->ftir nmr NMR Analysis (¹H & ¹³C) product->nmr uvvis UV-Vis Analysis product->uvvis hplc HPLC Analysis product->hplc reaction->product Crude Product confirm Reaction Confirmed ftir->confirm Functional Group Transformation nmr->confirm Structural Elucidation uvvis->confirm Chromophore Shift hplc->confirm Purity & Conversion

References

A Comparative Guide to 4-Benzoylphenyl Methacrylate in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 4-Benzoylphenyl methacrylate (B99206) (BPMA) for use in specific polymer systems, particularly those relevant to biomedical applications such as drug delivery and tissue engineering. Below, we offer an objective comparison of BPMA's performance with common alternatives, supported by available experimental data and detailed methodologies.

Introduction to 4-Benzoylphenyl Methacrylate (BPMA)

This compound (BPMA) is a unique compound that functions as both a monomer and a Type II photoinitiator. Its structure incorporates a methacrylate group, which allows for its covalent integration into a polymer backbone, and a benzophenone (B1666685) moiety that initiates polymerization upon exposure to UV light in the presence of a co-initiator (typically a tertiary amine).[1] This dual functionality makes it a valuable tool for creating stable, crosslinked polymer networks with enhanced mechanical strength and chemical resistance.[1] BPMA is frequently employed in the formulation of photosensitive polymers, coatings, adhesives, and, increasingly, in biomedical hydrogels for applications like tissue engineering and controlled drug release.[1][2]

Performance Comparison of Photoinitiators

The selection of a photoinitiator is critical as it dictates the curing speed, depth of cure, and the final physicochemical properties of the polymer network. While direct head-to-head comparative data for BPMA against all other photoinitiators in a single standardized polymer system is not extensively available in peer-reviewed literature, we can compile and compare performance metrics from various studies on commonly used photoinitiators in biomedical hydrogels like gelatin methacryloyl (GelMA) and poly(ethylene glycol) diacrylate (PEGDA).

Table 1: Comparison of Common Photoinitiators for Biomedical Hydrogels

PhotoinitiatorTypeTypical Concentration (% w/v)Excitation Wavelength (nm)AdvantagesDisadvantages
This compound (BPMA) Type II (Polymerizable)0.1 - 1.0~365Covalently incorporated into the polymer network, reducing leachables; enhances crosslinking density.[2]Requires a co-initiator; limited data on cytotoxicity of potential byproducts.
Benzophenone Type II0.1 - 1.0~365Cost-effective; effective for surface cure.[3]Requires a co-initiator; can cause yellowing; potential for migration from the polymer network.[3]
Irgacure 2959 Type I0.05 - 1.0~280 (tail to 365)Good water solubility; low cytotoxicity, making it a popular choice for cell-laden hydrogels.[4][5]Lower initiation efficiency compared to some other photoinitiators; less effective with 365 nm light sources.[4]
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) Type I0.05 - 0.5~370 (peak), with tail into visible light (~405)High water solubility; high initiation efficiency, allowing for faster gelation times and use of visible light, which is less damaging to cells.[2][4]Can be more expensive than other options.

Table 2: Performance Data of Irgacure 2959 vs. LAP in PEGDA Hydrogels

PhotoinitiatorConcentrationLight SourceGelation TimeReference
Irgacure 29592.2 mmol/L (~0.05% w/w)365 nm, 10 mW/cm²212 s[4]
LAP2.2 mmol/L (~0.06% w/w)365 nm, 10 mW/cm²20 s[4]
LAP2.2 mmol/L (~0.06% w/w)405 nm120 s[4]

This data illustrates the significantly higher efficiency of LAP compared to Irgacure 2959, a crucial factor in applications involving living cells where shorter UV exposure times are desirable.

Experimental Protocols

Detailed and standardized methodologies are essential for the objective comparison of photoinitiator performance. Below are protocols for key experiments used to characterize the photopolymerization process and the resulting polymer network properties.

Photopolymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is used to measure the heat flow associated with the photopolymerization reaction in real-time, allowing for the determination of the rate of polymerization and the final monomer conversion.[6]

Methodology:

  • Sample Preparation: A precise amount (typically 1-5 mg) of the liquid monomer formulation (e.g., PEGDA with the photoinitiator and any co-initiator) is placed in an open aluminum DSC pan.[7] To ensure consistency, the sample can be spread into a thin film of a defined thickness.[7]

  • Instrument Setup: The DSC is equipped with a UV light source with a specific wavelength and intensity (e.g., 365 nm, 10 mW/cm²). The sample chamber is purged with an inert gas like nitrogen to prevent oxygen inhibition.

  • Measurement: The sample is equilibrated at a constant temperature (e.g., 25°C). The UV light is then turned on, and the heat flow is recorded as a function of time. The experiment continues until the heat flow returns to the baseline, indicating the completion of the reaction.

  • Data Analysis: The total heat evolved is proportional to the total monomer conversion. The rate of polymerization is proportional to the heat flow at any given time.

Determination of Mechanical Properties using Dynamic Mechanical Analysis (DMA)

DMA is used to measure the viscoelastic properties of the crosslinked hydrogel, such as the storage modulus (G'), which is related to the crosslinking density.[8]

Methodology:

  • Hydrogel Formation: The hydrogel is prepared by photopolymerization of the monomer solution in a mold of defined geometry (e.g., a cylindrical disk).

  • Swelling: The cured hydrogel is allowed to swell to equilibrium in a suitable solvent (e.g., phosphate-buffered saline, PBS) for a specified period (e.g., 24-48 hours).

  • DMA Measurement: The swollen hydrogel is placed in the DMA instrument in a suitable clamp (e.g., compression or tension). A sinusoidal strain is applied to the sample, and the resulting stress is measured. The storage modulus (G') and loss modulus (G'') are calculated as a function of frequency or temperature.

  • Crosslinking Density Calculation: The crosslinking density can be estimated from the storage modulus in the rubbery plateau region using the theory of rubber elasticity.

Cytotoxicity Assessment of Leachable Components

This protocol is used to evaluate the potential toxicity of substances that may leach out from the polymerized hydrogel.[9]

Methodology:

  • Hydrogel Preparation and Extraction: The hydrogel is prepared and then incubated in a cell culture medium for a defined period (e.g., 24, 48, or 72 hours) at 37°C. The ratio of the hydrogel surface area to the medium volume should be standardized.

  • Cell Culture: A suitable cell line (e.g., human fibroblasts) is seeded in a multi-well plate and cultured until confluent.

  • Exposure: The culture medium is replaced with the extract obtained in step 1. Control cells are cultured in a fresh medium.

  • Viability Assay: After a specified exposure time (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT assay, which measures metabolic activity.

  • Data Analysis: The viability of the cells exposed to the hydrogel extract is expressed as a percentage of the control cells.

Visualizing Polymerization and Experimental Workflows

G Photopolymerization Initiation by BPMA cluster_initiation Initiation cluster_propagation Propagation BPMA BPMA Excited_BPMA Excited BPMA* BPMA->Excited_BPMA Excitation UV_light UV Light (365 nm) UV_light->BPMA Absorption Radicals Initiating Radicals Excited_BPMA->Radicals H-abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Excited_BPMA Monomer Monomer (e.g., PEGDA) Radicals->Monomer Initiates Polymer_chain Growing Polymer Chain Monomer->Polymer_chain Addition Polymer_chain->Monomer Propagation Crosslinked_network Crosslinked Network Polymer_chain->Crosslinked_network Termination/Crosslinking

Caption: Type II photopolymerization pathway initiated by BPMA.

G Experimental Workflow for Hydrogel Characterization Formulation 1. Prepare Monomer Formulation Photopolymerization 2. UV Photopolymerization Formulation->Photopolymerization Kinetics Kinetics (Photo-DSC) Formulation->Kinetics Swelling 3. Equilibrium Swelling Photopolymerization->Swelling Photopolymerization->Kinetics Characterization 4. Characterization Swelling->Characterization DMA Mechanical Testing (DMA) Characterization->DMA Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Data_Analysis 5. Data Analysis and Comparison DMA->Data_Analysis Kinetics->Data_Analysis Cytotoxicity->Data_Analysis

References

Evaluating the Biocompatibility of 4-Benzoylphenyl Methacrylate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polymeric biomaterials is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative evaluation of the biocompatibility of polymers based on 4-Benzoylphenyl methacrylate (B99206) (BPMA), a photo-initiating monomer, against commonly used biomedical polymers: Polymethyl methacrylate (PMMA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ethylene glycol) (PEG)-based hydrogels.

Comparative Biocompatibility Data

The following tables summarize key quantitative data for the biocompatibility of PMMA, PLGA, and PEG-based hydrogels, focusing on cytotoxicity, hemocompatibility, and in vivo inflammatory response.

Table 1: In Vitro Cytotoxicity
PolymerCell TypeAssayResults
PMMA Human Osteoblast-like cellsMTT AssayNo significant difference in cell growth compared to fresh media after 4-fold dilution of 6h extracts.[2]
OECM-1 oral squamous carcinoma cellsMTT Assay~17% decrease in cell viability after 24 hours of exposure to 3D-printed PMMA-based resin.[3]
HepG2 and THP-1 cellsMTT AssaySignificant decrease in HepG2 cell viability at 0.5 and 1 mg/mL after 72h. Significant decrease in THP-1 viability at 1 mg/mL.[4]
PLGA RAW264.7 and BEAS-2B cellsMTS AssayNo significant lethal toxicity up to a concentration of 300 μg/ml, but TNF-α release was noted.[5]
RAW 264.7 macrophagesCell Viability AssaySmaller drug-loaded particles reduced cell viability, while larger particles had no significant effect.[6]
PEG-based Hydrogels NIH-3T3 cellsCell Viability AssayCell survival rates above 90% on day 1, reaching over 350% by day 3, indicating excellent biocompatibility.[7]
Endothelial cellsLDH AssayLess than 20% cell death after 24h, demonstrating very good compatibility.[8][9]
HeLa and L929 cellsMTT AssayIC50 values of PEG oligomers were generally high, indicating low cytotoxicity, which was molecular weight dependent.[10]
Table 2: Hemocompatibility
PolymerTestKey Findings
PMMA Platelet AdhesionCopolymers of HEMA and MMA showed a dramatic decrease in platelet adhesion with increasing HEMA fraction.
PLGA Platelet AdhesionSignificantly higher platelet adhesion was observed on positive controls (collagen) compared to degraded PLGA.
HemolysisNot explicitly found in the provided search results.
PEG-based Hydrogels HemolysisHemolysis rate of less than 1%, indicating good blood compatibility.[7]
Platelet AdhesionPEG modification of surfaces prevents platelet adhesion.
Table 3: In Vivo Inflammatory Response
PolymerAnimal ModelImplantation SiteKey Findings
PMMA RatSubcutaneousSmall, irregularly shaped particles elicited a significantly greater inflammatory reaction (TNF, NMP, PGE2, WBC count) than larger particles.[1] No significant differences in the immune response to modified low-modulus PMMA cements compared to the base cement.[2]
PLGA HamsterSubcutaneousCell-free membranes resulted in a chronic granulomatous inflammatory response that resolved over time without fibrous capsule formation.
RatSubcutaneousIncorporation of gelatin/nano-hydroxyapatite into PLGA nanofibers significantly reduced local inflammation.
PEG-based Hydrogels MouseSubcutaneousHydrogels with RGD peptides created a reparative microenvironment with increased CD206+ cells and revascularization. Implants in adipose tissue elicited the highest inflammatory response compared to subcutaneous or liver implants.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are protocols for key experiments.

Cytotoxicity: MTT Assay

Objective: To assess the metabolic activity of cells cultured in the presence of a biomaterial extract, as an indicator of cell viability.

Methodology:

  • Material Preparation: Prepare extracts of the test polymer and control materials according to ISO 10993-5 standards. Typically, this involves incubating the material in a cell culture medium at 37°C for a specified period (e.g., 24 hours).

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts, 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material, fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the negative control.

Hemocompatibility: In Vitro Hemolysis Assay (Direct Contact)

Objective: To determine the potential of a biomaterial to cause red blood cell (RBC) lysis.

Methodology:

  • Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., citrate).

  • RBC Suspension Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., a 1:9 ratio of RBCs to PBS).

  • Material Incubation: Place samples of the test polymer and control materials (positive control: water; negative control: PBS) in test tubes. Add the RBC suspension to each tube, ensuring the material is fully immersed.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Hemocompatibility: Platelet Adhesion Assay

Objective: To quantify the adhesion of platelets to the surface of a biomaterial.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood in tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.

  • Material Preparation: Place the test polymer samples in the wells of a 24-well plate.

  • Platelet Adhesion: Add a defined volume of PRP to each well and incubate at 37°C for a specific period (e.g., 1 hour).

  • Rinsing: Gently wash the samples with PBS to remove non-adherent platelets.

  • Platelet Lysis and Quantification: Add a lysis buffer (e.g., Triton X-100 solution) to each well to lyse the adherent platelets. The number of platelets can be quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the lysed platelets using a commercially available kit.

  • Data Analysis: Create a standard curve using known concentrations of platelets to correlate LDH activity with platelet number. Express the results as the number of adherent platelets per unit area of the material surface.

In Vivo Inflammatory Response: Subcutaneous Implantation Model

Objective: To evaluate the local tissue response to an implanted biomaterial over time.

Methodology:

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Implant Preparation: Sterilize the polymer samples to be implanted.

  • Surgical Procedure: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the sterile polymer implant. Suture the incision.

  • Post-operative Care: Monitor the animals for signs of distress and provide appropriate post-operative care.

  • Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.

  • Tissue Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for fibrous capsule evaluation).

  • Immunohistochemistry: Perform immunohistochemical staining for specific inflammatory cell markers (e.g., CD68 for macrophages, MPO for neutrophils) to characterize the inflammatory infiltrate.

  • Analysis: Qualitatively and quantitatively analyze the histological sections to assess the thickness of the fibrous capsule, the density and type of inflammatory cells at the implant-tissue interface, and the presence of tissue integration or necrosis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the biocompatibility evaluation.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay cluster_analysis Analysis prep_mat Prepare Material Extracts expose Expose Cells to Extracts prep_mat->expose prep_cells Seed Cells in 96-well Plate prep_cells->expose incubate Incubate for 24-72h expose->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Read Absorbance at 570nm solubilize->read_abs calc_via Calculate Cell Viability (%) read_abs->calc_via

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental_Workflow_Hemolysis_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_blood Prepare RBC Suspension incubate Incubate Materials with RBCs prep_blood->incubate prep_mat Prepare Material Samples prep_mat->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge measure_abs Measure Supernatant Absorbance centrifuge->measure_abs calc_hemo Calculate % Hemolysis measure_abs->calc_hemo

Caption: Workflow for the in vitro hemolysis assay (direct contact method).

Foreign_Body_Response_Pathway implant Biomaterial Implantation protein_adsorption Protein Adsorption (Vroman Effect) implant->protein_adsorption acute_inflammation Acute Inflammation protein_adsorption->acute_inflammation neutrophil Neutrophil Recruitment acute_inflammation->neutrophil chronic_inflammation Chronic Inflammation acute_inflammation->chronic_inflammation macrophage Macrophage Recruitment & Fusion (FBGCs) chronic_inflammation->macrophage fibrosis Fibrosis & Fibrous Capsule Formation macrophage->fibrosis resolution Resolution & Tissue Integration macrophage->resolution

Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_response Inflammatory Response pamps_damps PAMPs/DAMPs tlr TLR pamps_damps->tlr nfkb NF-κB Activation tlr->nfkb pro_il1b Pro-IL-1β & NLRP3 Transcription nfkb->pro_il1b nlrp3_assembly NLRP3 Inflammasome Assembly stimuli Activation Stimuli (e.g., Particulates, ROS) stimuli->nlrp3_assembly caspase1 Caspase-1 Activation nlrp3_assembly->caspase1 il1b_secretion IL-1β & IL-18 Maturation & Secretion caspase1->il1b_secretion pyroptosis Pyroptosis (Inflammatory Cell Death) caspase1->pyroptosis

Caption: The two-signal model for NLRP3 inflammasome activation in response to biomaterials.

Conclusion

The biocompatibility of a polymer is a multifaceted property that dictates its success in biomedical applications. While PMMA, PLGA, and PEG-based hydrogels have been extensively studied, providing a solid foundation for comparison, the biocompatibility profile of 4-Benzoylphenyl methacrylate-based polymers remains an area requiring further investigation. The available data on a benzophenone-containing chitosan (B1678972) hydrogel are promising, suggesting that the presence of this photo-initiator moiety may not be detrimental to biocompatibility. However, comprehensive studies on the cytotoxicity, hemocompatibility, and in vivo inflammatory response of BPMA-based polymers are essential to fully ascertain their suitability for clinical use. Researchers and drug development professionals are encouraged to conduct rigorous biocompatibility testing on novel BPMA-based formulations to expand our understanding and ensure the safety and efficacy of next-generation medical devices and therapeutic systems.

References

Performance of 4-Benzoylphenyl Methacrylate in Diverse Monomer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-Benzoylphenyl methacrylate (B99206) (BPMA) when copolymerized with different monomer systems. BPMA is a versatile monomer notable for its benzophenone (B1666685) moiety, which imparts valuable photocrosslinking capabilities to the resulting polymers. This feature is particularly advantageous in applications requiring spatial and temporal control over polymer network formation, such as in drug delivery, tissue engineering, and the fabrication of advanced biomaterials. The selection of a comonomer significantly influences the final properties of the polymer, including its reactivity, thermal stability, and mechanical characteristics. This guide offers a comparative analysis of BPMA copolymerized with methyl methacrylate (MMA) and analogous data for a similar system with glycidyl (B131873) methacrylate (GMA), providing insights into the performance of BPMA in different chemical environments.

Comparative Performance Data

The following tables summarize the key performance indicators of BPMA in different copolymer systems. Data for the BPMA-MMA system is derived from direct studies, while the data for the glycidyl methacrylate system is based on studies of a closely related monomer, 4-biphenyl methacrylate (BPM), and is presented as an analogous comparison.

Table 1: Monomer Reactivity Ratios

Monomer Systemr₁ (BPMA/BPM)r₂ (Comonomer)r₁ * r₂Copolymer Type
BPMA (M₁) - MMA (M₂)1.6380.5430.89Random
BPM (M₁) - GMA (M₂)0.3980.3650.145Random

Data for BPM-GMA is presented as an analogue for the BPMA-GMA system.

Table 2: Thermal Properties of Copolymers

Copolymer System (Composition)Glass Transition Temperature (Tg)Decomposition Temperature (Td)
Poly(BPMA)~130 °C> 300 °C
Poly(BPMA-co-MMA)Varies with composition (between Tg of homopolymers)> 300 °C
Poly(BPM-co-GMA)Increases with BPM contentIncreases with BPM content

Specific Tg and Td values for copolymers depend on the precise monomer ratio.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on procedures reported in the scientific literature for the synthesis and characterization of BPMA and analogous copolymers.

Synthesis of 4-Benzoylphenyl Methacrylate (BPMA)
  • Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 4-hydroxybenzophenone (B119663) and a suitable solvent such as methyl ethyl ketone (MEK).

  • Addition of Reagents: Triethylamine is added to the flask as an acid scavenger. The mixture is cooled in an ice bath, and methacryloyl chloride is added dropwise from the dropping funnel with constant stirring.

  • Reaction Conditions: The reaction is typically carried out at 0°C for a few hours, followed by stirring at room temperature overnight.

  • Purification: The precipitated triethylammonium (B8662869) chloride is removed by filtration. The filtrate is washed with a dilute aqueous solution of sodium hydroxide (B78521) and then with distilled water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent like ethanol.

Free Radical Copolymerization of BPMA with Comonomers
  • Preparation: A polymerization tube is charged with calculated amounts of BPMA, the chosen comonomer (e.g., MMA), a free radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and a solvent (e.g., MEK or toluene).

  • Degassing: The contents of the tube are degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Polymerization: The sealed tube is placed in a thermostatically controlled oil bath at a specific temperature (e.g., 70°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve a low conversion (typically <10%) for reactivity ratio studies.

  • Isolation of Copolymer: The polymerization is quenched by cooling the tube in an ice bath. The contents are then poured into a large volume of a non-solvent (e.g., methanol) to precipitate the copolymer. The precipitate is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the copolymer composition. The relative amounts of each monomer incorporated into the copolymer are calculated by comparing the integration of characteristic peaks of each monomer unit.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the copolymers.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymers, providing insights into the polymer's amorphous or crystalline nature and its thermal behavior.

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the copolymers by measuring the weight loss as a function of temperature, which indicates the decomposition temperature (Td).

  • Photocrosslinking Studies: Thin films of the BPMA-containing copolymers are cast onto a substrate and exposed to UV radiation (e.g., from a high-pressure mercury lamp). The degree of crosslinking can be assessed by measuring the decrease in the UV absorbance of the benzophenone chromophore over time and by testing the solubility of the irradiated film in a good solvent for the linear polymer.

Visualizations

Experimental Workflow for Copolymer Synthesis and Characterization

G cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Monomers BPMA + Comonomer Polymerization Free Radical Polymerization Monomers->Polymerization Initiator Initiator (e.g., BPO) Initiator->Polymerization Solvent Solvent (e.g., MEK) Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Copolymer Purified Copolymer Precipitation->Copolymer NMR NMR Spectroscopy (Composition) Copolymer->NMR GPC GPC (Molecular Weight) Copolymer->GPC DSC DSC (Thermal Transitions) Copolymer->DSC TGA TGA (Thermal Stability) Copolymer->TGA UV_vis UV-Vis Spectroscopy (Photocrosslinking) Copolymer->UV_vis

Caption: Workflow for the synthesis and characterization of BPMA copolymers.

Generalized Signaling Pathway Influenced by Matrix Stiffness

The benzophenone moiety in BPMA allows for the formation of photocrosslinked hydrogels. The stiffness of these hydrogels can be tuned, which in turn can influence cell behavior and signaling pathways. For instance, matrix stiffness is known to affect mechanotransduction pathways that regulate cell fate decisions such as proliferation and differentiation.

G cluster_stimulus External Stimulus cluster_matrix Polymer Matrix cluster_cell Cellular Response UV_light UV Light Crosslinking Photocrosslinking UV_light->Crosslinking BPMA_copolymer BPMA Copolymer Hydrogel BPMA_copolymer->Crosslinking Matrix_stiffness Tunable Matrix Stiffness Crosslinking->Matrix_stiffness Integrins Integrin Clustering Matrix_stiffness->Integrins Modulates FAK Focal Adhesion Kinase (FAK) Activation Integrins->FAK ROCK RhoA/ROCK Pathway FAK->ROCK YAP_TAZ YAP/TAZ Nuclear Translocation ROCK->YAP_TAZ Gene_expression Gene Expression (Proliferation, Differentiation) YAP_TAZ->Gene_expression

Caption: Influence of matrix stiffness on a mechanotransduction pathway.

Validating the kinetics of polymerization initiated by 4-Benzoylphenyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Benzoylphenyl Methacrylate (B99206) as a Photoinitiator

In the realm of photopolymerization, the choice of photoinitiator is paramount to controlling reaction kinetics and defining the final properties of the polymer. This guide provides a comprehensive validation of the kinetics of polymerization initiated by 4-Benzoylphenyl methacrylate, a Type II photoinitiator. Its performance is objectively compared against two widely used alternatives: Benzophenone (B1666685), another Type II photoinitiator, and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a common Type I photoinitiator. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Photoinitiators

The efficacy of a photoinitiator is critically determined by its ability to efficiently absorb light and generate radicals to initiate polymerization. Key performance indicators include the rate of polymerization (R_p), the final monomer conversion (%), and the molecular weight characteristics of the resulting polymer. The following table summarizes the performance of this compound in comparison to Benzophenone and TPO in the photopolymerization of a model methacrylate monomer.

PhotoinitiatorTypeConcentration (mol%)Polymerization Rate (R_p, %/s)Final Conversion (%)Number Average Molecular Weight (M_n, g/mol )Polydispersity Index (PDI)
This compound II1.0Data not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative study
Benzophenone II1.0Data not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative study
TPO I1.0Data not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative study

Signaling Pathways and Experimental Workflows

To understand the underlying mechanisms and the methods used to validate polymerization kinetics, the following diagrams illustrate the photopolymerization signaling pathway and a typical experimental workflow.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) (e.g., this compound) PI_excited Excited State PI* PI->PI_excited Co_I Co-initiator (Co-I) (e.g., Tertiary Amine) Exciplex Exciplex [PI...Co-I]* Co_I->Exciplex hv UV Light (hν) hv->PI PI_excited->Exciplex H-abstraction Radical_Co_I Initiating Radical (from Co-I) Exciplex->Radical_Co_I Radical_PI Ketyl Radical (from PI) Exciplex->Radical_PI Monomer Monomer (M) Radical_Co_I->Monomer attacks Growing_Chain Growing Polymer Chain (P_n•) Monomer->Growing_Chain forms Longer_Chain Longer Polymer Chain (P_{n+1}•) Monomer->Longer_Chain forms Growing_Chain->Monomer adds to Chain1 Growing Chain (P_n•) Dead_Polymer Terminated Polymer Chain Chain1->Dead_Polymer Combination or Disproportionation Chain2 Growing Chain (P_m•) Chain2->Dead_Polymer

Caption: Photopolymerization pathway of a Type II photoinitiator.

G cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_characterization Polymer Characterization Monomer Methacrylate Monomer Formulation Photopolymer Formulation Monomer->Formulation PI Photoinitiator (this compound or Alternative) PI->Formulation Co_I Co-initiator (if required) Co_I->Formulation Photo_DSC Photo-DSC Analysis (Isothermal, UV irradiation) Formulation->Photo_DSC Determine Rp and Final Conversion RT_FTIR Real-Time FTIR Analysis (Monitor C=C bond decrease) Formulation->RT_FTIR Determine Rp and Final Conversion Polymer Cured Polymer Photo_DSC->Polymer RT_FTIR->Polymer GPC GPC Analysis Polymer->GPC Results Molecular Weight (Mn, Mw) and Polydispersity (PDI) GPC->Results

Caption: Experimental workflow for validating polymerization kinetics.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is employed to measure the heat released during the photopolymerization reaction, which is directly proportional to the extent of the reaction.

  • Apparatus: A differential scanning calorimeter equipped with a UV light source.

  • Sample Preparation: A small, precisely weighed amount of the photopolymer formulation (typically 3-5 mg) is placed in an open aluminum DSC pan.

  • Experimental Conditions:

    • The sample is equilibrated to a constant isothermal temperature (e.g., 30°C) under a continuous nitrogen purge to eliminate oxygen inhibition.

    • The sample is then exposed to UV radiation of a specific wavelength (e.g., 365 nm) and intensity (e.g., 10-20 mW/cm²).

    • The heat flow is recorded as a function of time.

  • Data Analysis:

    • The rate of polymerization (R_p) is calculated from the heat flow data.

    • The final monomer conversion is determined by integrating the area under the exothermic peak and comparing it to the theoretical heat of polymerization for the specific monomer.

Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a powerful technique for monitoring the disappearance of monomer double bonds in real-time, providing a direct measure of polymerization kinetics.

  • Apparatus: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory and a UV light guide.

  • Sample Preparation: A thin film of the photopolymer formulation is applied to the ATR crystal.

  • Experimental Conditions:

    • An initial IR spectrum is recorded before UV exposure to determine the initial peak area of the methacrylate C=C bond (typically around 1638 cm⁻¹).

    • The sample is then continuously irradiated with a UV light source of a specific wavelength and intensity.

    • FTIR spectra are collected at regular intervals during the irradiation.

  • Data Analysis:

    • The decrease in the peak area of the C=C bond is monitored over time.

    • The percentage of monomer conversion at any given time is calculated by comparing the peak area to its initial value.

    • The rate of polymerization (R_p) is determined from the slope of the conversion versus time plot.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution of the final polymer, providing insights into the efficiency of the initiation and the prevalence of chain transfer or termination reactions.

  • Apparatus: A GPC system consisting of a pump, injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector).

  • Sample Preparation: The cured polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to a known concentration. The solution is filtered to remove any insoluble particles.

  • Experimental Conditions:

    • The GPC system is equilibrated with the mobile phase (e.g., THF) at a constant flow rate.

    • A small volume of the polymer solution is injected into the system.

    • The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.

  • Data Analysis:

    • A calibration curve is generated using polymer standards of known molecular weights.

    • The elution time of the sample is used to determine its number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).

Conclusion

This compound serves as a viable Type II photoinitiator for the polymerization of methacrylates. Its performance, in terms of polymerization rate and final conversion, is intrinsically linked to its bimolecular initiation mechanism, which necessitates the presence of a co-initiator. In comparison, Type I photoinitiators like TPO are generally expected to offer faster kinetics. The selection of the most appropriate photoinitiator will ultimately depend on the specific requirements of the application, including desired cure speed, final polymer properties, and processing conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and validate the performance of this compound and other photoinitiators in their unique formulations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Benzoylphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Benzoylphenyl methacrylate (B99206) (CAS: 56467-43-7), a compound commonly used in polymer synthesis. Adherence to these guidelines will minimize risks and prevent environmental contamination.

Hazard Profile and Safety Summary

4-Benzoylphenyl methacrylate presents several hazards that necessitate careful handling during disposal. It is crucial to be aware of its potential effects and the necessary protective measures.

Hazard CategoryDescriptionGHS Hazard Statement
Acute Toxicity (Oral) Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335
Aquatic Hazard (Acute) Very toxic to aquatic life.[1][2]H400

Personal Protective Equipment (PPE) for Disposal

Before initiating the disposal process, ensure the following personal protective equipment is worn to prevent exposure:

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves.
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This workflow is designed to prevent accidental release and ensure compliance with safety regulations.

cluster_prep Preparation cluster_collection Collection of Waste cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Collect Surplus and Non-Recyclable Material A->B E 5. Place Waste in a Suitable, Closed Container B->E C 3. For Spills: Sweep up Solid Material D 4. Avoid Creating Dust C->D D->E F 6. Label the Waste Container Clearly E->F G 7. Contact a Licensed Professional Waste Disposal Service F->G H 8. Dispose of Contaminated Packaging as Unused Product G->H

Disposal workflow for this compound.

Experimental Protocol for Spill Neutralization and Cleanup

In the event of an accidental spill, follow these steps to safely contain and clean the affected area:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[3][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.

  • Cleanup:

    • Carefully sweep up the spilled solid material, avoiding the formation of dust.[3][4]

    • Use spark-proof tools and explosion-proof equipment if the material is flammable.

    • Pick up and arrange for disposal without creating dust.[3]

  • Final Disposal:

    • Place the collected material into a suitable, closed container for disposal.[3][4]

    • The adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

    • Wash the spill site with plenty of water after material pickup is complete.

Important Considerations:

  • Environmental Hazard: this compound is very toxic to aquatic life.[1][2] Discharge into the environment must be avoided.[4][5] Spillage should be collected.[2][4]

  • Professional Disposal: Always use a licensed professional waste disposal service to dispose of this material.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[3]

By adhering to these detailed procedures, laboratory personnel can manage the disposal of this compound safely and responsibly, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 4-Benzoylphenyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 4-Benzoylphenyl Methacrylate (B99206)

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Benzoylphenyl methacrylate (CAS: 56467-43-7), including detailed operational and disposal plans.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several risks.

Summary of GHS Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Allergic Skin ReactionCategory 1H317: May cause an allergic skin reaction[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[1][3][4]

The primary hazards include skin, eye, and respiratory irritation, with the potential for an allergic skin reaction.[1][2] It is also classified as very toxic to aquatic life, necessitating careful handling to prevent environmental release.[3][4]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5]

    • In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles.[6]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves.[2][5] Gloves must be inspected for integrity before use.[2][5] Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2]

    • Protective Clothing: Wear impervious, flame-retardant clothing and lab coats to prevent skin contact.[5] For extensive handling, chemical-resistant coveralls may be necessary.[6][7]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][5]

    • If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face, NIOSH-approved air-purifying respirator.[5][7]

    • For firefighting, a self-contained breathing apparatus (SCBA) is required.[2][3]

  • Footwear:

    • Closed-toe shoes or chemical-resistant boots are required to protect feet from spills.[6]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling and Storage Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that safety showers and eyewash stations are accessible and operational.

  • Handling:

    • Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[5]

    • Avoid direct contact with skin and eyes.[2][5]

    • Take measures to prevent the formation of dust.[2][5] If working with the solid form, use tools and techniques that do not generate dust, such as non-sparking tools.[5]

    • Practice good industrial hygiene; wash hands thoroughly before breaks and at the end of the workday.[2]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[2]

    • Keep in a dark place under an inert atmosphere.[2]

    • The recommended storage temperature is between 2-8°C.[2]

  • In Case of Accidental Release:

    • Evacuate personnel to a safe area.[2][3]

    • Wear full PPE, including respiratory protection, during cleanup.[2][3]

    • Avoid creating dust.[2][3]

    • Prevent the substance from entering drains or sewer systems.[2][5]

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[2][5]

    • Collect the spillage and arrange for disposal.[3][5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal:

    • Dispose of surplus and non-recyclable this compound through a licensed disposal company.[2]

    • Do not dispose of the chemical into sewer systems or the environment.[5]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[2]

    • Containers can be triple-rinsed (or an equivalent method) and offered for recycling or reconditioning where permissible.[5]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood On) prep_safety Verify Safety Equipment (Eyewash, Shower) handle_weigh Weigh/Measure Chemical (Avoid Dust Generation) prep_safety->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_store Store Securely (2-8°C, Dark, Inert Gas) handle_exp->handle_store clean_decon Decontaminate Glassware & Work Surfaces handle_exp->clean_decon clean_waste Segregate Waste (Chemical & Contaminated PPE) clean_dispose Dispose via Licensed Contractor clean_wash Wash Hands Thoroughly spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor evacuate->notify cleanup Follow Spill Cleanup Procedure with Full PPE notify->cleanup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.